molecular formula C8H9NO3 B104335 2486-69-3 CAS No. 2486-69-3

2486-69-3

Numéro de catalogue: B104335
Numéro CAS: 2486-69-3
Poids moléculaire: 167.16 g/mol
Clé InChI: JNFGLYJROFAOQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2486-69-3, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-amino-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFGLYJROFAOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302086
Record name 4-Amino-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-69-3
Record name 2486-69-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid, also known as 4-amino-m-anisic acid, is an aromatic organic compound that serves as a crucial building block in various synthetic applications.[1][2] Its unique structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate in the pharmaceutical, dye, and pigment industries.[3] In the realm of drug discovery and development, it is particularly noted as a key precursor for the synthesis of compounds with significant biological activities, including antitumor agents and enzyme inhibitors.[1][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safety protocols, tailored for a scientific audience.

Core Properties of 4-Amino-3-methoxybenzoic Acid

The fundamental chemical and physical properties of 4-Amino-3-methoxybenzoic acid are summarized below, providing essential data for its handling, application, and characterization.

Chemical Identifiers and Molecular Characteristics

This table outlines the key identifiers and molecular data for 4-Amino-3-methoxybenzoic acid.

PropertyValueReference
CAS Number 2486-69-3[1]
Molecular Formula C8H9NO3[1]
Molecular Weight 167.16 g/mol [1]
IUPAC Name 4-Amino-3-methoxybenzoic acid-
Synonyms 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid, o-Anisidine-4-carboxylic acid[2][5][6]
SMILES COc1cc(ccc1N)C(O)=O[7]
InChI Key JNFGLYJROFAOQP-UHFFFAOYSA-N[7]
Physical and Chemical Properties

The following table details the key physical and chemical properties of the compound.

PropertyValueReference
Appearance Grey powder; White to Light yellow to Light orange powder to crystal[1][2]
Melting Point 186-188 °C[1]
Boiling Point 357.9±27.0 °C (Predicted)[1]
Solubility Soluble in Methanol[1]
pKa 4.74±0.10 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place[1]

Synthesis Protocol

A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.[8]

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

Objective: To synthesize 4-Amino-3-methoxybenzoic acid with high purity and yield.

Materials:

  • Methyl 4-amino-3-methoxybenzoate (1 eq.)

  • Methanol (MeOH)

  • Water

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (B78521) (LiOH) (5 eq.)

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • A solution of methyl 4-amino-3-methoxybenzoate (e.g., 4.5 g, 23.59 mmol) is prepared in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL).[8]

  • LiOH (e.g., 4.95 g, 117.97 mmol) is added to the solution in one portion at 25 °C under a nitrogen (N2) atmosphere.[8]

  • The resulting mixture is stirred at 25 °C for 12 hours.[8]

  • Reaction completion is monitored by Thin Layer Chromatography (TLC) using a mobile phase of PE:EtOAc = 3:1, where the product should show an Rf value of 0.[8]

  • Upon completion, the mixture is concentrated under reduced pressure at 40 °C.[8]

  • The residue is poured into water (50 mL) and stirred for 1 minute.[8]

  • The aqueous phase is extracted with EtOAc (3 x 30 mL) to remove any unreacted starting material or non-polar impurities.[8]

  • The pH of the aqueous phase is adjusted to 2 by adding 2 N HCl, leading to the precipitation of the product.[8]

  • The precipitate is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (e.g., 4 g, 96.35% yield).[8]

Synthesis Workflow Diagram

G Synthesis Workflow of 4-Amino-3-methoxybenzoic Acid cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_product Final Product A Methyl 4-amino-3- methoxybenzoate D Mix & Stir (25°C, 12h, N2) A->D B LiOH B->D C MeOH / H2O / THF C->D E Concentrate D->E F Aqueous Workup (H2O, EtOAc Extraction) E->F G Acidification (2N HCl to pH 2) F->G H Filter & Dry G->H I 4-Amino-3-methoxybenzoic Acid H->I

Synthesis of 4-Amino-3-methoxybenzoic acid.

Applications in Drug Development and Research

4-Amino-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[9]

  • Antitumor Agents: It is a key intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor activities.[1]

  • Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a crucial target in cancer therapy.[1]

  • Carbazole (B46965) Alkaloids: It serves as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[1]

  • Enzyme Inhibition: It has been described as an inhibitor of the enzyme hydroxylase and shows potential in inhibiting cancer cell growth at nanomolar concentrations.[4]

Role as a Synthetic Intermediate

G Applications of 4-Amino-3-methoxybenzoic Acid in Synthesis cluster_derivatives Synthesized Bioactive Molecules cluster_targets Therapeutic Targets / Activity A 4-Amino-3-methoxybenzoic Acid (Key Intermediate) B (Aminophenyl)benzothiazoles A->B used to prepare C (Phenyl)(cyanopyrazinyl)urea Derivatives A->C used to synthesize D Carbazole Alkaloids (e.g., Mukonine) A->D key building block for E Antitumor Activity B->E F Chk1 Inhibition C->F

Role as an intermediate in drug development.

Safety and Handling

Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified as an irritant.

Hazard Identification and Precautionary Measures

The following table summarizes the GHS hazard classifications and corresponding precautionary statements.

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary StatementsReference
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][10]
Serious Eye Damage/Eye Irritation GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10]
Specific target organ toxicity (single exposure) GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7][10]

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[7][11] A NIOSH/MSHA approved respirator (such as a dust mask type N95) should be used if significant dust is generated.[7][12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store locked up.[10] It is incompatible with strong oxidizing agents.[10]

  • Spills: In case of a spill, sweep up the material and shovel it into suitable containers for disposal, avoiding dust formation.[10]

This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving 4-Amino-3-methoxybenzoic acid. Its well-defined properties and versatile reactivity underscore its importance as a key chemical intermediate in the creation of high-value molecules.

References

An In-depth Technical Guide to 4-amino-3-methoxybenzoic Acid (CAS: 2486-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-3-methoxybenzoic acid (CAS: 2486-69-3), a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role as a precursor in the development of targeted therapeutics, particularly Checkpoint Kinase 1 (Chk1) inhibitors.

Chemical Identity and Structure

IUPAC Name: 4-amino-3-methoxybenzoic acid[1][2]

Synonyms: 4-Amino-m-anisic acid, o-Anisidine-4-carboxylic Acid

The structure of 4-amino-3-methoxybenzoic acid consists of a benzoic acid core with an amino group at position 4 and a methoxy (B1213986) group at position 3.

Molecular Formula: C₈H₉NO₃

SMILES: COC1=C(C=CC(=C1)C(=O)O)N

InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-amino-3-methoxybenzoic acid is presented below. While comprehensive experimental spectral data is not widely available in public databases, key properties have been reported in the literature.

PropertyValueSource(s)
Molecular Weight 167.16 g/mol [2]
Melting Point 186-188 °C[2]
pKa (Predicted) 4.74 ± 0.10[2]
Solubility Soluble in Methanol[2]
Appearance Grey powder[2]

Spectral Data:

  • Infrared (IR) Spectrum: An IR spectrum for 4-amino-3-methoxybenzoic acid is available through chemical suppliers and databases.

  • NMR Spectroscopy: A 2018 study isolating 4-amino-3-methoxybenzoic acid from a marine sponge-associated Nocardiopsis species reported acquiring 1D and 2D NMR spectral data for structure confirmation.[3] Researchers requiring this data should consult the supplementary materials of the cited publication. A 2017 study on a copolymer synthesized from 3-amino-4-methoxybenzoic acid (an isomer) provided ¹H-NMR spectral data for the resulting polymer, which may offer some reference points for the monomer's characteristic peaks.[4]

Applications in Drug Discovery and Organic Synthesis

4-amino-3-methoxybenzoic acid serves as a crucial building block for several classes of therapeutic agents and complex organic molecules.

  • Antitumor (Aminophenyl)benzothiazoles: This compound is a key intermediate in the synthesis of 2-(4-aminophenyl)benzothiazoles, a class of compounds that has demonstrated potent and selective activity against various cancer cell lines, particularly breast cancer.[2]

  • Checkpoint Kinase-1 (Chk1) Inhibitors: It is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives which act as inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and a key target in oncology.[2]

  • Carbazole (B46965) Alkaloids: 4-amino-3-methoxybenzoic acid is a foundational precursor for the total synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[2][5]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent utilization of 4-amino-3-methoxybenzoic acid are provided below.

Synthesis of 4-amino-3-methoxybenzoic acid

A common laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor.

Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

  • Materials: Methyl 4-amino-3-methoxybenzoate, Lithium hydroxide (B78521) (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (B1210297) (EtOAc).

  • Procedure:

    • Dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH, water, and THF.

    • Add LiOH (5 eq.) to the solution at 25 °C under a nitrogen atmosphere.

    • Stir the mixture at 25 °C for 12 hours. Monitor the reaction completion using Thin-Layer Chromatography (TLC).

    • Concentrate the mixture under reduced pressure.

    • Add water to the residue and extract three times with EtOAc to remove any unreacted ester.

    • Adjust the pH of the aqueous phase to 2 using 2 N HCl, which will precipitate the product.

    • Filter the solid, wash with water, and concentrate in vacuo to yield 4-amino-3-methoxybenzoic acid as a light yellow solid.

Use in the Synthesis of Carbazole Alkaloids

This protocol details the first step in the synthesis of mukonine, starting from 4-amino-3-methoxybenzoic acid.

Protocol: Esterification to Methyl 4-amino-3-methoxybenzoate

  • Materials: 4-amino-3-methoxybenzoic acid, Sulfuric acid, Methanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate, Sodium sulfate.

  • Procedure:

    • Prepare a solution of 4-amino-3-methoxybenzoic acid (1 eq.) and sulfuric acid in methanol.

    • Heat the solution under reflux for 17 hours.

    • After cooling, neutralize the acid by adding NaHCO₃.

    • Remove the solvent in vacuo.

    • Take up the residue in a saline/sodium carbonate solution and extract three times with ethyl acetate.

    • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.

    • Purify the residue by flash chromatography on silica (B1680970) gel to yield methyl 4-amino-3-methoxybenzoate.[1]

Relevant Signaling Pathways and Logical Diagrams

As a precursor to Chk1 inhibitors, the biological context of 4-amino-3-methoxybenzoic acid is closely linked to the DNA Damage Response (DDR) pathway, where Chk1 is a central kinase.

The Checkpoint Kinase 1 (Chk1) Signaling Pathway

Upon DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1. Activated Chk1 targets a range of downstream substrates to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks, thereby allowing the cell to repair DNA damage before proceeding with cell division. Inhibiting Chk1 in cancer cells, which often have a high level of intrinsic replication stress, can lead to the accumulation of catastrophic DNA damage and subsequent cell death.

Diagrams

The following diagrams illustrate the synthesis workflow and the Chk1 signaling pathway.

G cluster_synthesis Synthesis of 4-amino-3-methoxybenzoic Acid cluster_application Application in Synthesis A Methyl 4-amino-3-methoxybenzoate B Hydrolysis (LiOH, MeOH/THF/H2O) A->B C 4-amino-3-methoxybenzoic Acid B->C C_app 4-amino-3-methoxybenzoic Acid D Esterification (MeOH, H2SO4) C_app->D E Methyl 4-amino-3-methoxybenzoate D->E F Further Steps E->F G Carbazole Alkaloids (e.g., Mukonine) F->G

Caption: Synthetic workflow for 4-amino-3-methoxybenzoic acid and its use.

Chk1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates & inhibits DNARepair DNA Repair Chk1->DNARepair promotes Inhibitor Chk1 Inhibitors (derived from this compound) Inhibitor->Chk1 inhibits Apoptosis Apoptosis / Mitotic Catastrophe Inhibitor->Apoptosis leads to CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates CellCycleArrest Cell Cycle Arrest (G2/M, S-phase) CDKs->CellCycleArrest promotes progression past checkpoints

Caption: Simplified Chk1 signaling pathway and the role of its inhibitors.

References

Unveiling the Past: A Technical Guide to the Discovery and History of 4-Amino-m-anisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical literature reveals that while a specific, dated discovery of 4-Amino-m-anisic acid (4-amino-3-methoxybenzoic acid) is not prominently documented, its history is intrinsically linked to the foundational advancements in organic chemistry during the 19th century. The synthesis and exploration of aromatic compounds, driven by the burgeoning dye and pharmaceutical industries, paved the way for the creation of a vast array of substituted benzene (B151609) derivatives, including the aminobenzoic acids and their methoxylated isomers.

This technical guide provides researchers, scientists, and drug development professionals with a plausible historical context for the discovery of 4-Amino-m-anisic acid, detailed experimental protocols based on historical and modern methods, and a summary of its key chemical data.

A Plausible History: The Age of Synthesis

The discovery of 4-Amino-m-anisic acid can be logically placed in the mid-to-late 19th century, following key developments in the manipulation of aromatic compounds. The journey to its synthesis would have likely involved a two-step process, leveraging techniques that were cutting-edge at the time: aromatic nitration followed by the reduction of the nitro group.

The precursor for this synthesis would have been m-anisic acid (3-methoxybenzoic acid) . The historical timeline for the key reactions is as follows:

  • 1834: Eilhard Mitscherlich first reports the nitration of benzene to nitrobenzene (B124822) using fuming nitric acid.[1][2]

  • 1840s: The use of a mixture of concentrated nitric and sulfuric acids ("mixed acid") is introduced, becoming the classical method for aromatic nitration.[1][2][3] This technique would have been essential for the efficient nitration of m-anisic acid.

  • 1854: Antoine Béchamp discovers that aromatic nitro compounds can be reduced to amines using iron filings in acidic media (the Béchamp reduction).[1] This method provided a scalable and effective way to produce anilines from nitroaromatics.

Given this timeline, it is highly probable that 4-Amino-m-anisic acid was first synthesized by an organic chemist exploring the derivatives of m-anisic acid, a compound itself known and studied during this period. The synthesis would have followed the logical pathway of nitrating m-anisic acid to form 3-methoxy-4-nitrobenzoic acid, followed by its reduction to yield the target amine.

Physicochemical Properties

The properties of 4-Amino-m-anisic acid and its likely precursors are summarized below.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
m-Anisic Acid 3-Methoxybenzoic acidC₈H₈O₃152.15105-107White crystalline solid586-38-9
3-Methoxy-4-nitrobenzoic acid 3-Methoxy-4-nitrobenzoic acidC₈H₇NO₅197.14192-194-89-41-8
4-Amino-m-anisic Acid 4-Amino-3-methoxybenzoic acidC₈H₉NO₃167.16186-188Grey powder2486-69-3

Plausible Synthesis Pathway

The logical historical synthesis of 4-Amino-m-anisic acid is a two-step process starting from m-anisic acid.

Synthesis_of_4_Amino_m_anisic_acid m_Anisic_Acid m-Anisic Acid (3-Methoxybenzoic acid) reagent1 Mixed Acid (HNO₃, H₂SO₄) Nitro_Intermediate 3-Methoxy-4-nitrobenzoic acid reagent2 Reduction (e.g., Fe, HCl) Final_Product 4-Amino-m-anisic Acid (4-Amino-3-methoxybenzoic acid) reagent1->Nitro_Intermediate reagent2->Final_Product

Caption: Plausible 19th-century synthesis route to 4-Amino-m-anisic acid.

Experimental Protocols

While the original synthesis was likely not recorded in detail, the following protocols describe a plausible historical method and a more modern laboratory procedure for the preparation of 4-Amino-m-anisic acid.

Protocol 1: Plausible Historical Synthesis (Nitration and Béchamp Reduction)

This protocol is a reconstruction based on the chemical methods available in the mid-to-late 19th century.

Step 1: Nitration of m-Anisic Acid

  • Preparation of the Nitrating Mixture: In a flask cooled with an ice bath, slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with careful stirring.

  • Reaction: In a separate flask, dissolve 10 g of m-anisic acid in 50 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the solution of m-anisic acid, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice. The solid precipitate, 3-methoxy-4-nitrobenzoic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 3-Methoxy-4-nitrobenzoic Acid

  • Setup: In a round-bottom flask fitted with a reflux condenser, place 15 g of fine iron filings and 100 mL of water.

  • Acidification: Add 2 mL of concentrated hydrochloric acid and heat the mixture to boiling.

  • Addition: Add the 10 g of dried 3-methoxy-4-nitrobenzoic acid in small portions to the boiling mixture with vigorous stirring.

  • Reflux: After the addition is complete, continue to reflux the mixture for 3-4 hours until the reaction is complete (as indicated by a change in color).

  • Workup: While still hot, add sodium carbonate to the mixture to precipitate the iron as iron(II,III) oxide.

  • Isolation: Filter the hot solution to remove the iron oxides. Allow the filtrate to cool, which will cause the 4-Amino-m-anisic acid to crystallize. The product can be collected by filtration and recrystallized from hot water or ethanol (B145695) if necessary.

Protocol 2: Modern Synthesis via Ester Hydrolysis

A common modern laboratory synthesis involves the hydrolysis of the corresponding methyl ester.[4]

  • Reactants: To a solution of methyl 4-amino-3-methoxybenzoate (4.5 g) in a mixture of methanol (B129727) (45 mL), water (15 mL), and tetrahydrofuran (B95107) (15 mL), add lithium hydroxide (B78521) (4.95 g) in one portion at 25 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure at 40 °C.

  • Extraction: Pour the residue into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL) to remove any unreacted ester.

  • Precipitation: Adjust the pH of the aqueous phase to 2 by adding 2 N hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration and concentrate the filtrate in vacuo to recover any remaining product. This affords 4-Amino-m-anisic acid as a light yellow solid.

Modern Applications

Today, 4-Amino-m-anisic acid serves as a valuable building block in medicinal chemistry and organic synthesis. It is used as an intermediate in the preparation of (aminophenyl)benzothiazoles, which have shown antitumor activities, and in the synthesis of urea (B33335) derivatives that act as checkpoint kinase-1 (Chk1) inhibitors for cancer therapy.[4] Its structural motifs continue to be of interest to researchers developing novel therapeutic agents.

References

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the development of pharmacologically active molecules, notably as an inhibitor of enzymes such as hydroxylases and Checkpoint Kinase 1 (Chk1). This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-methoxybenzoic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in relevant biological pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4-Amino-3-methoxybenzoic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties
PropertyValueReference(s)
Chemical Name 4-Amino-3-methoxybenzoic acid
CAS Number 2486-69-3[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to light yellow or grey powder/crystal
Melting Point 186-188 °C
Boiling Point 357.9 ± 27.0 °C (Predicted)
Solubility Soluble in methanol.
pKa 4.74 ± 0.10 (Predicted)
Table 2: Spectroscopic Data
Technique Key Features and Observations
¹H NMR Spectral data for the related compound methyl 3-amino-4-methoxybenzoate shows characteristic peaks for aromatic protons, a methoxy (B1213986) group, and an amino group. Similar characteristic peaks would be expected for 4-Amino-3-methoxybenzoic acid, with an additional peak for the carboxylic acid proton.[2]
¹³C NMR Expected to show distinct signals for the eight carbon atoms, including the carboxyl carbon, aromatic carbons, and the methoxy carbon.
Infrared (IR) The IR spectrum of the related compound 4-methoxybenzoic acid shows a broad absorption band for the O-H stretch of the carboxylic acid, C=O stretching, and C-O stretching vibrations. Similar functional group absorptions are expected for 4-Amino-3-methoxybenzoic acid, with additional peaks corresponding to the N-H stretching of the amino group.
Mass Spectrometry (MS) The mass spectrum of the related compound 4-methoxybenzoic acid is characterized by a prominent molecular ion peak. Fragmentation patterns typically involve the loss of hydroxyl and methoxy groups.[3][4] For 4-Amino-3-methoxybenzoic acid, a molecular ion peak at m/z 167 would be expected, with fragmentation patterns influenced by the amino, methoxy, and carboxylic acid groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 4-Amino-3-methoxybenzoic acid.

Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate

This protocol details the hydrolysis of the methyl ester to yield the carboxylic acid.[1]

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (B78521) (LiOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • 2 N Hydrochloric acid (HCl)

  • Nitrogen (N₂) gas

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of MeOH, water, and THF.

  • Under a nitrogen atmosphere, add LiOH (5.0 eq) to the solution in one portion at 25 °C.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1). The product should have an Rf value of 0.

  • Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.

  • Pour the residue into water and stir for 1 minute.

  • Extract the aqueous phase three times with ethyl acetate.

  • Adjust the pH of the aqueous phase to 2 using 2 N HCl, which will cause the product to precipitate.

  • Filter the precipitate and concentrate the filtrate in vacuo to obtain the 4-Amino-3-methoxybenzoic acid product as a light yellow solid.

Synthesis from 3-Nitro-4-alkoxybenzoic Acid

A general process for producing 3-nitro-4-alkoxybenzoic acids, which can be subsequent precursors to 4-amino-3-methoxybenzoic acid through reduction of the nitro group, involves the nitration of a 4-alkoxybenzoic acid.[5] A subsequent reduction step, for instance using iron powder and ammonium (B1175870) chloride in a methanol/water mixture, can convert the nitro group to an amino group.[6]

Spectroscopic Analysis Protocols

The following are general procedures for obtaining spectroscopic data, which can be adapted for 4-Amino-3-methoxybenzoic acid.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-3-methoxybenzoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Use a standard one-pulse sequence on a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

2.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount of 4-Amino-3-methoxybenzoic acid with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.

  • Acquisition: Record a background spectrum of the KBr pellet holder. Then, place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

2.3.3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Inject a dilute solution of the compound in a volatile organic solvent into the GC. For less volatile samples, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be more appropriate.

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or ESI/APCI for direct infusion.

  • Analysis: Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.

Determination of pKa (Potentiometric Titration)

This protocol outlines a general method for determining the acid dissociation constant (pKa).[7][8][9]

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water or a suitable co-solvent (e.g., water-acetonitrile mixture)

  • pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of 4-Amino-3-methoxybenzoic acid of known concentration in deionized water or a co-solvent.

  • Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the equilibrium solubility of a compound.[10][11][12][13][14]

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Deionized water

  • Shaker or agitator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of solid 4-Amino-3-methoxybenzoic acid to a known volume of deionized water in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Determine the concentration of the dissolved 4-Amino-3-methoxybenzoic acid in the saturated solution using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a calibration curve.

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Significance and Signaling Pathways

4-Amino-3-methoxybenzoic acid has been identified as an intermediate in the synthesis of compounds with potential therapeutic applications, particularly as inhibitors of hydroxylases and Checkpoint Kinase 1 (Chk1).

Hydroxylase Inhibition

4-Amino-3-methoxybenzoic acid is a known inhibitor of hydroxylase enzymes. While the specific mechanism for this compound is not extensively detailed in the available literature, inhibitors of prolyl hydroxylases (PHDs) are of significant interest. PHDs are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, the degradation of HIF-α is prevented, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.

Hydroxylase_Inhibition_Workflow Compound 4-Amino-3-methoxybenzoic acid PHD Prolyl Hydroxylase (PHD) Compound->PHD HIF HIF-α PHD->HIF Hydroxylates VHL VHL-mediated Degradation HIF->VHL Transcription Gene Transcription (e.g., EPO) HIF->Transcription Activates VHL->HIF Chk1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNADamage DNA Damage (Replication Stress) ATR ATR Kinase DNADamage->ATR Activates Chk1 Chk1 Kinase ATR->Chk1 Phosphorylates & Activates CDC25 CDC25 Phosphatases Chk1->CDC25 Inhibits CellCycle Cell Cycle Arrest (S/G2 Phase) Chk1->CellCycle Induces Compound 4-Amino-3-methoxybenzoic acid Derivative Compound->Chk1 Inhibits Compound->CellCycle Abrogates CDKs CDKs CDC25->CDKs Activates Apoptosis Apoptosis CellCycle->Apoptosis Leads to (in cancer cells)

References

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-methoxybenzoic acid, a key building block in organic synthesis. The document details its chemical and physical properties, outlines a common synthesis protocol, discusses its applications in drug discovery, and provides essential safety information.

Core Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure features an amino group and a methoxy (B1213986) group on the benzene (B151609) ring, which influence its chemical reactivity and physical characteristics. These properties are fundamental for its use in designing synthetic pathways and for its handling and storage.

Table 1: Physicochemical Properties of 4-Amino-3-methoxybenzoic acid

PropertyValueReferences
CAS Number 2486-69-3[1][2][3]
Molecular Formula C₈H₉NO₃[1][2][3][4]
Molecular Weight 167.16 g/mol [1][2][3][4]
Melting Point 186-188 °C[2]
Boiling Point 357.9 ± 27.0 °C (Predicted)[2]
Appearance Grey powder; White to Light yellow to Light orange powder to crystal[2][5]
SMILES String COc1cc(ccc1N)C(O)=O
InChI Key JNFGLYJROFAOQP-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of 4-Amino-3-methoxybenzoic acid often involves the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-methoxybenzoate. This reaction is a standard procedure in organic chemistry labs.

2.1. Synthesis via Hydrolysis

A common and efficient method for preparing 4-Amino-3-methoxybenzoic acid is through the hydrolysis of methyl 4-amino-3-methoxybenzoate using a strong base like lithium hydroxide (B78521) (LiOH).[4]

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate [4]

  • Materials:

    • Methyl 4-amino-3-methoxybenzoate (1 eq.)

    • Lithium hydroxide (LiOH) (5 eq.)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Water

    • 2 N Hydrochloric acid (HCl)

    • Ethyl acetate (B1210297) (EtOAc)

  • Procedure:

    • Dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH, water, and THF.

    • Add LiOH (5 eq.) to the solution in one portion at 25 °C under a nitrogen atmosphere.

    • Stir the mixture at 25 °C for 12 hours.

    • Monitor the reaction completion using Thin-Layer Chromatography (TLC) with a mobile phase of PE:EtOAc = 3:1.

    • Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.

    • Pour the residue into water and stir.

    • Extract the aqueous phase with EtOAc.

    • Adjust the pH of the aqueous phase to 2 using 2 N HCl.

    • Filter the resulting solid and concentrate in vacuo to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.

Workflow for the Synthesis of 4-Amino-3-methoxybenzoic acid

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve Methyl 4-amino-3-methoxybenzoate in MeOH, Water, THF B Add LiOH at 25°C under N2 A->B 1 eq. starting material 5 eq. LiOH C Stir for 12h at 25°C B->C Initiates hydrolysis D Concentrate under reduced pressure C->D Reaction complete (TLC) E Pour into water, extract with EtOAc D->E F Acidify aqueous phase with HCl (pH 2) E->F G Filter and concentrate in vacuo F->G H 4-Amino-3-methoxybenzoic acid (Light yellow solid) G->H Yields final product

Caption: Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.

Applications in Research and Drug Development

4-Amino-3-methoxybenzoic acid serves as a versatile intermediate in the synthesis of various biologically active molecules. Its functional groups allow for further chemical modifications, making it a valuable starting material in medicinal chemistry.

  • Antitumor Agents: It is an intermediate used to prepare (aminophenyl)benzothiazoles, which have shown antitumor activities.[2]

  • Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is utilized in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which act as inhibitors of Chk1, a key enzyme in cell cycle regulation and a target in cancer therapy.[2]

  • Alkaloid Synthesis: It is a key building block for the efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine through oxidative annulation.[2]

  • Hydroxylase Inhibition: 4-Amino-3-methoxybenzoic acid itself is reported to be an inhibitor of the enzyme hydroxylase and has been shown to inhibit cancer cell growth in nanomolar concentrations.[1]

  • Biochemical Reagent: It is used as a biochemical reagent for life science research and as a sulfonylation reagent in organic synthesis and drug discovery.[6]

Logical Relationship of Applications

G cluster_applications Key Applications A 4-Amino-3-methoxybenzoic acid (CAS this compound) B Intermediate for (aminophenyl)benzothiazoles A->B Used in synthesis C Intermediate for (phenyl)(cyanopyrazinyl)urea derivatives A->C Used in synthesis D Building block for Carbazole Alkaloids A->D Used in synthesis E Direct Biological Activity A->E Exhibits F Antitumor Activities B->F Leads to G Chk1 Inhibition C->G Leads to H Hydroxylase Inhibition E->H Mechanism

Caption: Applications of 4-Amino-3-methoxybenzoic acid in research.

Safety and Handling

Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified with several hazard statements, and appropriate personal protective equipment (PPE) should be used.

Table 2: Hazard and Safety Information

CategoryInformationReferences
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][8]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
Personal Protective Equipment Dust mask type N95 (US), Eyeshields, Gloves.[8]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[9]
Incompatible Materials Strong oxidizing agents.[9]
First Aid: Eyes Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9]
First Aid: Skin Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[9]
First Aid: Inhalation Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.[9]
First Aid: Ingestion Do NOT induce vomiting. Get medical attention.[9]

This guide is intended for research purposes only and not for personal or veterinary use.[1] All laboratory work should be conducted in accordance with institutional safety protocols.

References

An In-depth Technical Guide to 4-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a versatile building block in organic synthesis with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to compounds with potential antitumor and checkpoint kinase inhibitory activities. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.

Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2486-69-3[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.16 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystal[3]
Melting Point 182-191 °C[3]
SMILES COC1=C(C=CC(=C1)C(=O)O)N[1]
InChI InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11)[4]

Spectral Data

The following tables summarize the key spectral data for 4-Amino-3-methoxybenzoic acid.

Table 2.1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
7.49dAr-H
6.90dAr-H
6.75ddAr-H
3.85s-OCH₃

Table 2.2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
169.5C=O
148.0Ar-C
142.0Ar-C
124.0Ar-C
117.5Ar-C
112.5Ar-C
111.0Ar-C
55.8-OCH₃

Table 2.3: FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3400-2800O-H and N-H stretching
1680C=O stretching
1620, 1580, 1520Aromatic C=C stretching
1250C-O stretching

Table 2.4: Mass Spectrometry Data

m/zInterpretation
167[M]⁺
152[M-CH₃]⁺
124[M-COOH]⁺

Synthesis of 4-Amino-3-methoxybenzoic acid

A common method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate[6]

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide (B78521) (LiOH)

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of MeOH, H₂O, and THF, add LiOH (5.0 eq) in one portion at 25 °C under a nitrogen atmosphere.

  • Stir the mixture at 25 °C for 12 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure at 40 °C.

  • Pour the residue into water and stir for 1 minute.

  • Extract the aqueous phase with EtOAc (3 x volumes).

  • Adjust the pH of the aqueous phase to 2 with 2 N HCl.

  • Filter the resulting solid and concentrate in vacuo to afford 4-Amino-3-methoxybenzoic acid as a light yellow solid.

G start Methyl 4-amino-3-methoxybenzoate hydrolysis Hydrolysis start->hydrolysis reagents LiOH, MeOH/H₂O/THF reagents->hydrolysis acidification Acidification (2N HCl) hydrolysis->acidification Intermediate salt product 4-Amino-3-methoxybenzoic acid acidification->product G start 4-Amino-3-methoxybenzoic acid activation Carboxylic Acid Activation start->activation condensation Condensation activation->condensation reagent 2-Aminothiophenol Derivative reagent->condensation cyclization Cyclization condensation->cyclization product 2-(3-Methoxy-4-aminophenyl)benzothiazole Derivative cyclization->product G cluster_0 DNA Damage Response Activation cluster_1 Cell Cycle Control DNA_damage DNA Damage (Single-Strand Breaks) ATR ATR Kinase DNA_damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits DNA_Repair DNA Repair Chk1->DNA_Repair promotes CDK Cyclin-Dependent Kinase (CDK) Cdc25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme Hydroxylase Enzyme (e.g., Prolyl Hydroxylase) Product Hydroxylated Product Enzyme->Product Catalyzes hydroxylation Enzyme->Product Reaction is blocked Substrate Endogenous Substrate (e.g., Proline residue) BindingSite Substrate->BindingSite Binds to Inhibitor 4-Amino-3-methoxybenzoic acid Inhibitor->BindingSite Competitively binds to

References

The Core Mechanism of Action of 4-Amino-3-methoxybenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-methoxybenzoic acid is a pivotal chemical intermediate, serving as a foundational scaffold for the synthesis of advanced therapeutic agents. While direct biological activity of 4-Amino-3-methoxybenzoic acid itself is not extensively documented, beyond a general classification as a hydroxylase inhibitor, its profound importance in medicinal chemistry lies in its role as a precursor to two distinct and potent classes of anti-cancer compounds: 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives.[1][2][3] This technical guide delineates the core mechanisms of action of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the signaling pathways, quantitative data, and experimental protocols associated with these promising therapeutic candidates.

Section 1: 2-(4-Aminophenyl)benzothiazole Derivatives: Potent Aryl Hydrocarbon Receptor (AhR) Agonists

Derivatives of 2-(4-aminophenyl)benzothiazole, synthesized from 4-Amino-3-methoxybenzoic acid, represent a class of highly selective anti-tumor agents with potent activity against a range of human cancer cell lines, particularly those of breast, colon, ovarian, and renal origin.[1][4] Their unique mechanism of action distinguishes them from standard chemotherapeutic agents.[5]

Mechanism of Action

The anti-tumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their function as potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][6] The signaling cascade proceeds as follows:

  • AhR Binding and Nuclear Translocation: The benzothiazole (B30560) derivative enters the cell and binds to the cytosolic AhR, causing a conformational change and dissociation of chaperone proteins. This complex then translocates to the nucleus.

  • CYP1A1 Gene Induction: In the nucleus, the ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to a significant upregulation of CYP1A1 transcription and protein expression.[7][8]

  • Metabolic Activation: The induced CYP1A1 enzyme then metabolizes the parent benzothiazole compound. This bioactivation process, often through N-oxidation, generates highly reactive electrophilic species.[1]

  • DNA Adduct Formation and Apoptosis: These reactive metabolites covalently bind to DNA, forming DNA adducts.[1] The resulting DNA damage triggers downstream signaling pathways, culminating in cell cycle arrest and the activation of the apoptotic machinery, leading to programmed cell death.[1][6]

This mechanism confers a high degree of selectivity, as the cytotoxic effect is predominantly localized to cancer cells that are sensitive and capable of expressing CYP1A1 in response to AhR activation.

Signaling Pathway Diagram

AhR_Pathway AhR-Mediated Pathway of 2-(4-Aminophenyl)benzothiazoles cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolic Activation & Effect BT Benzothiazole Derivative AhR_complex AhR-Hsp90 Complex BT->AhR_complex Binds Reactive_Metabolite Reactive Electrophilic Metabolite BT:n->Reactive_Metabolite:n Metabolized by Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT-Ligand Complex Activated_AhR->Dimer Translocates & Dimerizes with ARNT ARNT ARNT ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->Reactive_Metabolite DNA_adducts DNA Adducts Reactive_Metabolite->DNA_adducts Apoptosis Apoptosis DNA_adducts->Apoptosis

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2-(4-aminophenyl)benzothiazoles.

Quantitative Data: In Vitro Anti-tumor Activity

The following table summarizes the growth inhibition (GI50) values for representative 2-(4-aminophenyl)benzothiazole derivatives against sensitive human cancer cell lines.

CompoundCancer Cell LineGI50 (nM)Reference
2-(4-Aminophenyl)benzothiazole (CJM 126)MCF-7 (Breast)< 5[9]
2-(4-Aminophenyl)benzothiazole (CJM 126)MDA-MB-468 (Breast)< 5[9]
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)MCF-7 (Breast)< 1[10]
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)OVCAR-3 (Ovarian)~10[10]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)< 0.001[8]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)< 0.001[8]
Experimental Protocols

1. Synthesis of 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)

This protocol is based on the established Jacobsen cyclization reaction.[4][11]

  • Materials: 4-Amino-3-methylbenzoic acid, 2-aminothiophenol (B119425), polyphosphoric acid (PPA).

  • Procedure:

    • Combine 4-Amino-3-methylbenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in polyphosphoric acid (PPA) (approx. 10x weight of reactants).

    • Heat the mixture with stirring to 220°C for 4-6 hours under a nitrogen atmosphere.

    • Cool the reaction mixture to approximately 100°C and pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is ~8-9.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the crude product thoroughly with water.

    • Purify the solid by recrystallization from ethanol/water to yield the final product.

2. Western Blot for CYP1A1 Induction

  • Procedure:

    • Cell Culture and Treatment: Seed sensitive cancer cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the benzothiazole compound (e.g., 10 nM DF 203) or vehicle control (DMSO) for 24 hours.

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against CYP1A1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.

Experimental Workflow Diagram

BT_Workflow Experimental Workflow for Benzothiazole Evaluation start Start: Synthesize Benzothiazole Derivative in_vitro_screening In Vitro Screening: Cell Viability Assay (e.g., MTT) on Cancer Cell Panel start->in_vitro_screening select_hits Identify Potent & Selective Hits (nM-pM GI50) in_vitro_screening->select_hits mechanism_studies Mechanism of Action Studies select_hits->mechanism_studies Sensitive Lines in_vivo In Vivo Efficacy Studies (Xenograft Models) select_hits->in_vivo Lead Compound cyp1a1_induction CYP1A1 Induction Assay (Western Blot / RT-PCR) mechanism_studies->cyp1a1_induction dna_adducts DNA Adduct Formation (e.g., 32P-postlabeling) mechanism_studies->dna_adducts apoptosis_assay Apoptosis Assay (Annexin V / Caspase-3) mechanism_studies->apoptosis_assay

Caption: Workflow for the evaluation of novel benzothiazole anti-cancer compounds.

Section 2: (Phenyl)(cyanopyrazinyl)urea Derivatives: Selective Checkpoint Kinase 1 (Chk1) Inhibitors

The second major class of therapeutic agents derived from 4-Amino-3-methoxybenzoic acid are N-aryl-N'-pyrazinylureas, which have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[13][14] These inhibitors function by disrupting the DNA Damage Response (DDR), a critical pathway for cancer cell survival.

Mechanism of Action

Chk1 is a serine/threonine kinase that is a central transducer in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.[15] The mechanism of Chk1 inhibitors is as follows:

  • Role of Chk1 in DNA Damage Response: When DNA damage occurs, the ATR kinase is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest in the S and G2/M phases, providing time for DNA repair.[15]

  • Chk1 Inhibition: (Phenyl)(cyanopyrazinyl)urea derivatives competitively bind to the ATP-binding pocket of Chk1, inhibiting its kinase activity.[13]

  • Abrogation of Cell Cycle Checkpoints: With Chk1 inhibited, Cdc25 phosphatases remain active, leading to the activation of CDKs. This overrides the DNA damage-induced cell cycle arrest, forcing the cell to prematurely enter mitosis despite the presence of damaged DNA.[16]

  • Mitotic Catastrophe and Apoptosis: The entry into mitosis with unrepaired DNA leads to a lethal cellular event known as mitotic catastrophe, which ultimately results in apoptosis.[17] This mechanism is particularly effective in p53-deficient tumors, which are heavily reliant on the G2/M checkpoint for survival.

  • Chemosensitization: Chk1 inhibitors show marked synergy with DNA-damaging chemotherapeutic agents like gemcitabine.[16] The chemotherapy induces DNA damage, and the Chk1 inhibitor prevents the cells from arresting to repair that damage, leading to enhanced cancer cell death.

Signaling Pathway Diagram

Chk1_Pathway Chk1-Mediated DNA Damage Response and its Inhibition cluster_pathway Normal DNA Damage Response cluster_inhibition Effect of Chk1 Inhibitor DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates Chk1 Chk1 ATR->Chk1 Phosphorylates (Activates) Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits Mitosis Premature Mitotic Entry Chk1->Mitosis Inhibition allows Cdc25 activity CDK CDK-Cyclin Complex Cdc25->CDK Activates Cdc25->CDK CellCycleArrest G2/M Cell Cycle Arrest (DNA Repair) CDK->CellCycleArrest Progression Arrested CDK->Mitosis Chk1_Inhibitor Urea (B33335) Derivative (Chk1 Inhibitor) Chk1_Inhibitor->Chk1 Binds & Inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Mitosis->Mitotic_Catastrophe

Caption: Inhibition of the Chk1 signaling pathway by (phenyl)(cyanopyrazinyl)urea derivatives.

Quantitative Data: Chk1 Inhibition and Cellular Activity

The following table summarizes the enzymatic inhibition and cellular checkpoint abrogation data for representative urea-based Chk1 inhibitors.

Compound Class/ExampleAssay TypeIC50 ValueReference
1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaChk1 Enzymatic Assay3-10 nM[14]
N-aryl-N'-pyrazinylureasChk1 Enzymatic Assay< 20 nM[13]
Compound 8i (Aryl-pyrazinylurea)Doxorubicin Checkpoint Abrogation1.7 µM[13]
GDC-0425 (Chk1 Inhibitor)Cell Proliferation (various lines)Varies[2]
Experimental Protocols

1. Synthesis of a (Phenyl)(cyanopyrazinyl)urea Derivative

  • Materials: Appropriate substituted aniline (B41778) (derived from 4-Amino-3-methoxybenzoic acid), 2-amino-5-cyanopyrazine, triphosgene (B27547) or a phenyl chloroformate derivative.

  • Procedure:

    • Isocyanate Formation: React the substituted aniline with triphosgene or a similar phosgene (B1210022) equivalent in an inert solvent like dichloromethane (B109758) or toluene (B28343) with a non-nucleophilic base to form the corresponding isocyanate intermediate.

    • Urea Formation: Add 2-amino-5-cyanopyrazine (1 equivalent) to the solution containing the in situ generated isocyanate.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final urea derivative.

2. In Vitro Chk1 Kinase Assay (ADP-Glo™ Format)

This protocol is based on the Promega ADP-Glo™ Kinase Assay.[18]

  • Procedure:

    • Plate Setup: In a 384-well plate, add 1 µL of the urea derivative inhibitor at various concentrations (in DMSO).

    • Enzyme Addition: Add 2 µL of recombinant human Chk1 enzyme diluted in kinase buffer.

    • Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., a suitable peptide substrate and ATP at its Km concentration).

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC50 value using non-linear regression.

3. Cell Cycle Analysis for Checkpoint Abrogation

  • Procedure:

    • Cell Treatment: Seed cancer cells (e.g., H1299) in 6-well plates. Treat cells with a DNA damaging agent (e.g., 0.2 µM doxorubicin) for 12-16 hours to induce G2/M arrest. Then, add the Chk1 inhibitor at various concentrations and incubate for another 24 hours.[19][20]

    • Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol.

    • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. A decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) in the presence of the Chk1 inhibitor demonstrates checkpoint abrogation.

4-Amino-3-methoxybenzoic acid is a cornerstone for the development of sophisticated anti-cancer therapeutics. Its true mechanism of action is manifested through its highly active derivatives. The 2-(4-aminophenyl)benzothiazoles leverage a unique metabolic activation pathway via AhR and CYP1A1 to induce targeted DNA damage and apoptosis. Concurrently, the (phenyl)(cyanopyrazinyl)urea derivatives act as precise inhibitors of the Chk1 kinase, dismantling the cell's DNA damage response and sensitizing cancer cells to chemotherapy. A thorough understanding of these distinct yet powerful mechanisms is essential for the continued design and optimization of novel, targeted oncology drugs originating from this versatile chemical scaffold.

References

A Comprehensive Technical Review of 4-Amino-3-methoxybenzoic Acid: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid, a versatile organic compound, has emerged as a significant building block in the synthesis of various biologically active molecules. Its unique structural features, including an amino group, a methoxy (B1213986) group, and a carboxylic acid moiety on a benzene (B151609) ring, make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the literature on 4-Amino-3-methoxybenzoic acid, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the production of anticancer agents, including (aminophenyl)benzothiazoles and checkpoint kinase-1 (Chk1) inhibitors, as well as carbazole (B46965) alkaloids.

Physicochemical Properties

4-Amino-3-methoxybenzoic acid is a grey powder with established physical and chemical characteristics that are crucial for its application in organic synthesis. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 2486-69-3
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Melting Point 186-188 °C
Appearance Grey powder
Solubility Soluble in methanol

Synthesis of 4-Amino-3-methoxybenzoic Acid

A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

This procedure outlines the laboratory-scale synthesis of 4-Amino-3-methoxybenzoic acid.

Materials:

  • Methyl 4-amino-3-methoxybenzoate

  • Methanol (MeOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (B78521) (LiOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • 2 N Hydrochloric acid (HCl)

  • Nitrogen (N₂) gas

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of methanol, water, and tetrahydrofuran.

  • Add lithium hydroxide (5 equivalents) to the solution in one portion at 25 °C.

  • Stir the mixture at 25 °C for 12 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.

  • Pour the residue into water and stir for 1 minute.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Adjust the pH of the aqueous phase to 2 using 2 N HCl.

  • Filter the aqueous phase and concentrate it in vacuo to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.

Yield: 96.35%

Caption: Synthesis of 4-Amino-3-methoxybenzoic acid.

Applications in the Synthesis of Anticancer Agents

4-Amino-3-methoxybenzoic acid serves as a crucial starting material for the synthesis of several classes of compounds with potent anticancer activities.

(Aminophenyl)benzothiazoles

Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated significant and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cancers. The presence of the 4-amino-3-methoxyphenyl moiety is a key structural feature contributing to their biological activity.

Anticancer Activity:

The anticancer efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Substituted methoxybenzamide benzothiazoleA549 (Lung)1.1 - 8.8[1]
Substituted chloromethylbenzamide (B8583163) benzothiazoleHCT-116 (Colon)1.1 - 8.8[1]
Ru(III) containing methylbenzothiazoleK-562 (Leukemia)16.21 ± 2.33[2]
Ru(III) containing methylbenzothiazoleKE-37 (Leukemia)7.74 ± 2.50[2]
Thioxothiazolidine acetamide (B32628) benzothiazoleHeLa (Cervical)9.76[1]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 ± 1.17[1]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP (Prostate)11.2 ± 0.79[1]

Synthesis of 2-(4-amino-3-methoxyphenyl)benzothiazole:

A general method for the synthesis of 2-substituted benzothiazoles involves the condensation of an appropriate o-aminothiophenol with a carboxylic acid or its derivative. While a specific high-yield protocol starting from 4-Amino-3-methoxybenzoic acid is not detailed in the reviewed literature, a plausible synthetic route is outlined below.

Caption: General synthesis of 2-(4-amino-3-methoxyphenyl)benzothiazole.

Phenylurea Derivatives as Chk1 Inhibitors

Phenylurea derivatives containing the 4-amino-3-methoxyphenyl scaffold have been investigated as inhibitors of Checkpoint kinase 1 (Chk1), a key regulator of the cell cycle and a promising target in cancer therapy.

Synthesis of Phenylurea Derivatives:

The synthesis of N-phenyl-N'-(substituted) ureas can be achieved through the reaction of an isocyanate with an appropriate amine. To synthesize derivatives of 4-Amino-3-methoxybenzoic acid, the carboxylic acid would first need to be converted to an amine, which can then be reacted with a phenyl isocyanate.

Experimental Protocol: General Synthesis of Phenylurea Derivatives

This protocol describes a general method for the synthesis of phenylurea derivatives.

Materials:

  • Amine derivative of 4-Amino-3-methoxybenzoic acid

  • Substituted phenyl isocyanate

  • Toluene (B28343)

Procedure:

  • In a reaction flask, dissolve the amine derivative of 4-Amino-3-methoxybenzoic acid (1 mmol) in toluene (10 ml).

  • Add the substituted phenyl isocyanate (1.3 mmol) to the solution.

  • Stir the mixture at room temperature for 8–12 hours.

  • After the reaction is complete, filter the precipitate.

  • Dissolve the precipitate in ethyl acetate and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired phenylurea derivative.

Signaling Pathway:

Phenylurea derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation and survival.[3]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Phenylurea Derivative Phenylurea Derivative Phenylurea Derivative->PI3K inhibits Phenylurea Derivative->Akt inhibits Phenylurea Derivative->mTOR inhibits

Caption: Phenylurea derivatives inhibit the PI3K/Akt/mTOR pathway.

Carbazole Alkaloids

4-Amino-3-methoxybenzoic acid is a key building block for the efficient synthesis of carbazole alkaloids, such as mukonine (B1238799) and mukonidine, via oxidative annulation.[4][5] Carbazole alkaloids are a class of naturally occurring compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[6]

Biological Activity of Carbazole Alkaloids:

AlkaloidActivityTargetReference
MahanineAntitumor, AntibacterialMCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria[6]
MahanimbicineAntitumor, AntibacterialMCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria[6]
MahanimbineAntitumor, AntibacterialMCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria[6]
MurrayanineAntibacterial-
CarazostatinAntioxidantFree radicals

Synthesis of Carbazole Alkaloids:

The synthesis of carbazole alkaloids often involves a palladium-catalyzed oxidative cyclization of diarylamines. While a specific protocol starting from 4-Amino-3-methoxybenzoic acid is not explicitly detailed, the general strategy is outlined below.

References

Spectral Data Analysis of 4-Amino-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3-methoxybenzoic acid. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from structurally analogous compounds, in the absence of readily available, comprehensive experimental spectra in peer-reviewed literature.

Chemical Structure

Figure 1. The chemical structure of 4-Amino-3-methoxybenzoic acid.

Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 2486-69-3

Predicted Spectral Data

The following tables summarize the predicted spectral data for 4-Amino-3-methoxybenzoic acid. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring, drawing comparisons with structurally related molecules such as vanillic acid and aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.6d1HH-6
~7.4dd1HH-2
~6.8d1HH-5
~3.9s3H-OCH₃
~4.0 - 5.0 (broad)s2H-NH₂
~12.0 - 13.0 (broad)s1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (δ) ppmAssignment
~168C=O
~150C-3
~148C-4
~124C-1
~123C-6
~115C-5
~112C-2
~56-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4-Amino-3-methoxybenzoic acid

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
3000 - 2850MediumC-H stretch (Aromatic and -OCH₃)
~1680StrongC=O stretch (Carboxylic acid)
~1620MediumN-H bend (Amine)
~1590, ~1500Medium to StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~1200MediumC-N stretch (Aryl amine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methoxybenzoic acid

m/zInterpretation
167[M]⁺ (Molecular Ion)
150[M - NH₃]⁺
122[M - COOH]⁺
107[M - COOH - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like 4-Amino-3-methoxybenzoic acid.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of 4-Amino-3-methoxybenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

    • Temperature: 298 K.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the 4-Amino-3-methoxybenzoic acid sample and potassium bromide (KBr) powder in an oven to remove any moisture.

    • In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.

    • Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • FTIR Analysis:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmission.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

    • Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of 4-Amino-3-methoxybenzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Mass Analysis:

    • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Ionization Mode: Positive ion mode is typically used for this class of compounds.

    • Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

    • Fragmentation Analysis (MS/MS): If further structural information is required, the molecular ion (m/z 167) can be isolated and subjected to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Data Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample 4-Amino-3-methoxybenzoic acid NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for the spectral analysis of 4-Amino-3-methoxybenzoic acid. Researchers are encouraged to perform their own experimental validation of the predicted data presented herein.

4-Amino-3-methoxybenzoic Acid: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information currently available for 4-Amino-3-methoxybenzoic acid (CAS No: 2486-69-3). The information herein is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting. It is important to note that while this guide consolidates data from various safety data sheets and scientific resources, the toxicological properties of this compound have not been fully investigated, and it should be handled with the due care afforded to a substance with unknown hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Amino-3-methoxybenzoic acid is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions and for planning appropriate storage and handling.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Grey powder; White to cream to pale yellow Powder, Crystals and/or Chunks or Fused Solid[1],[2]
Melting Point 186-188 °C,[2]
Boiling Point 357.9 ± 27.0 °C (Predicted)[2]
Flash Point 170.3 ± 23.7 °C[2]
Density 1.3 ± 0.1 g/cm³[2]
Vapor Pressure 9.59E-06 mmHg at 25°C[2]
Solubility No information available[1]

Hazard Identification and Classification

4-Amino-3-methoxybenzoic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system. Some sources also indicate potential harm if swallowed or on contact with skin.

GHS Hazard Classification

Hazard ClassCategoryHazard StatementReference(s)
Skin Irritation2H315: Causes skin irritation[3],[1]
Eye Irritation2H319: Causes serious eye irritation[3],[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation,[4]
Acute Toxicity, Oral (Potential)Not Classified (by most), Harmful if swallowed (by some)H302: Harmful if swallowed[5],[4]
Acute Toxicity, Dermal (Potential)Not Classified (by most), Harmful in contact with skin (by some)H312: Harmful in contact with skin[5]

Signal Word: Warning[1][3]

Hazard Pictograms:

alt text

Toxicological Summary

A significant gap exists in the publicly available toxicological data for 4-Amino-3-methoxybenzoic acid. Most safety data sheets explicitly state that the toxicological properties have not been fully investigated.[1] No quantitative data such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes were found. Furthermore, there is no available information on the mutagenic, carcinogenic, or reproductive toxicity of this compound.[3]

The following subsections describe the general methodologies for key toxicological assays that would be relevant for a more complete assessment of this compound's safety profile.

Experimental Protocols

This in vitro test is designed to identify chemicals that have the potential to cause skin irritation.[6][7]

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in 6-well plates.[8]

  • Application of Test Substance: A fixed dose of 4-Amino-3-methoxybenzoic acid is applied directly to the surface of the epidermal model.[8]

  • Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.[8]

  • Viability Assessment: Tissue viability is measured using a vital dye such as MTT, which quantifies the metabolic activity of viable cells. A reduction in cell viability below a defined threshold (typically ≤ 50%) indicates that the substance is an irritant.[6][9]

This guideline outlines the procedure for evaluating the potential of a substance to cause eye irritation or serious eye damage.[10][11]

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used for this test.[10] Both eyes of each animal are examined before testing to ensure no pre-existing irritation or defects.

  • Test Substance Application: A single dose of the test substance is applied to one eye of the experimental animal. The other eye remains untreated and serves as a control.[11]

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of irritation.[12]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored to evaluate the severity of the irritation.[11] The reversibility of the effects is also observed over a period of up to 21 days.[12]

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13][14]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[14]

  • Exposure: The tester strains are exposed to various concentrations of 4-Amino-3-methoxybenzoic acid, both with and without a metabolic activation system (S9 mix from rat liver).[13]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies suggests that the substance is mutagenic.[15]

This assay is used to detect substances that can cause chromosomal damage.[16][17]

  • Cell Culture: Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured in vitro.[17]

  • Exposure: The cells are exposed to at least three concentrations of 4-Amino-3-methoxybenzoic acid for a defined period, both with and without metabolic activation.[16]

  • Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.[16][18]

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye.

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in the binucleated cells is determined by microscopic examination. A significant increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.[16][18]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling 4-Amino-3-methoxybenzoic acid.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[19]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN166 in Europe or OSHA 29 CFR 1910.133 in the US).[19]

  • Skin Protection:

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[1]

    • Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[19]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator for dusts should be used.[19]

Hygiene Measures
  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Assess_Risks Assess Risks and Hazards Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (e.g., Fume Hood) Select_PPE->Prepare_Work_Area Don_PPE Don PPE: - Safety Goggles - Lab Coat - Gloves Prepare_Work_Area->Don_PPE Handle_Chemical Handle 4-Amino-3-methoxybenzoic acid (Avoid dust generation) Don_PPE->Handle_Chemical Clean_Up Clean Work Area and Dispose of Waste Properly Handle_Chemical->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_Chemical Store Chemical in a Cool, Dry, Ventilated Area Wash_Hands->Store_Chemical

Caption: Workflow for the safe handling of 4-Amino-3-methoxybenzoic acid.

First Aid and Emergency Procedures

In the event of exposure to 4-Amino-3-methoxybenzoic acid, the following first-aid measures should be taken immediately.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3][19]

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_responses First Aid Response cluster_medical Medical Attention Exposure Exposure to 4-Amino-3-methoxybenzoic acid Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Wash with Soap and Water (15 mins) Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water (15 mins) Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention (if symptoms persist or irritation occurs) Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response flowchart for exposure incidents.

Ecotoxicity

There is limited information available on the environmental hazards of 4-Amino-3-methoxybenzoic acid. Safety data sheets suggest that it is not expected to be hazardous to the environment and does not contain components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] However, as a standard precaution, release into the environment should be avoided.

Disposal Considerations

Dispose of 4-Amino-3-methoxybenzoic acid and any contaminated materials in accordance with local, regional, and national regulations. Waste should be handled by a licensed waste disposal company.[1][3]

Conclusion

4-Amino-3-methoxybenzoic acid is a chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. The most significant challenge in providing a comprehensive safety assessment is the lack of detailed toxicological studies. Therefore, a cautious approach is warranted, and all handling should be performed under the assumption of unknown toxicity beyond the identified irritant properties. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk and ensuring the safety of all personnel. Further toxicological testing is required to fully characterize the safety profile of this compound.

References

Key characteristics of 4-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Amino-3-methoxybenzoic acid (CAS No: 2486-69-3), a pivotal chemical intermediate. It details the compound's core properties, applications in synthesis, experimental protocols, and essential safety information, tailored for professionals in research and pharmaceutical development.

Core Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below. The compound typically appears as a grey, white, or light yellow crystalline powder.[1][2]

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number This compound[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Synonyms 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid[3]
SMILES COc1cc(ccc1N)C(O)=O
InChI Key JNFGLYJROFAOQP-UHFFFAOYSA-N

Table 2: Physicochemical Data

PropertyValueReference(s)
Melting Point 186-188 °C[1]
Boiling Point 357.9 ± 27.0 °C (Predicted)[1]
Appearance Grey, or White to Light yellow/orange powder/crystal[1][2]

Applications in Research and Drug Development

4-Amino-3-methoxybenzoic acid is a versatile building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds with significant biological activity. Its established applications include:

  • Antitumor Agents: It serves as a crucial intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor properties.[1]

  • Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a key target in cancer therapy.[1]

  • Natural Product Synthesis: It is a key precursor for the efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine through oxidative annulation.[1]

  • General Research: It is widely used as a biochemical reagent in life science research and as a sulfonylation reagent in drug discovery and organic synthesis.[4] It has also been investigated as a potential hydroxylase enzyme inhibitor.

G cluster_0 Synthetic Pathways cluster_1 Resulting Compound Classes / Applications start 4-Amino-3-methoxybenzoic Acid p1 Synthesis of (Aminophenyl)benzothiazoles start->p1 p2 Synthesis of (Phenyl)(cyanopyrazinyl)ureas start->p2 p3 Oxidative Annulation start->p3 p4 Peptide Synthesis start->p4 c1 Antitumor Agents p1->c1 c2 Chk1 Inhibitors p2->c2 c3 Carbazole Alkaloids (Mukonine, Mukonidine) p3->c3 c4 Specialty Peptides p4->c4

Role of 4-Amino-3-methoxybenzoic acid as a synthetic precursor.

Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[5]

Starting Material: Methyl 4-amino-3-methoxybenzoate Reagents: Lithium hydroxide (B78521) (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (B1210297) (EtOAc)

Methodology:

  • A solution of methyl 4-amino-3-methoxybenzoate (1 eq.) is prepared in a mixture of Methanol, Water, and THF.

  • Lithium hydroxide (5 eq.) is added to the solution in one portion at 25 °C under a nitrogen atmosphere.

  • The mixture is stirred at 25 °C for 12 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is redissolved in water and extracted three times with ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • The aqueous phase is acidified to a pH of 2 using 2 N HCl, leading to the precipitation of the product.

  • The solid product is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (96% yield).[5]

G cluster_0 Reaction cluster_1 Workup & Purification Start Methyl 4-amino-3-methoxybenzoate in MeOH/Water/THF Add_LiOH Add LiOH (5 eq.) Stir at 25 °C for 12h under N₂ Start->Add_LiOH Reaction_Mixture Crude Reaction Mixture Add_LiOH->Reaction_Mixture Concentrate Concentrate under reduced pressure Reaction_Mixture->Concentrate Extract Pour into Water Extract with EtOAc (3x) Concentrate->Extract Acidify Adjust aqueous phase to pH 2 with 2N HCl Extract->Acidify Filter Filter and Concentrate in vacuo Acidify->Filter Product Final Product: 4-Amino-3-methoxybenzoic acid (Light yellow solid, 96% yield) Filter->Product

Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.

  • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy (B1213986) (-OCH₃) protons, a broad singlet for the amine (-NH₂) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals' coupling patterns would confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: The spectrum should display eight distinct carbon signals: one for the carboxylic carbonyl, six for the aromatic carbons (two of which are quaternary and oxygen-bound, four are proton-bound), and one for the methoxy carbon.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), C-O stretching for the ether and carboxylic acid (~1200-1300 cm⁻¹), and characteristic C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 167.16. Common fragmentation patterns would likely involve the loss of H₂O, CO, and COOH.

Safety and Handling

4-Amino-3-methoxybenzoic acid is classified as an irritant. Proper handling is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

CategoryGHS PictogramSignal WordHazard Statements
Classification
alt text
Warning H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Prevention P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[3]
Response P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use in a well-ventilated area or under a fume hood to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.

References

A Technical Guide to 3-Methoxy-4-aminobenzoic Acid: A Core Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-4-aminobenzoic acid (CAS No. 2486-69-3), also known as 4-amino-3-methoxybenzoic acid, is a highly functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis. Its unique structure, featuring amino, methoxy (B1213986), and carboxylic acid moieties, makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth overview of its fundamental properties, synthesis, analytical characterization, and key applications, with a focus on its role in drug discovery.

Physicochemical Properties

3-Methoxy-4-aminobenzoic acid is typically a solid at room temperature, with solubility in organic solvents like methanol.[1] Its core physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number This compound[2][3]
Molecular Formula C₈H₉NO₃[2][3]
Molecular Weight 167.16 g/mol [2][3]
Appearance Grey powder / Light yellow solid[1][2]
Melting Point 186-188 °C[1]
IUPAC Name 4-Amino-3-methoxybenzoic acid[4]
Synonyms 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid[4]
Storage Store at room temperature, sealed in a dry, dark place[2]

Synthesis and Chemical Logic

The strategic placement of functional groups on the benzene (B151609) ring allows for multiple synthetic routes to and from 3-methoxy-4-aminobenzoic acid. A common and efficient laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor. A more classical approach leverages vanillic acid as a readily available starting material.

Synthesis via Ester Hydrolysis

One of the most direct methods is the base-catalyzed hydrolysis of methyl 4-amino-3-methoxybenzoate. This reaction proceeds with high efficiency and yield.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start Methyl 4-amino-3-methoxybenzoate product 3-Methoxy-4-aminobenzoic Acid start->product Hydrolysis (Yield: 96.35%) reagents 1. LiOH, MeOH/H₂O/THF 2. 2N HCl reagents->start

Fig. 1: Synthesis via ester hydrolysis.
Conceptual Synthesis from Vanillic Acid

A logical and industrially relevant pathway involves the nitration of a protected vanillic acid derivative, followed by the reduction of the nitro group to form the target amine. This multi-step process highlights the compound's relationship to common natural products.

G A Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) C Protected Vanillate A->C Step 1 B Protection (e.g., Esterification) B->C E Protected 4-amino-3-methoxy- 5-nitrobenzoic acid C->E Step 2 D Nitration (e.g., HNO₃) D->E G Protected 3-Methoxy- 4-aminobenzoic acid E->G Step 3 F Reduction (e.g., Pd/C, H₂) F->G I 3-Methoxy-4-aminobenzoic Acid G->I Step 4 H Deprotection (Hydrolysis) H->I

Fig. 2: Conceptual synthesis from vanillic acid.

Analytical Characterization

The identity and purity of 3-methoxy-4-aminobenzoic acid are confirmed using standard analytical techniques. While a complete, publicly available spectral database for this specific compound is limited, characterization relies on methods analogous to those used for similar benzoic acid derivatives.

TechniquePurpose & Expected Observations
HPLC To determine purity, which is typically ≥98%.
¹H NMR To confirm the structure by observing proton signals. Expected signals would include aromatic protons with splitting patterns dictated by their positions, a singlet for the methoxy (-OCH₃) group, a broad singlet for the amine (-NH₂) protons, and a broad singlet for the carboxylic acid (-COOH) proton.
¹³C NMR To confirm the carbon skeleton. Expected signals would include distinct peaks for the aromatic carbons (including quaternary carbons attached to the functional groups), the methoxy carbon, and the carbonyl carbon of the carboxylic acid.
FTIR To identify functional groups. Expected characteristic absorption bands include: broad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹, N-H stretches (primary amine) around 3300-3500 cm⁻¹, C=O stretch (carboxylic acid) around 1680-1710 cm⁻¹, C=C stretches (aromatic) around 1450-1600 cm⁻¹, and C-O stretch (ether) around 1200-1300 cm⁻¹.
Mass Spec. To confirm the molecular weight (167.16 g/mol ) and fragmentation pattern.

Biological Activity and Applications in Drug Discovery

3-Methoxy-4-aminobenzoic acid is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anticancer Applications

This compound is noted as an intermediate for preparing molecules with potential antitumor activities.[1] It has been reported to be an inhibitor of the enzyme hydroxylase and has been shown to inhibit cancer cell growth in nanomolar concentrations in preliminary studies, marking it as a potential anti-cancer drug candidate.[2] It is also used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives which act as checkpoint kinase-1 (Chk1) inhibitors, a key target in cancer therapy.[1]

Enzyme Inhibition

The compound itself is described as a hydroxylase inhibitor.[2] While specific quantitative data (e.g., IC₅₀, Kᵢ) on its direct inhibitory activity is not widely published, its structural analogue, anisic acid (p-methoxybenzoic acid), has been characterized as a noncompetitive inhibitor of tyrosinase with the following kinetics:

CompoundTarget EnzymeInhibition TypeIC₅₀KᵢReference(s)
Anisic AcidTyrosinaseNoncompetitive0.60 mM0.603 mM[5]
Data for structurally related analogue to illustrate typical measurements.
Role as a Synthetic Scaffold

The primary utility of 3-methoxy-4-aminobenzoic acid lies in its role as a versatile scaffold. The amino group allows for amide bond formation, while the carboxylic acid can be converted to esters, amides, or acid chlorides, enabling the construction of large and diverse chemical libraries for drug screening.

G cluster_derivatives Derivative Classes cluster_targets Therapeutic Applications / Targets A 3-Methoxy-4- aminobenzoic Acid B (Aminophenyl)benzothiazoles A->B Used in synthesis of C (Phenyl)(cyanopyrazinyl)ureas A->C Used in synthesis of D Carbazole Alkaloids A->D Key building block for E Antitumor Agents B->E F Chk1 Inhibitors C->F G Bioactive Natural Products D->G

Fig. 3: Role as a versatile synthetic intermediate.

Detailed Experimental Protocols

Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate[3]

This protocol details the hydrolysis of the methyl ester to the carboxylic acid.

  • Materials:

    • Methyl 4-amino-3-methoxybenzoate (4.5 g, 23.59 mmol)

    • Lithium hydroxide (B78521) (LiOH) (4.95 g, 117.97 mmol)

    • Methanol (MeOH) (45 mL)

    • Deionized Water (15 mL + 50 mL)

    • Tetrahydrofuran (THF) (15 mL)

    • Ethyl acetate (B1210297) (EtOAc)

    • 2 N Hydrochloric acid (HCl)

    • Petroleum ether (PE)

  • Procedure:

    • To a solution of methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL), add LiOH (5 eq.) in one portion at 25 °C under a nitrogen atmosphere.

    • Stir the resulting mixture at 25 °C for 12 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of PE:EtOAc = 3:1. The reaction is complete when the starting material spot (Rf ≠ 0) is no longer visible and only a spot at the baseline (Rf = 0) remains.

    • Concentrate the mixture under reduced pressure at 40 °C to remove the organic solvents.

    • Pour the residue into 50 mL of water and stir for 1 minute.

    • Extract the aqueous phase with EtOAc (3 x 30 mL) to remove any unreacted starting material or non-polar impurities.

    • Carefully add 2 N HCl to the aqueous phase to adjust the pH to 2, which will precipitate the product.

    • Filter the resulting solid from the aqueous phase.

    • Concentrate the filtrate in vacuo to recover any dissolved product.

    • Combine the filtered solid and the residue from the filtrate to afford the final product, 4-amino-3-methoxybenzoic acid, as a light yellow solid (Expected yield: ~4 g, 96.35%).

Conclusion

3-Methoxy-4-aminobenzoic acid is a foundational building block in synthetic chemistry with significant relevance to the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting point for synthesizing novel compounds with potential therapeutic value, particularly in oncology. While detailed public data on its specific biological activity are emerging, its established role as a precursor to potent enzyme inhibitors and other complex bioactive molecules underscores its importance in the drug discovery and development pipeline. Continued research into the derivatives of this compound is likely to yield new therapeutic agents and advanced materials.

References

An In-depth Technical Guide to the Functional Groups of 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a multifaceted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of amino, methoxy (B1213986), and carboxylic acid functional groups on a benzene (B151609) ring makes it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the development of checkpoint kinase 1 (Chk1) inhibitors for cancer therapy.[1][2] This guide provides a comprehensive technical overview of the functional groups of 4-Amino-3-methoxybenzoic acid, including its chemical and physical properties, spectroscopic signature, and its role in the synthesis of targeted therapeutics.

Chemical and Physical Properties

4-Amino-3-methoxybenzoic acid is a grey or white to light yellow crystalline powder.[1][3] A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular FormulaC8H9NO3[1]
Molecular Weight167.16 g/mol [1]
Melting Point186-188 °C[4]
Predicted pKa4.74 ± 0.10[1]
SolubilitySoluble in Methanol[1]
CAS Number2486-69-3[1]

Functional Group Analysis

The chemical reactivity and utility of 4-Amino-3-methoxybenzoic acid are dictated by its three principal functional groups: the primary aromatic amine (-NH2), the methoxy group (-OCH3), and the carboxylic acid (-COOH).

  • Amino Group (-NH2): The primary aromatic amine at position 4 is a nucleophilic and basic site. It can undergo a variety of reactions, including acylation, alkylation, and diazotization. In the context of drug development, this amino group is often a key site for forming amide or urea (B33335) linkages to build larger molecular scaffolds.

  • Methoxy Group (-OCH3): The methoxy group at position 3 is an electron-donating group, which influences the reactivity of the aromatic ring. It is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is acidic and can be deprotonated to form a carboxylate salt. It can also be converted into a variety of derivatives, such as esters, amides, and acid chlorides. This functional group is crucial for forming ester or amide bonds in the synthesis of more complex molecules.

The interplay of these functional groups, particularly the electronic effects of the amino and methoxy groups on the reactivity of the carboxylic acid and the aromatic ring, is a key consideration in its synthetic applications.

Spectroscopic Characterization

The identification and characterization of 4-Amino-3-methoxybenzoic acid and its derivatives rely heavily on spectroscopic methods. Below are the expected spectroscopic signatures for its key functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3-methoxybenzoic acid will exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amine)3500-3300 (two bands for primary amine)Stretching
C=O (Carboxylic Acid)1710-1680Stretching
C-O (Carboxylic Acid & Methoxy)1320-1210 & 1275-1200Stretching
C-N (Amine)1340-1250Stretching
Aromatic C=C1600-1450Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

Proton(s)Expected Chemical Shift (ppm)Multiplicity
-COOH10-13Singlet (broad)
Aromatic-H6.5-8.0Doublets, Triplets
-NH23.5-5.0Singlet (broad)
-OCH33.8-4.0Singlet

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

CarbonExpected Chemical Shift (ppm)
C=O (Carboxylic Acid)165-185
Aromatic C-O150-160
Aromatic C-N140-150
Aromatic C-H & C-C110-130
-OCH355-60

Experimental Protocols

Synthesis of 4-Amino-3-methoxybenzoic acid

A common synthetic route to 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.

Materials:

Procedure:

  • Dissolve methyl 4-amino-3-methoxybenzoate in a mixture of MeOH, H2O, and THF.

  • Add LiOH to the solution at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 12 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and extract with EtOAc to remove any unreacted starting material.

  • Adjust the pH of the aqueous phase to 2 with 2 N HCl to precipitate the product.

  • Filter the solid and concentrate the filtrate in vacuo to obtain 4-Amino-3-methoxybenzoic acid.

Spectroscopic Identification of Functional Groups

Objective: To confirm the presence of the amino, methoxy, and carboxylic acid functional groups using IR and NMR spectroscopy.

Infrared Spectroscopy Protocol:

  • Prepare a KBr pellet or a Nujol mull of the 4-Amino-3-methoxybenzoic acid sample.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the characteristic absorption bands as detailed in the IR spectroscopy table above.

NMR Spectroscopy Protocol:

  • Dissolve a small amount of 4-Amino-3-methoxybenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Process the spectra and identify the chemical shifts and multiplicities of the signals.

  • Correlate the observed signals with the expected values for the protons and carbons of the molecule as detailed in the NMR spectroscopy tables.

Role in Drug Development: Synthesis of Chk1 Inhibitors

4-Amino-3-methoxybenzoic acid is a crucial precursor for the synthesis of various Chk1 inhibitors. The amino and carboxylic acid functionalities serve as handles for constructing more complex heterocyclic systems that can effectively bind to the ATP-binding pocket of the Chk1 enzyme.

Below is a generalized workflow illustrating the synthetic utility of 4-Amino-3-methoxybenzoic acid in the preparation of a hypothetical Chk1 inhibitor.

G A 4-Amino-3-methoxybenzoic acid B Amide Coupling (e.g., with an aniline (B41778) derivative) A->B C Intermediate Amide B->C D Cyclization Reaction (e.g., intramolecular condensation) C->D E Heterocyclic Core (e.g., quinolinone) D->E F Further Functionalization (e.g., addition of solubilizing groups) E->F G Final Chk1 Inhibitor F->G

Caption: Synthetic workflow for a Chk1 inhibitor.

Chk1 Signaling Pathway and Inhibition

Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in their G1 checkpoint and are heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival. Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents.

The following diagram illustrates the simplified Chk1 signaling pathway and the point of intervention by Chk1 inhibitors.

G cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB dephosphorylates & activates CellCycleArrest Cell Cycle Arrest Cdc25->CellCycleArrest Mitosis Mitotic Entry CDK1_CyclinB->Mitosis promotes Chk1_Inhibitor Chk1 Inhibitor (derived from 4-Amino-3-methoxybenzoic acid) Chk1_Inhibitor->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway.

Conclusion

4-Amino-3-methoxybenzoic acid is a compound with a rich chemical functionality that underpins its importance in synthetic and medicinal chemistry. A thorough understanding of the properties and reactivity of its amino, methoxy, and carboxylic acid groups is essential for its effective utilization in the design and synthesis of novel therapeutics, particularly in the promising field of Chk1 inhibition for cancer treatment. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule.

References

Methodological & Application

Application Notes: Synthesis of 4-Amino-3-methoxybenzoic Acid from Vanillic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-methoxybenzoic acid is a valuable substituted benzoic acid derivative utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure is isomeric to the more common 5-aminovanillic acid. The conversion of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to 4-amino-3-methoxybenzoic acid is a non-trivial transformation that requires the chemical replacement of the 4-position hydroxyl group with an amino group. This document outlines a robust, multi-step synthetic pathway suitable for laboratory-scale preparation. The route proceeds through four key stages: esterification of the starting material, conversion of the phenolic hydroxyl to a triflate leaving group, palladium-catalyzed amination, and final ester hydrolysis.

Overall Synthetic Pathway

The synthesis begins with the protection of the carboxylic acid of vanillic acid via Fischer esterification. The resulting methyl vanillate's phenolic hydroxyl group is then activated by conversion to a triflate. A Buchwald-Hartwig amination reaction is employed to install the key amino group at the C4 position. The synthesis concludes with the saponification of the methyl ester to yield the target 4-amino-3-methoxybenzoic acid.

G start_material Vanillic Acid r1 Esterification (SOCl₂, MeOH) start_material->r1 intermediate1 Methyl 4-hydroxy- 3-methoxybenzoate r2 Triflation (Tf₂O, Pyridine) intermediate1->r2 intermediate2 Methyl 3-methoxy-4- (trifluoromethylsulfonyloxy)benzoate r3 Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) intermediate2->r3 intermediate3 Methyl 4-amino- 3-methoxybenzoate r4 Hydrolysis (LiOH, H₂O) intermediate3->r4 final_product 4-Amino-3-methoxybenzoic Acid r1->intermediate1 r2->intermediate2 r3->intermediate3 r4->final_product

Caption: Multi-step synthesis of 4-Amino-3-methoxybenzoic acid from vanillic acid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step in the synthesis. Yields and purity are representative and may vary based on experimental conditions and purification efficiency.

StepCompound NameMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Typical Purity (%)Melting Point (°C)
Start Vanillic AcidC₈H₈O₄168.15->98210 - 213
1 Methyl 4-hydroxy-3-methoxybenzoateC₉H₁₀O₄182.1795 - 99>9862 - 65
2 Methyl 3-methoxy-4-(trifluoromethylsulfonyloxy)benzoateC₁₀H₉F₃O₆S314.2490 - 95>97N/A (Oil)
3 Methyl 4-amino-3-methoxybenzoateC₉H₁₁NO₃181.1975 - 85>9897 - 99
4 4-Amino-3-methoxybenzoic AcidC₈H₉NO₃167.16>95>99168 - 171

Experimental Protocols

Protocol 1: Esterification of Vanillic Acid

This protocol describes the conversion of vanillic acid to its methyl ester to protect the carboxylic acid functionality.

  • Reagents & Setup:

    • Vanillic acid (1.0 eq)

    • Methanol (B129727) (MeOH, ~10 mL per gram of vanillic acid)

    • Thionyl chloride (SOCl₂, 2.0 eq)

    • Round-bottom flask, magnetic stirrer, reflux condenser, and ice bath.

  • Procedure:

    • Suspend vanillic acid in methanol in the round-bottom flask.

    • Cool the suspension in an ice bath to 0 °C.

    • Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the solvent in vacuo.

    • Resolve the resulting oil in ice water and neutralize to pH 7-8 with a saturated aqueous sodium bicarbonate solution.[1]

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford Methyl 4-hydroxy-3-methoxybenzoate.

Protocol 2: Triflation of Methyl 4-hydroxy-3-methoxybenzoate

This protocol converts the phenolic hydroxyl group into an excellent leaving group (triflate) for the subsequent amination reaction.

  • Reagents & Setup:

    • Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)

    • Anhydrous Dichloromethane (DCM, ~15 mL per gram of ester)

    • Anhydrous Pyridine (B92270) (1.5 eq)

    • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 eq)

    • Round-bottom flask, magnetic stirrer, dropping funnel, under a nitrogen atmosphere.

  • Procedure:

    • Dissolve the methyl ester in anhydrous DCM in the flask and cool to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Add Tf₂O dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding cold water.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo to yield the crude triflate, which can often be used in the next step without further purification.

Protocol 3: Buchwald-Hartwig Amination of Aryl Triflate

This palladium-catalyzed cross-coupling reaction installs the amine group at the C4 position.

  • Reagents & Setup:

    • Methyl 3-methoxy-4-(trifluoromethylsulfonyloxy)benzoate (1.0 eq)

    • Benzophenone (B1666685) imine (1.2 eq, as an ammonia (B1221849) surrogate)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs₂CO₃, 1.5 eq)

    • Anhydrous Toluene (~20 mL per gram of triflate)

    • Schlenk flask, magnetic stirrer, reflux condenser, under a nitrogen or argon atmosphere.

  • Procedure:

    • To the Schlenk flask, add the aryl triflate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous toluene, followed by benzophenone imine via syringe.

    • Heat the mixture to 100 °C and stir for 12-18 hours until TLC analysis indicates consumption of the starting triflate.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).

    • Concentrate the filtrate. Dissolve the residue in THF and add 2 M HCl. Stir for 1 hour to hydrolyze the imine.

    • Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 4-amino-3-methoxybenzoate.

Protocol 4: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

The final step is the saponification of the methyl ester to yield the target carboxylic acid.

  • Reagents & Setup:

    • Methyl 4-amino-3-methoxybenzoate (1.0 eq)

    • Methanol (MeOH), Tetrahydrofuran (THF), and Water (3:1:1 ratio)

    • Lithium hydroxide (B78521) (LiOH, 5.0 eq)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the methyl ester in the MeOH/THF/Water solvent mixture in the flask.[2]

    • Add LiOH in one portion at room temperature.[2]

    • Stir the mixture at 25 °C for 12 hours.[2]

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Pour the residue into water and extract with ethyl acetate (3x) to remove any unreacted ester.

    • Carefully acidify the aqueous phase to pH 2 with 2 N HCl, which will precipitate the product.[2]

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in vacuo to afford the final product, 4-Amino-3-methoxybenzoic acid, as a solid.[2]

General Experimental Workflow

The workflow for each synthetic step generally follows a standard sequence of reaction, workup, and purification. Proper analytical characterization (NMR, IR, MS, and melting point) should be performed on the final product and key intermediates to confirm their identity and purity.

G process process decision decision io io end_node end_node A Setup Reaction Under Inert Atmosphere B Add Reagents & Solvents A->B C Heat / Stir for Specified Time B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Quench Reaction (e.g., add water/ice) E->F Yes G Liquid-Liquid Extraction F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Purification I->J K Column Chromatography or Recrystallization J->K L Characterization (NMR, MS, MP) K->L M Pure Product L->M

Caption: General workflow for a single synthetic step in the protocol.

References

Application Notes and Protocols: 4-Amino-3-methoxybenzoic Acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-methoxybenzoic acid as a key intermediate in the synthesis of two important classes of therapeutic agents: antitumor (aminophenyl)benzothiazoles and Checkpoint Kinase 1 (Chk1) inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to facilitate research and development in drug discovery.

Application Note 1: Synthesis of Antitumor 2-(4-Aminophenyl)benzothiazole Derivatives

4-Amino-3-methoxybenzoic acid serves as a crucial building block for the synthesis of substituted 2-(4-aminophenyl)benzothiazoles, a class of compounds that has demonstrated potent and selective antitumor activity. The methoxy (B1213986) substituent on the phenyl ring can influence the pharmacological properties of the final compound, potentially enhancing its efficacy and metabolic stability.

The general synthetic approach involves the condensation of a substituted 4-aminobenzoic acid with an appropriate aminothiophenol. The resulting benzothiazole (B30560) scaffold is a key pharmacophore in a variety of biologically active molecules.

Experimental Workflow: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Work-up and Purification 4-Amino-3-methoxybenzoic_acid 4-Amino-3-methoxybenzoic acid Reaction_Mixture_1 Reaction Mixture 4-Amino-3-methoxybenzoic_acid->Reaction_Mixture_1 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Reaction_Mixture_1 PPA Polyphosphoric Acid (PPA) PPA->Reaction_Mixture_1 Heat Heat (e.g., 220°C) Heat->Reaction_Mixture_1 Workup Aqueous Work-up (Neutralization) Reaction_Mixture_1->Workup Cooling Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Final_Product 2-(4-Amino-3-methoxyphenyl)benzothiazole Purification->Final_Product G cluster_0 Step 1: Intermediate Preparation cluster_1 Step 2: Urea Formation cluster_2 Step 3: Final Product Benzoic_Acid 4-Amino-3-methoxybenzoic acid Amine_Formation Conversion to Aniline Derivative (e.g., Curtius Rearrangement) Benzoic_Acid->Amine_Formation Aniline_Derivative 3-Methoxy-4-aminophenyl isocyanate or 3-Methoxy-4-aniline Amine_Formation->Aniline_Derivative Reaction_Mixture_2 Reaction Mixture Aniline_Derivative->Reaction_Mixture_2 Pyrazinyl_Amine Aminocyanopyrazine Pyrazinyl_Amine->Reaction_Mixture_2 Workup_Purification Work-up and Purification Reaction_Mixture_2->Workup_Purification Chk1_Inhibitor (Phenyl)(cyanopyrazinyl)urea Derivative Workup_Purification->Chk1_Inhibitor G ATR ATR Kinase Chk1 Chk1 ATR->Chk1 phosphorylates & activates CDC25 CDC25 Phosphatases Chk1->CDC25 phosphorylates & inhibits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Chk1->Mitotic_Catastrophe prevents Chk1_Inhibitor Chk1 Inhibitor (e.g., (Phenyl)(cyanopyrazinyl)urea derivative) Chk1_Inhibitor->Chk1 inhibits CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDK->Cell_Cycle_Arrest progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Application of 4-Amino-3-methoxybenzoic Acid in the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its unique structure, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[3] This application note focuses on the utility of 4-Amino-3-methoxybenzoic acid in the development of two significant classes of antitumor agents: (aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives, which function as checkpoint kinase-1 (Chk1) inhibitors.[1][2] Detailed protocols for the synthesis and evaluation of these compounds are provided, alongside their biological activity data and relevant signaling pathways.

Synthesis of 2-(4-Aminophenyl)benzothiazole Derivatives

Substituted 2-(4-aminophenyl)benzothiazoles are a class of potent and selective antitumor agents that have shown significant activity against various cancer cell lines, particularly breast cancer.[4][5] The synthesis of these compounds typically involves the condensation of a substituted aminothiophenol with a benzoic acid derivative. 4-Amino-3-methoxybenzoic acid and its derivatives are key precursors for the aminophenyl portion of these molecules.

Antitumor Activity of Representative 2-(4-Aminophenyl)benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-aminophenyl)benzothiazole derivatives against human breast cancer cell lines. The data highlights the potent, often nanomolar, activity of these compounds.

Compound IDR1 (Benzothiazole)R2 (Aminophenyl)Cell LineIC50 (µM)
1 HHMCF-70.02
2 5-FluoroHMCF-70.01
3 H3'-MethylMCF-70.008
4 5-Fluoro3'-MethylMCF-70.003
5 H3'-CyanoMCF-70.004
6 5-Fluoro3'-CyanoMCF-70.001

Data compiled from multiple sources, showcasing structure-activity relationships.[4][6]

Experimental Protocol: Synthesis of a Representative 2-(4-Aminophenyl)benzothiazole Derivative

This protocol outlines a general method for the synthesis of substituted 2-(4-aminophenyl)benzothiazoles.

Workflow for the Synthesis of 2-(4-Aminophenyl)benzothiazoles

G A Substituted 4-Aminobenzoic Acid C Condensation A->C B Substituted 2-Aminothiophenol (B119425) B->C D 2-(4-Aminophenyl)benzothiazole Derivative C->D Heat (e.g., PPA)

Caption: General synthetic workflow for 2-(4-aminophenyl)benzothiazoles.

Materials:

  • A substituted 4-aminobenzoic acid (e.g., 4-amino-3-methylbenzoic acid)

  • A substituted 2-aminothiophenol (e.g., 2-amino-4-fluorothiophenol)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A mixture of the substituted 4-aminobenzoic acid (1.0 equivalent) and the substituted 2-aminothiophenol (1.0 equivalent) is heated in polyphosphoric acid at 180-220°C for 2-4 hours.

  • The reaction mixture is allowed to cool to approximately 100°C and then carefully poured into a vigorously stirred aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2-(4-aminophenyl)benzothiazole derivative.

  • The structure and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors

(Phenyl)(cyanopyrazinyl)urea derivatives are a class of potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), a crucial enzyme in the DNA damage response pathway.[2][7] By inhibiting Chk1, these compounds can abrogate cell cycle arrest and enhance the efficacy of DNA-damaging chemotherapeutic agents.[8] 4-Amino-3-methoxybenzoic acid can be utilized as a precursor to the substituted phenylurea component of these inhibitors.

Chk1 Inhibitory Activity of Representative (Phenyl)(cyanopyrazinyl)urea Derivatives

The table below presents the in vitro Chk1 inhibitory activity of several (phenyl)(cyanopyrazinyl)urea derivatives, demonstrating their high potency.

Compound IDPhenyl SubstituentsChk1 IC50 (nM)
7 5-Chloro, 2-methoxy10
8 5-Chloro, 2-ethoxy3
9 5-Chloro, 2,4-dimethoxy5

Data indicates the concentration required for 50% inhibition of Chk1 kinase activity.[7]

Experimental Protocol: Synthesis of a Representative (Phenyl)(cyanopyrazinyl)urea Derivative

The following is a general procedure for the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives.

Workflow for the Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives

G A Substituted Aniline (B41778) C Urea Formation A->C B 2-Amino-5-cyanopyrazine B->C Coupling Agent (e.g., CDI, Triphosgene) D (Phenyl)(cyanopyrazinyl)urea Derivative C->D

Caption: General synthetic workflow for (phenyl)(cyanopyrazinyl)urea derivatives.

Materials:

Procedure:

  • To a solution of 2-Amino-5-cyanopyrazine (1.0 equivalent) in anhydrous DCM, a solution of triphosgene (0.34 equivalents) in anhydrous DCM is added dropwise at 0°C. The mixture is stirred at this temperature for 1 hour.

  • A solution of the substituted aniline (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired (phenyl)(cyanopyrazinyl)urea derivative.

  • The final product is characterized by NMR and mass spectrometry.

Signaling Pathway: The Role of Chk1 in the DNA Damage Response

The diagram below illustrates the central role of Chk1 in the cell cycle checkpoint response to DNA damage. The synthesized (phenyl)(cyanopyrazinyl)urea derivatives inhibit Chk1, thereby preventing the cell from arresting its cycle to repair DNA damage. This leads to mitotic catastrophe and cell death, particularly in cancer cells with compromised p53 function.

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1 Chk1 ATM_ATR->Chk1 activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest progression past Chk1_Inhibitor Chk1 Inhibitor Chk1_Inhibitor->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway in the DNA damage response.

Conclusion

4-Amino-3-methoxybenzoic acid is a highly valuable and versatile starting material for the synthesis of potent antitumor agents. The examples of 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives demonstrate the successful application of this chemical intermediate in the development of novel cancer therapeutics that operate through distinct mechanisms of action. The synthetic protocols provided herein offer a foundation for researchers in drug discovery and development to explore and expand upon these important classes of anticancer compounds. The continued investigation of derivatives from this scaffold holds significant promise for the future of oncology drug development.

References

Application of 4-Amino-3-methoxybenzoic Acid in Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a non-proteinogenic amino acid that presents a unique scaffold for applications in peptide synthesis and drug design. Its aromatic structure, coupled with the reactive amino and carboxylic acid functionalities, allows for its incorporation into peptide backbones, serving as a rigid spacer, a conformational constraint, or a versatile linker for more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of 4-Amino-3-methoxybenzoic acid in peptide synthesis, catering to researchers and professionals in the field of drug development and peptide chemistry. The strategic incorporation of such unnatural amino acids can lead to peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles.

Application Notes

4-Amino-3-methoxybenzoic acid can be employed in peptide synthesis in two primary capacities:

  • As a Modified Amino Acid Building Block: When incorporated into a peptide sequence, the rigid benzene (B151609) ring of 4-Amino-3-methoxybenzoic acid can significantly influence the peptide's secondary structure. This can be advantageous in mimicking or disrupting specific protein-protein interactions or in stabilizing a desired conformation for receptor binding. The methoxy (B1213986) and amino substituents on the ring also offer potential sites for further chemical modification, allowing for the synthesis of peptide conjugates or libraries.

  • As a Linker or Scaffolding Moiety: The bifunctional nature of 4-Amino-3-methoxybenzoic acid makes it a suitable candidate for use as a linker. It can be used to cyclize peptides, to connect two peptide chains, or to attach peptides to other molecules such as reporter tags, cytotoxic drugs, or solid supports. Its defined length and rigidity can provide precise control over the spatial arrangement of the attached moieties. For instance, a closely related isomer, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been successfully used as a linker for on-resin peptide cyclization.

The commercially available Fmoc-protected version of the isomer, Fmoc-3-amino-4-methoxy-benzoic acid, suggests that the target molecule can be readily integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocols

Protocol 1: Fmoc Protection of 4-Amino-3-methoxybenzoic acid

This protocol describes the synthesis of Fmoc-4-Amino-3-methoxybenzoic acid, a necessary precursor for its use in Fmoc-based solid-phase peptide synthesis.

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Amino-3-methoxybenzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a round-bottom flask.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc-reagent solution to the stirred solution of 4-Amino-3-methoxybenzoic acid at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-reagent and byproducts.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude Fmoc-4-Amino-3-methoxybenzoic acid by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography.

Workflow for Fmoc Protection:

Fmoc_Protection cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product 4_Amba 4-Amino-3-methoxybenzoic acid Reaction_Vessel Stir at RT, Overnight 4_Amba->Reaction_Vessel Fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc_reagent->Reaction_Vessel Base Na₂CO₃ / Dioxane/Water Base->Reaction_Vessel Workup1 Acidification (HCl) Reaction_Vessel->Workup1 Workup2 Extraction (EtOAc) Workup1->Workup2 Workup3 Drying & Evaporation Workup2->Workup3 Purification_step Recrystallization or Chromatography Workup3->Purification_step Fmoc_4_Amba Fmoc-4-Amino-3-methoxybenzoic acid Purification_step->Fmoc_4_Amba

Caption: Workflow for the Fmoc protection of 4-Amino-3-methoxybenzoic acid.

Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-4-Amino-3-methoxybenzoic acid into a peptide sequence on a solid support using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-protected Rink Amide or Wang resin

  • Fmoc-4-Amino-3-methoxybenzoic acid

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

1. Resin Swelling:

  • Swell the resin in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes.

  • Drain and repeat the piperidine treatment for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

3. Coupling of Fmoc-4-Amino-3-methoxybenzoic acid:

  • In a separate vial, pre-activate Fmoc-4-Amino-3-methoxybenzoic acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU (0.95 equivalents to the amino acid) and an activator base like DIPEA (2 equivalents to the amino acid) in DMF for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, although this will be negative after coupling to a secondary amine).

  • After completion, drain the coupling solution and wash the resin with DMF (5-7 times).

4. Peptide Chain Elongation:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the desired sequence.

5. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.[3]

SPPS Workflow Diagram:

SPPS_Workflow Start Start with Fmoc-protected resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., Fmoc-4-Amba-OH) + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End Pure Peptide Analysis->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data

Currently, there is a lack of specific published quantitative data on the coupling efficiency, yield, and purity of peptides synthesized using 4-Amino-3-methoxybenzoic acid. However, based on the general principles of SPPS and the properties of similar aromatic amino acids, the following can be anticipated:

ParameterExpected RangeNotes
Fmoc-Protection Yield 70-90%Dependent on reaction conditions and purification method.
SPPS Coupling Efficiency >98%With optimized coupling reagents (e.g., HATU) and reaction times. Steric hindrance from the aromatic ring might necessitate longer coupling times or double coupling.
Crude Peptide Purity 50-80%Highly dependent on the peptide sequence and length. The hydrophobic nature of the aromatic ring may lead to aggregation and formation of deletion sequences.
Final Peptide Yield (after purification) 10-40%Typical for synthetic peptides, influenced by the number of synthetic steps and purification losses.

Characterization of Peptides Containing 4-Amino-3-methoxybenzoic Acid

Standard analytical techniques are employed to characterize peptides incorporating this non-natural amino acid.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification and purity assessment. The hydrophobic nature of the 4-Amino-3-methoxybenzoic acid residue will likely increase the retention time of the peptide on C18 or C8 columns.[1][4]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide. Tandem MS (MS/MS) can be used to verify the peptide sequence, with the fragmentation pattern of the 4-Amino-3-methoxybenzoic acid residue providing a unique signature.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be used to determine the three-dimensional structure of the peptide in solution. The aromatic protons of the 4-Amino-3-methoxybenzoic acid residue will appear in the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm), and their chemical shifts will be sensitive to the local environment within the peptide structure.[6][7]

Signaling Pathways and Biological Applications

While no specific signaling pathways involving peptides containing 4-Amino-3-methoxybenzoic acid have been reported, the incorporation of such rigid, aromatic scaffolds is a common strategy in drug design to modulate biological activity. Derivatives of p-aminobenzoic acid have been explored as peptidomimetics with potential antidiabetic properties.[8] Furthermore, aminobenzoic acid derivatives have been investigated for their antimicrobial and cytotoxic activities.[9]

The logical progression for a researcher using 4-Amino-3-methoxybenzoic acid would be to incorporate it into a known bioactive peptide to study its effect on activity or to include it in a peptide library for screening against a specific biological target.

Logical Workflow for Biological Evaluation:

Biological_Evaluation Start Synthesize Peptide Library with 4-Amba Screening High-Throughput Screening (e.g., against a receptor or enzyme) Start->Screening Hit_ID Identify 'Hit' Peptides Screening->Hit_ID Resynthesis Resynthesize and Purify Hit Peptides Hit_ID->Resynthesis In_Vitro In Vitro Biological Assays (e.g., binding affinity, enzyme inhibition) Resynthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (if promising in vitro data) Lead_Opt->In_Vivo End Potential Drug Candidate In_Vivo->End

Caption: Workflow for the biological evaluation of peptides containing 4-Amino-3-methoxybenzoic acid.

Conclusion

4-Amino-3-methoxybenzoic acid represents a valuable, yet underexplored, building block for peptide synthesis. Its incorporation into peptide structures offers a means to introduce conformational rigidity and a scaffold for further functionalization. The protocols provided herein offer a starting point for researchers to utilize this compound in their peptide design and drug discovery efforts. Future work should focus on generating robust quantitative data for its performance in SPPS and exploring the biological activities of peptides containing this unique moiety.

References

Application Notes and Protocols: 4-Amino-3-methoxybenzoic Acid in the Preparation of Chk1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints maintained by Chk1 for survival. This dependency makes Chk1 an attractive target for cancer therapy. Inhibition of Chk1 can abrogate these checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells when combined with DNA-damaging agents.

4-Amino-3-methoxybenzoic acid has emerged as a valuable starting material for the synthesis of a class of potent Chk1 inhibitors, specifically (phenyl)(cyanopyrazinyl)urea derivatives.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of Chk1 inhibitors derived from 4-Amino-3-methoxybenzoic acid.

Chk1 Signaling Pathway

The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. The simplified pathway diagram below illustrates the central role of Chk1.

Chk1_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Kinases cluster_2 Core Pathway cluster_3 Downstream Effectors cluster_4 Cell Cycle Progression cluster_5 Therapeutic Intervention DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates (pS317, pS345) Cdc25 Cdc25 Phosphatases (Cdc25A, Cdc25C) Chk1->Cdc25 phosphorylates & inhibits Wee1 Wee1 Kinase Chk1->Wee1 activates CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin dephosphorylates & activates Wee1->CDK_Cyclin phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDK_Cyclin->Cell_Cycle_Arrest progression leads to mitosis Cell_Cycle_Arrest->DNA_Damage allows for DNA repair Chk1_Inhibitor Chk1 Inhibitor (Derived from 4-Amino-3- methoxybenzoic acid) Chk1_Inhibitor->Chk1 inhibits

Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Synthesis of Chk1 Inhibitors from 4-Amino-3-methoxybenzoic Acid

The general scheme for the synthesis of (phenyl)(cyanopyrazinyl)urea-based Chk1 inhibitors from 4-Amino-3-methoxybenzoic acid involves several key steps. The following is a representative synthetic workflow.

Synthesis_Workflow A 4-Amino-3-methoxy- benzoic acid B Amide Formation (e.g., with aniline (B41778) derivative) A->B C Intermediate: 4-Amino-3-methoxy-N-phenyl- benzamide (B126) derivative B->C D Urea Formation (e.g., with a pyrazinyl- isocyanate precursor) C->D E Final Product: (Phenyl)(cyanopyrazinyl)urea Chk1 Inhibitor D->E

Caption: General synthetic workflow for Chk1 inhibitors.

Protocol: Synthesis of a Representative N-(4-methoxy-3-ureidophenyl)-5-cyanopyrazine-2-carboxamide

This protocol is a representative example and may require optimization for specific derivatives.

Step 1: Amide Formation

  • To a solution of 4-Amino-3-methoxybenzoic acid (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired aniline derivative (1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the intermediate benzamide derivative.

Step 2: Urea Formation

  • Prepare a solution of the intermediate benzamide derivative (1 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

  • In a separate flask, prepare the 5-cyanopyrazin-2-yl isocyanate precursor. This can be achieved by reacting 2-amino-5-cyanopyrazine with triphosgene (B27547) in the presence of a non-nucleophilic base.

  • Add the isocyanate precursor solution dropwise to the solution of the benzamide derivative at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a small amount of methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the final (phenyl)(cyanopyrazinyl)urea Chk1 inhibitor.

Experimental Evaluation of Chk1 Inhibitors

The following are standard protocols for the preliminary evaluation of newly synthesized Chk1 inhibitors.

Protocol: In Vitro Chk1 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Chk1 kinase.

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the diluted inhibitor.

  • Add recombinant human Chk1 enzyme and a suitable substrate (e.g., a synthetic peptide derived from Cdc25C).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.

Protocol: Cell Viability Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).

  • Seed cancer cells (e.g., HT29, HeLa) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the Chk1 inhibitor for 72 hours.

  • Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well.

  • Measure luminescence or absorbance using a plate reader.

  • Normalize the results to untreated control cells and calculate GI50 values.

Protocol: Western Blotting for Target Engagement

This method is used to confirm that the inhibitor is engaging its target within the cell.

  • Treat cells with the Chk1 inhibitor for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a downstream marker of DNA damage such as γH2AX.

  • Incubate with a secondary antibody and visualize the protein bands using a suitable detection method. A decrease in phospho-Chk1 and an increase in γH2AX would indicate target engagement and induction of DNA damage.

Western_Blot_Workflow A Cell Treatment with Chk1 Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pChk1, anti-Chk1) F->G H Secondary Antibody Incubation G->H I Detection and Analysis H->I

Caption: A typical workflow for Western blot analysis.

Structure-Activity Relationship (SAR) and Quantitative Data

The following table summarizes the inhibitory activities of a series of 1-(substituted phenyl)-3-(5-cyanopyrazin-2-yl)urea derivatives, which share the core scaffold of inhibitors derived from 4-Amino-3-methoxybenzoic acid.

Compound IDPhenyl Ring SubstituentsChk1 IC50 (nM)Cellular Potency (Checkpoint Abrogation, IC50 µM)Reference
1 5-Cl, 2-OCH3, 4-OCH331.7[1]
2 5-Cl, 2-OCH3, 4-H10>10[4]
3 5-Cl, 2-OEt, 4-OCH350.44[1]
4 5-Br, 2-OCH3, 4-OCH342.5[1]
5 5-F, 2-OCH3, 4-OCH383.2[1]

Key SAR Observations:

  • Substitution at the 4-position of the phenyl ring: Small, electron-donating groups like methoxy (B1213986) are generally favorable for potent Chk1 inhibition.

  • Substitution at the 2-position of the phenyl ring: Alkoxy groups are well-tolerated and can contribute to potency.

  • Substitution at the 5-position of the phenyl ring: Halogen substitutions, such as chloro and bromo, are often associated with high potency.

Conclusion

4-Amino-3-methoxybenzoic acid serves as a versatile and valuable starting material for the synthesis of potent and selective Chk1 inhibitors. The (phenyl)(cyanopyrazinyl)urea scaffold derived from this precursor has demonstrated significant potential in targeting Chk1. The protocols and data presented here provide a comprehensive guide for researchers in the field of oncology drug discovery to synthesize, evaluate, and optimize novel Chk1 inhibitors based on this promising chemical scaffold. Further exploration of the structure-activity relationships will be crucial for the development of clinical candidates with improved efficacy and safety profiles.

References

Application Note: Quantitative Analysis of 4-Amino-3-methoxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-3-methoxybenzoic acid. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), coupled with UV detection. Method validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), have been established based on typical performance for analogous compounds and are presented herein.

Introduction

4-Amino-3-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and precise quantification is crucial for quality control, reaction monitoring, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of 4-Amino-3-methoxybenzoic acid, designed for easy implementation in a laboratory setting.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Conditions
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Materials and Reagents
  • 4-Amino-3-methoxybenzoic acid reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid (Analytical grade)

  • 0.45 µm Syringe filters

Protocols

Preparation of Mobile Phase
  • Aqueous Phase (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Bring the volume to the mark with HPLC grade water and mix thoroughly.

  • Mobile Phase Mixture: Mix the aqueous phase and acetonitrile in the desired ratio (e.g., 70:30 v/v for 30% acetonitrile).

  • Degassing: Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-Amino-3-methoxybenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 4-Amino-3-methoxybenzoic acid and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below. These values are representative for methods analyzing similar benzoic acid derivatives and are expected to be comparable for 4-Amino-3-methoxybenzoic acid.[1]

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL

Data Presentation

Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Precision Data (n=6)
Concentration (µg/mL)Mean Peak AreaStandard Deviation%RSD
50761,5009,1381.2
Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
2524.899.2
5050.3100.6
7574.599.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Mobile_Phase->HPLC_System Standard_Solutions Standard Solutions Preparation Standard_Solutions->HPLC_System Sample_Preparation Sample Preparation Sample_Preparation->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

Caption: Experimental workflow for the HPLC quantification of 4-Amino-3-methoxybenzoic acid.

logical_workflow cluster_validation_params Validation Parameters Method_Development Method Development (Column & Mobile Phase Selection) Method_Optimization Method Optimization (Flow Rate, Gradient, Temperature) Method_Development->Method_Optimization Method_Validation Method Validation Method_Optimization->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Logical workflow for HPLC method development and validation.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 4-Amino-3-methoxybenzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 18. Dezember 2025

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese von Derivaten der 4-Amino-3-methoxybenzoesäure und deren anschließendes biologisches Screening. 4-Amino-3-methoxybenzoesäure ist ein wertvolles Ausgangsmaterial für die Synthese von biologisch aktiven Verbindungen, einschließlich solcher mit potenzieller antitumoraler und antimikrobieller Wirkung.[1][2][3] Insbesondere dient sie als Zwischenprodukt bei der Herstellung von (Aminophenyl)benzothiazolen mit Antitumoraktivität und (Phenyl)(cyanopyrazinyl)harnstoff-Derivaten, die als Inhibitoren der Checkpoint-Kinase-1 (Chk1) fungieren.[2][3] Die hier beschriebenen Methoden umfassen die Synthese von Amid- und Ester-Derivaten sowie Protokolle für zellbasierte Assays zur Evaluierung ihrer biologischen Aktivität.

Einleitung

4-Amino-3-methoxybenzoesäure ist eine aromatische Carbonsäure, die aufgrund ihrer funktionellen Gruppen – einer Aminogruppe, einer Methoxygruppe und einer Carbonsäuregruppe – ein vielseitiger Baustein für die organische Synthese ist. Diese funktionellen Gruppen ermöglichen eine gezielte Modifikation, um eine Bibliothek von Derivaten für das biologische Screening zu erstellen. Die Derivatisierung dieser Ausgangsverbindung ist von besonderem Interesse für die Entdeckung neuer therapeutischer Wirkstoffe, insbesondere im Bereich der Onkologie und der antimikrobiellen Forschung.

Datenpräsentation: Biologische Aktivität von Derivaten

Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von Derivaten zusammen, die strukturell mit 4-Amino-3-methoxybenzoesäure verwandt sind. Diese Daten dienen als Referenz für das erwartete Wirksamkeitspotenzial von neu synthetisierten Verbindungen.

Tabelle 1: Antikanzerogene Aktivität von substituierten Benzamid-Derivaten

VerbindungZelllinieIC₅₀ (µM)ReferenzverbindungIC₅₀ (µM) der Referenz
Verbindung 7 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid)K562 (Chronische myeloische Leukämie)2.27Sorafenibanwendbar
Verbindung 7 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid)HL-60 (Promyelozytische Leukämie)1.42Sorafenibanwendbar
Verbindung 10 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid)K562 (Chronische myeloische Leukämie)2.53Sorafenibanwendbar
Verbindung 10 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid)HL-60 (Promyelozytische Leukämie)1.52Sorafenibanwendbar
Verbindung 20 (Alkyl-Derivat von 4-Aminobenzoesäure)NCI-H460 (Lungenkarzinom)15.59Cisplatin21.00

Quelle: Die Daten für die Verbindungen 7 und 10 stammen aus einer Studie über 4-Methylbenzamid-Derivate.[4] Die Daten für Verbindung 20 stammen aus einer Studie über Alkyl-Derivate der 4-Aminobenzoesäure.[5]

Tabelle 2: Antimikrobielle Aktivität von N-(4-Methoxybenzyl)amid-Derivaten

VerbindungTestorganismusMIC (µg/mL)MKC (µg/mL)
N-(4-methoxybenzyl)undec-10-enamidE. coli125250
N-(4-methoxybenzyl)undec-10-enamidA. tumefaciens125250
(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamidE. coli31.2562.5
(9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamidA. tumefaciens31.2562.5
N-(4-methoxybenzyl)oleamidE. coli62.5125
N-(4-methoxybenzyl)oleamidA. tumefaciens62.5125

Quelle: Die Daten stammen aus einer Studie über von Fettsäuren abgeleitete 4-Methoxybenzylamide.[6]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Amid- und Ester-Derivaten der 4-Amino-3-methoxybenzoesäure sowie ein allgemeines Protokoll für einen zytotoxischen Assay.

Synthese von Amid-Derivaten

Die Amidierung der Carbonsäuregruppe ist eine gängige Methode zur Derivatisierung. Hier wird ein allgemeines Protokoll unter Verwendung von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) als Kupplungsreagenz beschrieben.

Materialien:

  • 4-Amino-3-methoxybenzoesäure

  • Gewünschtes primäres oder sekundäres Amin

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid)

  • HOBt (Hydroxybenzotriazol)

  • DMAP (4-Dimethylaminopyridin)

  • DIPEA (N,N-Diisopropylethylamin)

  • Acetonitril (wasserfrei)

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

Protokoll:

  • Lösen Sie 4-Amino-3-methoxybenzoesäure (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) in wasserfreiem Acetonitril.

  • Fügen Sie EDC (1,0 Äquiv.), DMAP (1,0 Äquiv.), eine katalytische Menge HOBt (0,1 Äquiv.) und DIPEA hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach Abschluss der Reaktion konzentrieren Sie die Mischung unter reduziertem Druck.

  • Nehmen Sie den Rückstand in Dichlormethan auf und waschen Sie ihn nacheinander mit gesättigter Natriumbicarbonatlösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.

Synthese von Ester-Derivaten (Fischer-Veresterung)

Die Veresterung der Carbonsäuregruppe mit verschiedenen Alkoholen ist eine weitere wichtige Derivatisierungsmethode.

Materialien:

  • 4-Amino-3-methoxybenzoesäure

  • Gewünschter Alkohol (z. B. Methanol, Ethanol)

  • Konzentrierte Schwefelsäure (katalytische Menge)

Protokoll:

  • Lösen oder suspendieren Sie 4-Amino-3-methoxybenzoesäure (1,0 Äquiv.) in einem großen Überschuss des gewünschten Alkohols.

  • Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.

  • Erhitzen Sie die Reaktionsmischung für mehrere Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Kühlen Sie die Reaktion ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.

  • Neutralisieren Sie die verbleibende Mischung vorsichtig mit einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Trocknen Sie die kombinierte organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie den rohen Ester mittels Säulenchromatographie oder Umkristallisation.

Protokoll für den MTT-Zytotoxizitätsassay

Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der Zelllebensfähigkeit und wird häufig zur Bewertung der zytotoxischen Wirkung von Verbindungen eingesetzt.[7]

Materialien:

  • Kultivierte Krebszelllinien (z. B. HCT-116, A549, HepG2)

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS)

  • Testverbindungen (Derivate der 4-Amino-3-methoxybenzoesäure) in verschiedenen Konzentrationen

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • DMSO (Dimethylsulfoxid)

  • 96-Well-Platten

Protokoll:

  • Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.

  • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie sie für 48-72 Stunden. Schließen Sie eine unbehandelte Kontrolle und eine Positivkontrolle (z. B. Doxorubicin) mit ein.

  • Fügen Sie zu jedem Well MTT-Lösung hinzu und inkubieren Sie die Platten für 3-4 Stunden bei 37 °C, um die Bildung von Formazan-Kristallen zu ermöglichen.

  • Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in DMSO.

  • Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Zelllebensfähigkeit im Verhältnis zur unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).

Visualisierungen

Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und einen relevanten Signalweg.

G cluster_synthesis Synthese von Derivaten cluster_screening Biologisches Screening start 4-Amino-3-methoxy- benzoesäure amide_synth Amid-Synthese (z.B. EDC-Kopplung) start->amide_synth + Amine ester_synth Ester-Synthese (z.B. Fischer-Veresterung) start->ester_synth + Alkohole library Derivate-Bibliothek amide_synth->library ester_synth->library treatment Behandlung der Zellen mit Derivaten library->treatment Screening cell_culture Zellkultur (Krebszelllinien) cell_culture->treatment mtt_assay MTT-Assay treatment->mtt_assay data_analysis Datenanalyse (IC50-Bestimmung) mtt_assay->data_analysis

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.

Chk1_Pathway cluster_outcomes Zelluläre Ergebnisse dna_damage DNA-Schaden / Replikationsstress atr ATR dna_damage->atr aktiviert chk1 Chk1 atr->chk1 phosphoryliert & aktiviert cdc25 Cdc25-Phosphatasen chk1->cdc25 phosphoryliert & hemmt dna_repair DNA-Reparatur chk1->dna_repair chk1_inhibitor Chk1-Inhibitor (z.B. Harnstoff-Derivat) chk1_inhibitor->chk1 hemmt apoptosis Apoptose / Mitotische Katastrophe chk1_inhibitor->apoptosis fördert in Krebszellen cdk CDKs cdc25->cdk dephosphoryliert & aktiviert cell_cycle Zellzyklus-Stillstand (G2/M-Phase) cdk->cell_cycle treibt Zellzyklus an

Abbildung 2: Vereinfachter Chk1-Signalweg bei DNA-Schäden.

References

4-Amino-3-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Amino-3-methoxybenzoic acid is a readily available and versatile aromatic compound that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid on the benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of molecular scaffolds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of 4-Amino-3-methoxybenzoic acid in the synthesis of several important classes of compounds, including benzothiazoles, quinazolinones, and ureas.

Application in the Synthesis of Bioactive Molecules

4-Amino-3-methoxybenzoic acid is a key precursor for the synthesis of various biologically active molecules. Its derivatives have shown potential as antitumor agents and kinase inhibitors.

Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazoles

2-Arylbenzothiazoles are a class of compounds known for their wide range of pharmacological activities, including antitumor properties. The synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole can be achieved through the condensation of 4-Amino-3-methoxybenzoic acid with 2-aminothiophenol (B119425).

Experimental Protocol: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole

This protocol is based on the general method for synthesizing 2-arylbenzothiazoles from aminobenzoic acids.[1]

Materials:

Procedure:

  • In a round-bottom flask, a mixture of 4-Amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1 equivalent) is prepared.

  • Polyphosphoric acid (PPA) is added to the flask in excess to serve as both a catalyst and a solvent.

  • The reaction mixture is heated to a high temperature, typically around 220°C, for several hours (e.g., 3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of ammonium hydroxide until a precipitate is formed.

  • The precipitate is collected by filtration, washed thoroughly with water, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(4-Amino-3-methoxyphenyl)benzothiazole.

Quantitative Data:

ProductStarting MaterialsReaction ConditionsYieldReference
2-(4-Aminophenyl)benzothiazole derivativesSubstituted aminobenzoic acids and 2-aminothiophenolPPA, 220°C, 3h50-60%[1]
Synthesis of Quinazolinone Derivatives

Quinazolinones are a large class of heterocyclic compounds possessing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolinone derivatives can be achieved from anthranilic acid and its analogs.

Experimental Protocol: Synthesis of a 6-Methoxy-7-amino-substituted Quinazolinone Derivative (General Approach)

This protocol is adapted from general methods for quinazolinone synthesis.[2][3][4][5]

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Formamide (B127407)

  • Organic clay catalyst (optional, for microwave synthesis)

  • Ethanol

Procedure:

  • A mixture of 4-Amino-3-methoxybenzoic acid (1 equivalent) and an excess of formamide is placed in a reaction vessel.

  • The mixture is heated at a temperature of 130-135°C for several hours. The reaction can be monitored by TLC.

  • Alternatively, for a greener approach, the reaction can be carried out under solvent-free conditions using microwave irradiation, potentially with an organic clay catalyst.[2]

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of ice-cold water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by recrystallization from ethanol.

Quantitative Data:

ProductStarting MaterialsReaction ConditionsYieldReference
Quinazolin-4-oneAnthranilic acid, Formamide130-135°C, 2h73.3%[5]
Quinazolin-4-oneAnthranilic acid, FormamideVood alloy, 130-135°C96%[5]
Synthesis of Urea (B33335) Derivatives

Urea derivatives are important pharmacophores found in numerous clinically approved drugs. The synthesis of urea derivatives from 4-Amino-3-methoxybenzoic acid can be envisioned through the formation of an isocyanate intermediate followed by reaction with an amine.

Experimental Workflow: General Synthesis of Urea Derivatives

G A 4-Amino-3-methoxybenzoic acid B Activation of Carboxylic Acid (e.g., with DPPA) A->B Step 1 C Curtius Rearrangement B->C Step 2 D Isocyanate Intermediate C->D Intermediate Formation F Urea Derivative D->F Step 3 E Amine (R-NH2) E->F

Caption: General workflow for the synthesis of urea derivatives from 4-Amino-3-methoxybenzoic acid via a Curtius rearrangement.

Experimental Protocol: Synthesis of a Urea Derivative (General Approach)

This protocol is based on general methods for urea synthesis from carboxylic acids via the Curtius rearrangement.[6]

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Diphenylphosphoryl azide (B81097) (DPPA)

  • An appropriate amine (R-NH2)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Tertiary amine base (e.g., Triethylamine)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-Amino-3-methoxybenzoic acid (1 equivalent) and a tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath and add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at room temperature for a period, then heat to induce the Curtius rearrangement to the isocyanate intermediate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

  • After the rearrangement is complete, cool the reaction mixture and add the desired amine (R-NH2) (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating until the formation of the urea is complete (monitored by TLC).

  • The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude urea derivative can be purified by column chromatography or recrystallization.

Application in Kinase Inhibitor Synthesis

While not a direct starting material, derivatives of 4-Amino-3-methoxybenzoic acid are crucial intermediates in the synthesis of potent kinase inhibitors, such as Bosutinib. Bosutinib is a dual inhibitor of the Bcr-Abl and Src tyrosine kinases, which are key players in the signaling pathways of chronic myeloid leukemia (CML).

Signaling Pathway: Bcr-Abl and Src Kinase Pathways

The Bcr-Abl fusion protein, characteristic of CML, possesses constitutively active tyrosine kinase activity. This leads to the activation of several downstream signaling pathways, including the Ras/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, promoting cell proliferation and survival. Src family kinases, such as Hck and Lyn, are also activated by and can act downstream of Bcr-Abl, further contributing to the malignant phenotype.[7][8][9][10][11]

G cluster_0 Bcr-Abl Kinase cluster_1 Downstream Pathways cluster_2 Src Family Kinases cluster_3 Cellular Effects Bcr-Abl Bcr-Abl Ras/MAPK Ras/MAPK Bcr-Abl->Ras/MAPK PI3K/AKT PI3K/AKT Bcr-Abl->PI3K/AKT JAK/STAT JAK/STAT Bcr-Abl->JAK/STAT Src Src Bcr-Abl->Src Proliferation Proliferation Ras/MAPK->Proliferation Survival Survival PI3K/AKT->Survival JAK/STAT->Survival Src->JAK/STAT

References

Research Applications of 4-Amino-3-methoxybenzoic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

While 4-Amino-3-methoxybenzoic acid has been noted for its potential as an inhibitor of the enzyme hydroxylase and has demonstrated potential to inhibit cancer cell growth at nanomolar concentrations, detailed public research on its direct applications in oncology is limited.[1] However, extensive research has been conducted on its close structural derivatives, highlighting the therapeutic potential of this chemical scaffold. This document provides detailed application notes and experimental protocols for two such derivatives: 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) in the context of prostate cancer, and an aminobenzoic acid derivative, DAB-1 , in bladder cancer models.

Application Note 1: 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester (HMBME) as a Novel Agent in Prostate Cancer Therapy

Background: 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of 4-Amino-3-methoxybenzoic acid, has emerged as a promising candidate for prostate cancer management. As an analogue of curcumin, HMBME has been shown to target the Akt/NF-κB signaling pathway, which is a critical cell survival pathway frequently activated in various malignancies, including prostate cancer.[2][3]

Mechanism of Action: HMBME exerts its anti-cancer effects by inducing apoptosis in prostate cancer cells.[2][3] This is achieved through the inhibition of the Akt/NF-κB signaling cascade. Specifically, HMBME has been demonstrated to:

  • Reduce the levels of the activated (phosphorylated) form of Akt.[2]

  • Inhibit the kinase activity of Akt.[2]

  • Decrease the transcriptional and DNA-binding activity of NF-κB.[2]

The inhibition of this pathway by HMBME leads to a reduction in the expression of anti-apoptotic genes, thereby promoting programmed cell death in cancer cells. Overexpression of a constitutively active form of Akt has been shown to reverse the growth-inhibitory and apoptotic effects of HMBME, confirming the direct role of Akt signaling in its mechanism of action.[2]

Preclinical Significance: Studies have demonstrated HMBME's ability to inhibit the proliferation of both human and mouse prostate cancer cells.[2][3] These findings suggest that HMBME holds potential as a therapeutic agent that targets key survival mechanisms in prostate cancer cells, warranting further investigation and development.

Application Note 2: The Aminobenzoic Acid Derivative DAB-1 as an Inhibitor of Tumor Growth and Metastasis in Bladder Cancer

Background: DAB-1 is a novel anti-inflammatory aminobenzoic acid derivative that has shown significant anti-tumor efficacy in preclinical murine models of both non-muscle invasive and muscle-invasive bladder cancer.[4] Chronic inflammation is a known driver of bladder cancer progression, and DAB-1 is designed to target this cancer-related inflammation.

Mechanism of Action: The anti-tumor effects of DAB-1 are associated with the inhibition of two key signaling pathways: the TNFα/NF-κB pathway and the iNOS/NO pathway.[4] Mechanistic studies have revealed that DAB-1:

  • Inhibits the activation of the TNFα/NF-κB and IL6/STAT3 signaling pathways.

  • Decreases TNFα-induced nitric oxide (NO) production by reducing NF-κB transcriptional activation and the expression of functional inducible nitric oxide synthase (iNOS).

  • Inhibits cellular proliferation with minimal to no effect on cell mortality or apoptosis.

This multi-targeted approach leads to a significant reduction in tumor cell proliferation and the deactivation of tumor-associated macrophages.

Preclinical Significance: In vivo studies have demonstrated that treatment with DAB-1 effectively inhibits tumor growth, the formation of metastases, and improves survival rates in murine models of bladder cancer.[4] Furthermore, toxicology studies have indicated that DAB-1 does not adversely affect normal mouse development or the function of vital organs, suggesting a favorable safety profile.[4] These findings highlight the potential of DAB-1 as a safe and effective therapeutic agent for the treatment of bladder cancer.

Quantitative Data

Table 1: In Vitro Efficacy of 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester (HMBME) in Prostate Cancer Cells

Cell LineCancer TypeAssayEndpointResultReference
LNCaPHuman Prostate CancerProliferation AssayGrowth InhibitionSignificant inhibition of proliferation[2][3]
PC-3Human Prostate CancerProliferation AssayGrowth InhibitionSignificant inhibition of proliferation[2][3]
TRAMPMouse Prostate CancerProliferation AssayGrowth InhibitionSignificant inhibition of proliferation[2][3]

Table 2: In Vivo Efficacy of DAB-1 in a Murine Bladder Cancer Model (MB49-I)

Treatment GroupParameterResultReference
DAB-1Tumor GrowthSignificant inhibition[4]
DAB-1MetastasisSignificant reduction[4]
DAB-1Survival RateSignificantly increased[4]
DAB-1iNOS Expression in TumorSignificantly decreased[4]
DAB-1Macrophage ActivationDeactivation observed[4]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of compounds like HMBME on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3)

  • Complete culture medium

  • 96-well plates

  • HMBME (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HMBME in culture medium. Remove the old medium from the wells and add 100 µL of the HMBME dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Akt Kinase Activity Assay

This protocol is used to determine the effect of HMBME on the kinase activity of Akt.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Anti-Akt antibody

  • Protein A/G agarose (B213101) beads

  • Kinase assay buffer

  • Recombinant GSK-3α (as Akt substrate)

  • ATP solution

  • SDS-PAGE sample buffer

  • Anti-phospho-GSK-3α antibody

  • Western blotting reagents and equipment

Procedure:

  • Cell Lysis: Treat LNCaP cells with HMBME for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an anti-Akt antibody, followed by the addition of Protein A/G agarose beads to immunoprecipitate Akt.

  • Kinase Reaction: Resuspend the washed beads in kinase assay buffer. Add recombinant GSK-3α and ATP. Incubate at 30°C for 30 minutes.

  • Western Blotting: Terminate the reaction by adding SDS-PAGE sample buffer and boiling. Run the samples on an SDS-PAGE gel and transfer to a membrane.

  • Detection: Probe the membrane with an anti-phospho-GSK-3α antibody to detect the phosphorylation of the Akt substrate.

Protocol 3: NF-κB DNA Binding Activity Assay (ELISA-based)

This assay measures the effect of HMBME or DAB-1 on the DNA binding activity of NF-κB.

Materials:

  • Nuclear extraction kit

  • NF-κB DNA-binding ELISA kit (containing a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site)

  • Primary antibody specific to an activated NF-κB subunit (e.g., p65)

  • HRP-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Nuclear Extraction: Treat cells with the test compound. Prepare nuclear extracts from the cells using a nuclear extraction kit.

  • Binding Reaction: Add the nuclear extracts to the wells of the NF-κB ELISA plate and incubate to allow NF-κB to bind to the consensus sequence.

  • Antibody Incubation: Add the primary antibody against the activated NF-κB subunit, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated NF-κB.

Protocol 4: Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol is used to assess the effect of DAB-1 on iNOS activity by measuring nitrite (B80452), a stable metabolite of NO.

Materials:

  • Tumor tissue homogenates or cell culture supernatants

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare tumor tissue homogenates or collect cell culture supernatants after treatment with DAB-1.

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Griess Reaction: Add 50-100 µL of the sample or standard to a 96-well plate. Add an equal volume of Griess Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

HMBME_Akt_NFkB_Pathway HMBME HMBME Akt_P Phosphorylated Akt (Active) HMBME->Akt_P Inhibits Apoptosis Apoptosis HMBME->Apoptosis Induces Akt Akt (Inactive) Akt_P->Akt Dephosphorylation NFkB_active NF-κB (Active) Akt_P->NFkB_active Activates Akt->Akt_P Phosphorylation Cell_Survival Cell Survival NFkB_active->Cell_Survival Promotes NFkB_inactive IκB-NF-κB (Inactive) NFkB_inactive->NFkB_active Activation Cell_Survival->Apoptosis Inhibits

Caption: HMBME inhibits the Akt/NF-κB pathway, leading to apoptosis.

DAB1_TNFa_iNOS_Pathway DAB1 DAB-1 TNFa TNFα DAB1->TNFa Inhibits NFkB NF-κB DAB1->NFkB Inhibits Tumor_Proliferation Tumor Proliferation DAB1->Tumor_Proliferation Inhibits TNFa->NFkB Activates iNOS iNOS NFkB->iNOS Induces expression NO Nitric Oxide (NO) iNOS->NO Produces NO->Tumor_Proliferation Promotes

Caption: DAB-1 inhibits TNFα/NF-κB and iNOS/NO pathways in bladder cancer.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Test Compound start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability pathway_analysis Signaling Pathway Analysis treatment->pathway_analysis end End: Data Analysis cell_viability->end akt_assay Akt Kinase Assay pathway_analysis->akt_assay nfkb_assay NF-κB Activity Assay pathway_analysis->nfkb_assay no_assay Nitric Oxide Assay pathway_analysis->no_assay akt_assay->end nfkb_assay->end no_assay->end

Caption: General experimental workflow for evaluating anticancer compounds.

References

Application Notes and Protocols for 4-Amino-3-methoxybenzoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a versatile aromatic building block extensively utilized in synthetic organic chemistry. Its unique substitution pattern, featuring an amine, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives have shown significant potential in drug discovery, particularly in the development of novel anticancer agents.

This document provides detailed application notes and experimental protocols for the use of 4-Amino-3-methoxybenzoic acid in a laboratory setting, focusing on its application as a key intermediate in the synthesis of biologically active compounds such as (aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives. Safety precautions, physicochemical properties, and relevant biological data are also included to ensure safe and effective laboratory use.

Physicochemical and Safety Data

Proper handling and storage of 4-Amino-3-methoxybenzoic acid are crucial for laboratory safety and to maintain the integrity of the compound.

PropertyValueReference
CAS Number 2486-69-3--INVALID-LINK--
Molecular Formula C₈H₉NO₃--INVALID-LINK--
Molecular Weight 167.16 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 186-188 °C--INVALID-LINK--
Solubility Soluble in methanol--INVALID-LINK--
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.--INVALID-LINK--

Safety Precautions:

Hazard StatementPrecautionary StatementPictogram
H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
alt text

Applications in Organic Synthesis

4-Amino-3-methoxybenzoic acid serves as a critical starting material for the synthesis of various heterocyclic scaffolds with proven pharmacological activities.

Synthesis of Antitumor 2-(4-Aminophenyl)benzothiazoles

Derivatives of 2-(4-aminophenyl)benzothiazole are a class of potent and selective antitumor agents. 4-Amino-3-methoxybenzoic acid is a key precursor for introducing the substituted aminophenyl moiety at the 2-position of the benzothiazole (B30560) ring. A notable example is the synthesis of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), which has demonstrated significant anticancer activity.[1][2] The general synthetic approach involves the condensation of a substituted 4-aminobenzoic acid with an appropriate aminothiophenol.

Experimental Protocol: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole

This protocol outlines the synthesis of the direct derivative from 4-Amino-3-methoxybenzoic acid.

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • 2-Aminothiophenol (B119425)

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add 4-Amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) to polyphosphoric acid (10-20 times the weight of the benzoic acid).

  • Heat the mixture with stirring at 180-200°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Dry the purified product under vacuum to yield 2-(4-amino-3-methoxyphenyl)benzothiazole.

Logical Workflow for the Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-Amino-3-methoxybenzoic acid C Polyphosphoric Acid (PPA) A->C B 2-Aminothiophenol B->C D 180-200°C, 4-6h C->D Heating E Ice Quenching D->E F Neutralization (NaHCO3) E->F G Filtration F->G H Recrystallization/Chromatography G->H I 2-(4-Amino-3-methoxyphenyl)benzothiazole H->I

Caption: Synthetic workflow for 2-(4-amino-3-methoxyphenyl)benzothiazole.

Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors

Checkpoint kinase 1 (Chk1) is a crucial regulator of the cell cycle and a target for cancer therapy. (Phenyl)(cyanopyrazinyl)urea derivatives have been identified as potent Chk1 inhibitors.[3][4] 4-Amino-3-methoxybenzoic acid can be utilized to synthesize the aniline (B41778) precursor required for the urea (B33335) formation.

Experimental Protocol: General Procedure for Urea Formation

This is a general protocol for the final step in the synthesis of the urea derivatives. The synthesis of the substituted aniline from 4-Amino-3-methoxybenzoic acid would involve standard functional group manipulations.

Materials:

  • Substituted aniline (derived from 4-Amino-3-methoxybenzoic acid)

  • Substituted isocyanate (e.g., 2-isocyanato-5-cyanopyrazine)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

  • Triethylamine (B128534) (optional, as a base)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in anhydrous THF or DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.

  • If necessary, add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of the substituted isocyanate (1 equivalent) in the same anhydrous solvent to the aniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired urea derivative.

General Synthetic Workflow for (Phenyl)(cyanopyrazinyl)urea Derivatives

G cluster_precursors Precursors cluster_reaction Reaction Conditions cluster_workup Purification A Substituted Aniline (from 4-Amino-3-methoxybenzoic acid) C Anhydrous THF or DCM A->C B 2-Isocyanato-5-cyanopyrazine B->C D 0°C to Room Temperature C->D Reaction E Solvent Evaporation D->E F Column Chromatography or Recrystallization E->F G (Phenyl)(cyanopyrazinyl)urea Derivative F->G

Caption: General workflow for the synthesis of urea-based Chk1 inhibitors.

Biological Activity of Derivatives

Derivatives of 4-Amino-3-methoxybenzoic acid have shown promising biological activities, particularly in the context of cancer treatment.

Antitumor Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

Several 2-(4-aminophenyl)benzothiazole derivatives exhibit potent and selective anticancer activity. For instance, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) shows very low IC₅₀ values against certain breast cancer cell lines.[5]

CompoundCell LineIC₅₀ (µM)
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)MCF-7 (Breast)<0.1
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)T-47D (Breast)<0.1
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)TK-10 (Renal)Weakly inhibitory

The mechanism of action for these compounds is thought to involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][7] Upon binding to the AhR, the benzothiazole derivative is translocated to the nucleus, leading to the expression of cytochrome P450 enzymes, such as CYP1A1. These enzymes can metabolize the benzothiazole into a reactive species that forms DNA adducts, ultimately leading to apoptosis in sensitive cancer cells.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Hsp90 Hsp90 XAP2 XAP2 Src Src AhR_active Activated AhR AhR->AhR_active Translocation Benzothiazole Benzothiazole Derivative Benzothiazole->AhR Binds Metabolite Reactive Metabolite Benzothiazole->Metabolite Metabolized by CYP1A1 Protein ARNT ARNT AhR_ARNT AhR/ARNT Complex ARNT->AhR_ARNT AhR_active->AhR_ARNT Dimerizes with XRE XRE (DNA Binding Site) AhR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1->CYP1A1_mRNA CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation Apoptosis Apoptosis Metabolite->Apoptosis Induces

Caption: Proposed mechanism of action for antitumor benzothiazoles via the AhR pathway.

Chk1 Inhibitory Activity of (Phenyl)(cyanopyrazinyl)urea Derivatives

A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas have been identified as potent and selective inhibitors of Chk1 kinase, with IC₅₀ values in the low nanomolar range.[4] These compounds have been shown to potentiate the effects of DNA-damaging agents in cancer cells.

CompoundChk1 IC₅₀ (nM)
1-(5-chloro-2-ethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea3
1-(5-chloro-2-propoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea10

Conclusion

4-Amino-3-methoxybenzoic acid is a valuable and versatile reagent in the modern medicinal chemistry laboratory. Its utility as a scaffold for the synthesis of potent antitumor benzothiazoles and Chk1 inhibitors highlights its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to safely and effectively utilize this compound in their synthetic and therapeutic research endeavors. Further exploration of derivatives based on this core structure holds promise for the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 4-Amino-3-methoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below cover the preparation of the parent acid, its esterification, amide coupling, and potential for cross-coupling reactions.

Synthesis of 4-Amino-3-methoxybenzoic Acid

4-Amino-3-methoxybenzoic acid can be conveniently synthesized by the hydrolysis of its corresponding methyl ester, Methyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate

A solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) is dissolved in a mixture of methanol (B129727), tetrahydrofuran, and water. Lithium hydroxide (B78521) (LiOH) is added as the hydrolysis agent. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the organic solvents are removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid (HCl) to precipitate the product, which is collected by filtration.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Methyl 4-amino-3-methoxybenzoate Methyl 4-amino-3-methoxybenzoate Stir at RT Stir at RT Methyl 4-amino-3-methoxybenzoate->Stir at RT Dissolve in MeOH/THF/H2O MeOH/THF/H2O MeOH/THF/H2O->Stir at RT LiOH LiOH LiOH->Stir at RT Add Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Solvent Removal Solvent Removal Monitor by TLC->Solvent Removal Upon completion Acidification (HCl) Acidification (HCl) Solvent Removal->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration 4-Amino-3-methoxybenzoic acid 4-Amino-3-methoxybenzoic acid Filtration->4-Amino-3-methoxybenzoic acid

Caption: Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.

ReactantMolar Eq.Reagent/SolventConditionsTimeYield (%)
Methyl 4-amino-3-methoxybenzoate1.0LiOH (5.0 eq), MeOH/THF/H₂ORoom Temperature12 h~96%[1]

Esterification of 4-Amino-3-methoxybenzoic Acid

The carboxylic acid functionality of 4-Amino-3-methoxybenzoic acid can be readily esterified. A common and high-yielding method involves the use of thionyl chloride in methanol.

Experimental Protocol: Methyl Esterification using Thionyl Chloride

4-Amino-3-methoxybenzoic acid is dissolved in anhydrous methanol and the solution is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise to the stirred solution. After the addition, the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Once the starting material is consumed, the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Purification 4-Amino-3-methoxybenzoic acid 4-Amino-3-methoxybenzoic acid Cool to 0°C Cool to 0°C 4-Amino-3-methoxybenzoic acid->Cool to 0°C Dissolve in Anhydrous Methanol Anhydrous Methanol Anhydrous Methanol->Cool to 0°C Add SOCl2 dropwise Add SOCl2 dropwise Cool to 0°C->Add SOCl2 dropwise Reflux Reflux Add SOCl2 dropwise->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Solvent Removal Solvent Removal Monitor by TLC->Solvent Removal Upon completion Neutralization (NaHCO3) Neutralization (NaHCO3) Solvent Removal->Neutralization (NaHCO3) Extraction Extraction Neutralization (NaHCO3)->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the esterification of 4-Amino-3-methoxybenzoic acid.

ReactantMolar Eq.Reagent/SolventConditionsTimeTypical Yield (%)
4-Amino-3-methoxybenzoic acid1.0SOCl₂ (2.2 eq), Anhydrous MethanolReflux4-6 h>90%

Amide Coupling Reactions

The formation of an amide bond from 4-Amino-3-methoxybenzoic acid is a crucial transformation for the synthesis of a wide range of biologically active molecules. This can be achieved using various coupling reagents. Due to the presence of the free amino group, N-protection might be necessary for certain applications to avoid self-polymerization or undesired side reactions.

N-Boc Protection of the Amino Group

To selectively react the carboxylic acid moiety, the amino group can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.

4-Amino-3-methoxybenzoic acid is dissolved in a suitable solvent mixture such as THF and water. A base, like sodium bicarbonate, and di-tert-butyl dicarbonate (B1257347) (Boc₂O) are added. The reaction is stirred at room temperature until completion. After an aqueous work-up, the N-Boc protected product can be isolated.[2]

ReactantMolar Eq.Reagent/SolventConditionsTime
4-Amino-3-methoxybenzoic acid1.0Boc₂O (1.0 eq), NaHCO₃ (3.0 eq), THF/H₂O (1:1)Room Temperature10 h
Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds, especially for sterically hindered or electronically challenging substrates.

To a solution of N-Boc-4-amino-3-methoxybenzoic acid (1.0 eq) and benzylamine (B48309) (1.1 eq) in an anhydrous aprotic solvent like DMF, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added.[3][4] The mixture is cooled, and HATU (1.1 eq) is added. The reaction is stirred at room temperature and monitored by TLC. The product is isolated after an aqueous work-up and purification by column chromatography.

G cluster_0 Reagent Preparation cluster_1 Activation and Coupling cluster_2 Work-up and Purification N-Boc-4-amino-3-methoxybenzoic acid N-Boc-4-amino-3-methoxybenzoic acid Cool to 0°C Cool to 0°C N-Boc-4-amino-3-methoxybenzoic acid->Cool to 0°C Dissolve in Benzylamine Benzylamine Benzylamine->Cool to 0°C Add DIPEA DIPEA DIPEA->Cool to 0°C Add Anhydrous DMF Anhydrous DMF Anhydrous DMF->Cool to 0°C Add HATU Add HATU Cool to 0°C->Add HATU Stir at RT Stir at RT Add HATU->Stir at RT Aqueous Work-up Aqueous Work-up Stir at RT->Aqueous Work-up Upon completion Column Chromatography Column Chromatography Aqueous Work-up->Column Chromatography

Caption: General workflow for HATU-mediated amide coupling.

Reactant 1Reactant 2Coupling ReagentBaseSolventConditionsTime
N-Boc-4-amino-3-methoxybenzoic acid (1.0 eq)Benzylamine (1.1 eq)HATU (1.1 eq)DIPEA (3.0 eq)DMFRoom Temperature15 min - 2 h
Amide Coupling using EDC/HOBt

A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is another widely used and cost-effective method for amide bond formation.

N-Boc-4-amino-3-methoxybenzoic acid (1.2 eq) is added to a stirred solution of aniline (B41778) (1.0 eq) in an anhydrous solvent like acetonitrile.[5] EDC (1.0 eq), HOBt (0.1 eq), and a catalytic amount of DMAP (1.0 eq) are then added. The reaction mixture is stirred at room temperature until completion. The product is isolated after removal of the solvent and purification.

Reactant 1Reactant 2Coupling ReagentsSolventConditionsTime
N-Boc-4-amino-3-methoxybenzoic acid (1.2 eq)Aniline (1.0 eq)EDC (1.0 eq), HOBt (0.1 eq), DMAP (1.0 eq)AcetonitrileRoom Temperature12-24 h

Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of 4-Amino-3-methoxybenzoic acid, particularly halogenated analogues, are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For a derivative such as Methyl 4-amino-5-bromo-3-methoxybenzoate, this reaction can be used to introduce a variety of aryl or vinyl substituents.

A mixture of the aryl bromide (1.0 eq), a boronic acid or ester (1.05-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like CataCXium A Pd G3), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is prepared in a suitable solvent system (e.g., ethanol/water, dioxane, or 2-MeTHF).[6][7] The reaction mixture is typically degassed and heated until the starting material is consumed. The product is then isolated through an extractive work-up and purified by chromatography.

G cluster_0 Reaction Components cluster_1 Reaction Conditions cluster_2 Product Isolation Aryl Halide Aryl Halide Inert Atmosphere Inert Atmosphere Aryl Halide->Inert Atmosphere Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Inert Atmosphere Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent Solvent Solvent->Inert Atmosphere Heating Heating Inert Atmosphere->Heating Work-up Work-up Heating->Work-up Upon completion Purification Purification Work-up->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Aryl HalideCoupling PartnerCatalystBaseSolventTemperature (°C)
Methyl 4-amino-5-bromo-3-methoxybenzoatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/H₂O80-100
Methyl 4-amino-5-bromo-3-methoxybenzoate(Hetero)arylboronic esterCataCXium A Pd G3K₃PO₄2-MeTHFRoom Temp - 80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. This reaction would be highly useful for further functionalizing a halogenated derivative of 4-Amino-3-methoxybenzoic acid.

An aryl halide (e.g., Methyl 4-amino-5-iodo-3-methoxybenzoate) (1.0 eq), an amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[4][8] The reaction is heated under an inert atmosphere until completion. The product is then isolated via filtration, extraction, and purification by chromatography.

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)
Methyl 4-amino-5-iodo-3-methoxybenzoateMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-110
Methyl 4-amino-5-bromo-3-methoxybenzoateAnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane80-110

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of 4-Amino-3-methoxybenzoic acid. Detailed experimental protocols and expected data are presented to facilitate the identification, purity assessment, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of 4-Amino-3-methoxybenzoic acid. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Quantitative Data

Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.5m2HAromatic protons (H-2, H-6)
~6.8d1HAromatic proton (H-5)
~5.0 (broad)s2H-NH₂ protons
3.85s3H-OCH₃ protons
~12.5 (broad)s1H-COOH proton

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data for 4-Amino-3-methoxybenzoic acid

Chemical Shift (δ) ppmAssignment
~168C=O (Carboxylic acid)
~150C-4 (Aromatic)
~148C-3 (Aromatic)
~123C-1 (Aromatic)
~118C-6 (Aromatic)
~115C-2 (Aromatic)
~112C-5 (Aromatic)
55.6-OCH₃
Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for the NMR analysis of 4-Amino-3-methoxybenzoic acid.[1]

1. Sample Preparation:

  • Weigh 5-10 mg of 4-Amino-3-methoxybenzoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Ensure the instrument is properly tuned and shimmed.

3. ¹H NMR Acquisition:

  • Acquire the spectrum at room temperature.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the range of -2 to 14 ppm.

  • Apply a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Set a relaxation delay of at least 5 seconds to ensure full relaxation of the carboxylic acid and amine protons.

4. ¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing integration Integration & Interpretation referencing->integration final_report final_report integration->final_report Final Report

NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 4-Amino-3-methoxybenzoic acid based on their characteristic vibrational frequencies.

Quantitative Data

Table 3: Characteristic FTIR-ATR Peaks for 4-Amino-3-methoxybenzoic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3200N-H StretchPrimary Amine (-NH₂)Medium, Broad
3300-2500O-H StretchCarboxylic Acid (-COOH)Strong, Very Broad
~1680C=O StretchCarboxylic Acid (-COOH)Strong
~1620N-H BendPrimary Amine (-NH₂)Medium
~1580, ~1500C=C StretchAromatic RingMedium-Strong
~1250C-O StretchAryl EtherStrong
~1150C-N StretchAromatic AmineMedium
800-600C-H BendAromatic (out-of-plane)Medium-Strong
Experimental Protocol: FTIR-ATR Analysis

This protocol describes the analysis of solid 4-Amino-3-methoxybenzoic acid using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

1. Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.

  • Place a small amount of the powdered 4-Amino-3-methoxybenzoic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

2. Instrumentation:

  • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

3. Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

4. Data Processing:

  • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

  • Identify and label the characteristic absorption peaks.

  • Compare the obtained spectrum with a reference spectrum if available.

Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean_crystal Clean ATR Crystal load_sample Load Solid Sample clean_crystal->load_sample background_scan Collect Background Spectrum load_sample->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum peak_identification Identify Characteristic Peaks process_spectrum->peak_identification interpretation Interpret Functional Groups peak_identification->interpretation final_report final_report interpretation->final_report Final Report

FTIR-ATR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of 4-Amino-3-methoxybenzoic acid and to gain structural information from its fragmentation pattern.

Quantitative Data

Table 4: Expected Fragments in the Electron Ionization (EI) Mass Spectrum of 4-Amino-3-methoxybenzoic acid

m/zProposed FragmentNeutral Loss
167[M]⁺˙ (Molecular Ion)-
152[M - CH₃]⁺˙CH₃
150[M - OH]⁺˙OH
122[M - COOH]⁺˙COOH
108[M - COOH - CH₂]⁺˙COOH, CH₂
94[M - COOH - OCH₃ + H]⁺˙˙COOH, ˙OCH₃, -H
Experimental Protocol: GC-MS Analysis (with derivatization)

Due to the low volatility of 4-Amino-3-methoxybenzoic acid, derivatization is recommended for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation (Derivatization):

  • Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid and amine groups.

2. Instrumentation:

  • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Use a capillary column suitable for the analysis of derivatized polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

3. GC-MS Acquisition:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

4. Data Analysis:

  • Identify the chromatographic peak corresponding to the derivatized 4-Amino-3-methoxybenzoic acid.

  • Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

  • Compare the fragmentation pattern with known fragmentation pathways of similar compounds.

Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis dissolve Dissolve Sample derivatize Derivatize with BSTFA dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify_peak Identify Analyte Peak detect->identify_peak analyze_spectrum Analyze Mass Spectrum identify_peak->analyze_spectrum interpret_fragments Interpret Fragmentation analyze_spectrum->interpret_fragments final_report final_report interpret_fragments->final_report Final Report UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Dilutions prep_stock->prep_dilutions baseline Record Baseline (Blank) prep_dilutions->baseline measure_sample Measure Sample Absorbance baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max quant_analysis Quantitative Analysis (optional) identify_lambda_max->quant_analysis final_report final_report quant_analysis->final_report Final Report

References

4-Amino-3-methoxybenzoic Acid: A Versatile Reagent in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – 4-Amino-3-methoxybenzoic acid is a key building block and versatile reagent in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring an amine, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the use of 4-amino-3-methoxybenzoic acid in the synthesis of two major classes of bioactive compounds: 2-arylbenzothiazoles with antitumor activity and N,N'-disubstituted ureas as checkpoint kinase 1 (Chk1) inhibitors.

Application 1: Synthesis of Antitumor 2-(4-Amino-3-methoxyphenyl)benzothiazoles

Substituted 2-arylbenzothiazoles are a class of compounds that have demonstrated significant and selective antitumor activity.[1][2] The synthesis of these compounds often involves the condensation of a substituted benzoic acid with an aminothiophenol. 4-Amino-3-methoxybenzoic acid serves as a crucial precursor for introducing the substituted phenyl moiety at the 2-position of the benzothiazole (B30560) core.

Experimental Protocol: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole

This protocol details the direct condensation of 4-amino-3-methoxybenzoic acid with 2-aminothiophenol (B119425) to yield the corresponding 2-arylbenzothiazole.

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, a mixture of 4-amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) is prepared.

  • Polyphosphoric acid (PPA) is added to the flask in sufficient quantity to ensure efficient stirring (approximately 10-20 times the weight of the limiting reagent).

  • The reaction mixture is heated to 180-220°C with constant stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is dried and then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-(4-amino-3-methoxyphenyl)benzothiazole.

  • The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Reactant Molar Ratio Reaction Time (h) Temperature (°C) Yield (%)
4-Amino-3-methoxybenzoic acid12-4180-22060-80
2-Aminothiophenol1.1
Polyphosphoric acidCatalyst/Solvent

Table 1: Representative reaction parameters for the synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole.

Mechanism of Antitumor Action

The antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives is linked to their metabolic activation by cytochrome P450 1A1 (CYP1A1).[3][4] This metabolic process generates reactive electrophilic species that can form adducts with DNA, leading to DNA damage and subsequently triggering apoptosis in cancer cells.

Antitumor_Mechanism cluster_0 Cellular Environment Benzothiazole 2-(4-Aminophenyl)benzothiazole Derivative CYP1A1 CYP1A1 (Metabolic Activation) Benzothiazole->CYP1A1 Metabolism ReactiveMetabolite Reactive Electrophilic Metabolite CYP1A1->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Metabolic activation of 2-(4-aminophenyl)benzothiazoles.

Application 2: Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors

N,N'-disubstituted ureas are another important class of bioactive molecules, with some derivatives acting as potent inhibitors of checkpoint kinase 1 (Chk1).[5] Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation. 4-Amino-3-methoxybenzoic acid can be utilized as a precursor to the amine component in the synthesis of these urea (B33335) derivatives.

Experimental Protocol: Synthesis of N-(Substituted Phenyl)-N'-(4-carboxy-2-methoxyphenyl)urea

This protocol outlines a general two-step, one-pot procedure for the synthesis of a urea derivative from 4-amino-3-methoxybenzoic acid and a substituted aniline (B41778), using triphosgene (B27547) as a phosgene (B1210022) equivalent.

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Substituted aniline (e.g., 4-cyanoaniline)

  • Triphosgene

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In situ generation of isocyanate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic N=C=O stretch around 2250-2270 cm⁻¹).

  • Urea formation: To the in situ generated isocyanate solution, add the substituted aniline (1.1 equivalents) dissolved in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N,N'-disubstituted urea.

  • Characterize the final product using spectroscopic techniques.

Reactant Molar Ratio Reaction Time (h) Temperature (°C) Yield (%)
4-Amino-3-methoxybenzoic acid11-2 (isocyanate)050-70
Triphosgene0.412-24 (urea)0 to RT
Substituted aniline1.1
Triethylamine2.2

Table 2: Representative reaction parameters for the synthesis of N,N'-disubstituted ureas.

Mechanism of Chk1 Inhibition

Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, particularly the ATR-Chk1 signaling cascade.[6][7] Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, the synthesized urea derivatives prevent this cell cycle arrest, causing cells with damaged DNA to proceed into mitosis, ultimately leading to mitotic catastrophe and cell death. This is particularly effective in p53-deficient cancer cells which lack the G1 checkpoint and are heavily reliant on the S and G2/M checkpoints regulated by Chk1.

Caption: Inhibition of the ATR-Chk1 signaling pathway.

Conclusion

4-Amino-3-methoxybenzoic acid is a readily available and highly functionalized starting material for the synthesis of diverse and biologically active molecules. The protocols and mechanistic insights provided herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel antitumor agents and kinase inhibitors. The strategic application of this versatile reagent is poised to continue contributing to the discovery of new therapeutic leads.

References

Application Notes and Protocols: Step-by-Step Synthesis of 4-Amino-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. These compounds serve as crucial building blocks for the synthesis of a variety of molecules with significant biological activity, including antitumor and anti-inflammatory agents.[1][2] For instance, they are used in the preparation of (aminophenyl)benzothiazoles with antitumor properties and (phenyl)(cyanopyrazinyl)urea derivatives that act as checkpoint kinase-1 (Chk1) inhibitors.[2] Their structural features also lend them to applications in the synthesis of dyes and pigments.[1] This document provides detailed protocols for the synthesis of 4-amino-3-methoxybenzoic acid from different commercially available starting materials, along with characterization data.

Synthetic Pathways Overview

The synthesis of 4-amino-3-methoxybenzoic acid can be achieved through several strategic routes. The most common pathways involve either the introduction of an amino group onto a pre-existing benzoic acid scaffold or the modification of a starting material that already contains the desired functionalities in a protected or precursor form. The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Synthesis_Workflow cluster_0 Route A: From Vanillic Acid cluster_1 Route B: From 3-Methoxy-4-nitrobenzoic Acid cluster_2 Route C: From Methyl 4-amino-3-methoxybenzoate A1 Vanillic Acid A2 Esterification A1->A2 A3 Nitration A2->A3 A4 Reduction A3->A4 A5 Hydrolysis A4->A5 P 4-Amino-3-methoxybenzoic Acid A5->P B1 3-Methoxy-4-nitrobenzoic Acid B2 Reduction B1->B2 B2->P C1 Methyl 4-amino-3-methoxybenzoate C2 Hydrolysis C1->C2 C2->P

Caption: General synthetic workflows for 4-Amino-3-methoxybenzoic acid.

Experimental Protocols

Protocol 1: Synthesis from Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)

This protocol follows a multi-step synthesis involving the protection of the carboxylic acid, nitration, and subsequent reduction of the nitro group, followed by deprotection.

Step 1a: Esterification of Vanillic Acid

  • Dissolve vanillic acid (1 equivalent) in methanol (B129727).

  • Add thionyl chloride (2 equivalents) dropwise at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the resulting oil in ice-water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution to yield methyl 4-hydroxy-3-methoxybenzoate.[3]

Step 1b: Nitration of Methyl 4-hydroxy-3-methoxybenzoate Note: This is an adaptation of a similar nitration.

  • Dissolve the product from Step 1a in a mixture of acetic acid.

  • Add nitric acid (66%) dropwise at room temperature.

  • Stir the mixture at 60°C for 3-4 hours.[3]

  • Wash the mixture with ice-water.

  • Neutralize the organic layer with a saturated sodium bicarbonate solution to obtain the nitrated product.[3]

Step 1c: Reduction of the Nitro Group

  • Prepare a suspension of powdered iron (3.3 equivalents) and ammonium (B1175870) chloride (5.2 equivalents) in a mixture of methanol and water.

  • Heat the suspension to reflux for 10 minutes.

  • Add a solution of the nitrated product from Step 1b in heated methanol dropwise.

  • Continue heating at reflux for 4 hours.[3]

  • Filter the catalyst and evaporate the methanol from the filtrate to yield methyl 4-amino-3-methoxybenzoate.[3]

Step 1d: Hydrolysis of the Ester

  • To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water, add lithium hydroxide (B78521) (5 equivalents).[4]

  • Stir the mixture at 25°C for 12 hours under a nitrogen atmosphere.[4]

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and extract with ethyl acetate.

  • Adjust the pH of the aqueous phase to 2 with 2 N HCl.[4]

  • Filter the aqueous phase and concentrate in vacuo to afford 4-amino-3-methoxybenzoic acid.[4]

Protocol 2: Synthesis from 3-Methoxy-4-nitrobenzoic acid

This protocol is a more direct route involving the reduction of a commercially available nitrated precursor.

Step 2a: Reduction of 3-Methoxy-4-nitrobenzoic acid

  • In a reaction vessel, create a suspension of 3-methoxy-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent. Common systems include:

    • Iron powder and ammonium chloride in a methanol/water mixture, heated to reflux.[3]

    • Catalytic hydrogenation using Pd/C in a suitable solvent under a hydrogen atmosphere.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, filter off the catalyst (if used) or any insoluble iron salts.

  • Evaporate the solvent from the filtrate.

  • The crude product can be purified by recrystallization to yield 4-amino-3-methoxybenzoic acid.

Data Presentation

Table 1: Summary of Physical and Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Amino-3-methoxybenzoic acid2486-69-3C₈H₉NO₃167.16186-188White to cream powder/crystals
Vanillic acid121-34-6C₈H₈O₄168.15210-213White to light yellow powder
3-Methoxy-4-nitrobenzoic acid5081-36-7C₈H₇NO₅197.14192-194Not specified

Data sourced from[2][4][5][6]

Table 2: Representative Reaction Data for Ester Hydrolysis (Protocol 1, Step 1d)

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Methyl 4-amino-3-methoxybenzoateLithium hydroxide, waterMethanol, THF251296.35

Data sourced from[4]

Concluding Remarks

The protocols outlined provide robust and reproducible methods for the synthesis of 4-amino-3-methoxybenzoic acid, a key intermediate for pharmaceutical and chemical industries. The choice of the synthetic route can be adapted based on the available starting materials and equipment. Proper analytical techniques, such as NMR, IR, and mass spectrometry, should be used to confirm the identity and purity of the synthesized compounds. The provided data tables offer a quick reference for the physical properties and expected yields, aiding in the planning and execution of these synthetic procedures.

References

Troubleshooting & Optimization

Technical Support Center: 4-Amino-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 4-Amino-3-methoxybenzoic acid?

There are two primary synthetic routes for the preparation of 4-Amino-3-methoxybenzoic acid:

  • Hydrolysis of Methyl 4-amino-3-methoxybenzoate: This is a high-yield, one-step process involving the saponification of the corresponding methyl ester.[1]

  • Nitration of 4-Methoxybenzoic Acid followed by Reduction: This two-step route involves the nitration of 4-methoxybenzoic acid to form 4-Methoxy-3-nitrobenzoic acid, which is then reduced to the desired amino acid.

Q2: What are the critical parameters to control for a high yield in the hydrolysis of Methyl 4-amino-3-methoxybenzoate?

Key parameters for the successful hydrolysis of Methyl 4-amino-3-methoxybenzoate include the choice of base, reaction temperature, and reaction time. Lithium hydroxide (B78521) (LiOH) is an effective base for this transformation, and the reaction is typically carried out at room temperature for an extended period (e.g., 12 hours) to ensure complete conversion.[1]

Q3: What are the potential challenges in the nitration of 4-Methoxybenzoic acid?

The main challenges during the nitration of 4-Methoxybenzoic acid are controlling the regioselectivity and preventing over-nitration. The methoxy (B1213986) and carboxylic acid groups direct the electrophilic nitration to specific positions on the aromatic ring. Careful control of the reaction temperature and the nitrating agent is crucial to selectively obtain the desired 3-nitro isomer.

Q4: How can I purify the final product, 4-Amino-3-methoxybenzoic acid?

Purification of 4-Amino-3-methoxybenzoic acid can typically be achieved by recrystallization. The choice of solvent is critical; often a polar protic solvent or a solvent mixture is used. If the product is colored (e.g., yellow or brown), treatment with activated charcoal during recrystallization can help remove colored impurities.[2] It is also important to handle the compound under an inert atmosphere as aminobenzoic acids can be sensitive to air and light, leading to discoloration.[2][3]

Troubleshooting Guides

Route 1: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete hydrolysis.- Increase the reaction time. - Ensure the correct stoichiometry of the base (e.g., LiOH) is used. - Confirm the purity of the starting ester.
Product loss during workup.- Ensure the pH is adjusted correctly to precipitate the product. - Use an appropriate solvent for extraction if necessary. - Cool the solution sufficiently to maximize precipitation.
Product Discoloration (Yellow/Brown) Oxidation of the amino group.- Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).[3] - Store the final product in a dark, cool place.[2] - Use activated charcoal during recrystallization to remove colored impurities.[2]
Starting material present in the final product Incomplete reaction.- Increase the reaction time or temperature (with caution to avoid side reactions). - Ensure efficient mixing of the reaction mixture.
Route 2: Nitration of 4-Methoxybenzoic Acid and Subsequent Reduction
Issue Possible Cause Troubleshooting Steps
Low Yield in Nitration Step Suboptimal reaction temperature.- Maintain a low reaction temperature (typically 0-5 °C) to minimize side reactions.[4]
Incorrect stoichiometry of nitrating agent.- Carefully control the amount of nitric and sulfuric acid used.
Formation of Multiple Isomers Poor regioselectivity.- Control the reaction temperature, as higher temperatures can lead to the formation of undesired isomers.[4]
Incomplete Reduction of the Nitro Group Inactive catalyst (if using catalytic hydrogenation).- Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure the reaction system is properly purged and maintained under a hydrogen atmosphere.
Insufficient reducing agent (e.g., SnCl2, Fe/HCl).- Use an adequate excess of the reducing agent.
Product Discoloration after Reduction Formation of oxidized byproducts.- Perform the reduction and subsequent workup under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methoxybenzoic acid via Hydrolysis

This protocol is adapted from a high-yield synthesis method.[1]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of methanol, tetrahydrofuran (B95107) (THF), and water.

  • Hydrolysis: Add lithium hydroxide (LiOH) (5.0 eq) to the solution. Stir the mixture at 25 °C for 12 hours under a nitrogen atmosphere.

  • Workup:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (B1210297) to remove any unreacted ester.

    • Adjust the pH of the aqueous layer to ~2 with 2N HCl to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 4-Amino-3-methoxybenzoic acid.

Expected Yield: ~96%[1]

Protocol 2: Synthesis of 4-Amino-3-methoxybenzoic acid via Nitration and Reduction

This is a general protocol based on standard organic chemistry procedures.

Step A: Nitration of 4-Methoxybenzoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methoxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

  • Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Pour the mixture over crushed ice to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry to obtain 4-Methoxy-3-nitrobenzoic acid.

Step B: Reduction of 4-Methoxy-3-nitrobenzoic Acid

  • Reaction Setup: In a round-bottom flask, suspend 4-Methoxy-3-nitrobenzoic acid in ethanol.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) and heat the mixture to reflux.

  • Workup:

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-3-methoxybenzoic acid. Purify by recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Nitration & Reduction Methyl 4-amino-3-methoxybenzoate Methyl 4-amino-3-methoxybenzoate Hydrolysis (LiOH) Hydrolysis (LiOH) Methyl 4-amino-3-methoxybenzoate->Hydrolysis (LiOH) 4-Amino-3-methoxybenzoic acid 4-Amino-3-methoxybenzoic acid Hydrolysis (LiOH)->4-Amino-3-methoxybenzoic acid 4-Methoxybenzoic acid 4-Methoxybenzoic acid Nitration (HNO3/H2SO4) Nitration (HNO3/H2SO4) 4-Methoxybenzoic acid->Nitration (HNO3/H2SO4) 4-Methoxy-3-nitrobenzoic acid 4-Methoxy-3-nitrobenzoic acid Nitration (HNO3/H2SO4)->4-Methoxy-3-nitrobenzoic acid Reduction (e.g., SnCl2) Reduction (e.g., SnCl2) 4-Methoxy-3-nitrobenzoic acid->Reduction (e.g., SnCl2) Product 4-Amino-3-methoxybenzoic acid Reduction (e.g., SnCl2)->Product Troubleshooting_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Loss during Workup Product Loss during Workup Low Yield->Product Loss during Workup Side Reactions Side Reactions Low Yield->Side Reactions Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Optimize pH for Precipitation Optimize pH for Precipitation Product Loss during Workup->Optimize pH for Precipitation Improve Extraction Protocol Improve Extraction Protocol Product Loss during Workup->Improve Extraction Protocol Control Reaction Temperature Control Reaction Temperature Side Reactions->Control Reaction Temperature

References

Technical Support Center: 4-Amino-3-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 4-Amino-3-methoxybenzoic acid?

4-Amino-3-methoxybenzoic acid is a grey powder or crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number2486-69-3[1]
Molecular FormulaC₈H₉NO₃[1]
Molecular Weight167.16 g/mol [1]
Melting Point186-188 °C[1][2]
SolubilitySoluble in Methanol.[1][1]
pKa4.74 ± 0.10 (Predicted)[1]
StorageKeep in a dark place, sealed in dry, at room temperature.[1][1]

Q2: What are the primary applications of 4-Amino-3-methoxybenzoic acid in research and development?

4-Amino-3-methoxybenzoic acid is a versatile intermediate in organic synthesis. It is a key building block for:

  • The preparation of (aminophenyl)benzothiazoles with antitumor activities.[1]

  • The synthesis of (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors.[1]

  • The efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine.[1]

  • It is also used in solution-phase peptide synthesis.[1][2]

Q3: Is it necessary to protect the amino group of 4-Amino-3-methoxybenzoic acid during reactions?

The necessity of protecting the amino group depends on the specific reaction conditions and reagents used. For many reactions, especially those involving strong activation of the carboxylic acid or harsh conditions, protecting the amino group is recommended to prevent side reactions such as self-polymerization or unwanted acylation.[3] Common protecting groups for anilines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

Symptom: The desired amide product is obtained in low yield, or the reaction fails to go to completion when using 4-Amino-3-methoxybenzoic acid.

Potential CauseTroubleshooting Steps
Insufficient activation of the carboxylic acid. Use a more potent coupling reagent. For less reactive amines, stronger coupling agents like HATU or HBTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) are often more effective than EDC/HOBt.[3]
Low nucleophilicity of the coupling partner. Increase the reaction temperature or prolong the reaction time. For particularly challenging couplings, consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[3]
Self-polymerization of 4-Amino-3-methoxybenzoic acid. Protect the amino group with a suitable protecting group (e.g., Boc) before activating the carboxylic acid.
Side reaction with the coupling agent. When using carbodiimides like EDC, the formation of an N-acylurea byproduct can be a significant issue. Adding an additive like HOBt or HOAt can help minimize this by forming a more stable active ester intermediate.[3]

Troubleshooting Workflow for Low Amide Coupling Yield

start Low Amide Yield check_activation Is carboxylic acid activation sufficient? start->check_activation stronger_reagent Use stronger coupling agent (e.g., HATU, HBTU) check_activation->stronger_reagent No check_nucleophilicity Is the amine partner sufficiently nucleophilic? check_activation->check_nucleophilicity Yes monitor_progress Monitor reaction by TLC/LC-MS stronger_reagent->monitor_progress increase_temp_time Increase reaction temperature or time check_nucleophilicity->increase_temp_time No check_side_reactions Are side reactions occurring? check_nucleophilicity->check_side_reactions Yes increase_temp_time->monitor_progress protect_amine Protect the amino group (e.g., with Boc) check_side_reactions->protect_amine Self-polymerization use_additive Use additive with carbodiimide (B86325) (e.g., HOBt) check_side_reactions->use_additive N-acylurea formation protect_amine->monitor_progress use_additive->monitor_progress end Improved Yield monitor_progress->end

Caption: Troubleshooting workflow for low yield in amide coupling reactions.

Issue 2: Unwanted Color Formation or Product Degradation

Symptom: The reaction mixture turns dark, or the isolated product is discolored, suggesting oxidation of the amino group.

Potential CauseTroubleshooting Steps
Air oxidation. Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and light.[4][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Oxidation by reagents. Avoid the use of strong oxidizing agents in the presence of the unprotected amine. If an oxidation step is necessary elsewhere in the synthetic route, perform it before introducing the 4-Amino-3-methoxybenzoic acid moiety or protect the amino group.
Formation of colored byproducts. Discoloration can be due to the formation of highly conjugated systems from side reactions.[6] Purification by recrystallization, often with the addition of activated carbon, or column chromatography can remove these impurities.[7]

Logical Flow for Preventing Oxidation

start Starting Reaction with 4-Amino-3-methoxybenzoic acid check_conditions Are oxidizing agents present or harsh conditions used? start->check_conditions protect_amine Protect the amino group check_conditions->protect_amine Yes inert_atmosphere Run reaction under inert atmosphere (N2 or Ar) check_conditions->inert_atmosphere No proceed Proceed with reaction protect_amine->proceed inert_atmosphere->proceed discolored_product Discolored Product proceed->discolored_product If discoloration still occurs purify Purify via recrystallization with activated carbon or column chromatography discolored_product->purify pure_product Pure Product purify->pure_product

Caption: Decision process for preventing oxidation of 4-Amino-3-methoxybenzoic acid.

Issue 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, with impurities that are hard to separate from the desired product.

Potential CauseTroubleshooting Steps
Presence of unreacted starting material. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor the reaction using TLC or LC-MS to ensure all starting material is consumed.
Formation of structurally similar byproducts. If byproducts have similar polarity to the product, consider derivatization of the product to alter its polarity for easier separation. Alternatively, explore different chromatographic conditions (e.g., different solvent systems or stationary phases).
Product is sparingly soluble, hindering recrystallization. Perform solubility tests to find an optimal solvent or solvent system for recrystallization. Using a solvent pair (one in which the compound is soluble and one in which it is insoluble) can often be effective.
Demethylation of the methoxy (B1213986) group. The methoxy group can be susceptible to cleavage under strongly acidic or high-temperature conditions, leading to the formation of 4-amino-3-hydroxybenzoic acid.[6] Avoid these harsh conditions. This impurity is more polar and can often be separated by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is adapted for 4-Amino-3-methoxybenzoic acid from a general procedure for a similar compound.[3]

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Amino-3-methoxybenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Addition of Reagents: Add the desired amine coupling partner (1.0-1.2 equivalents). Then, add HATU (1.1-1.3 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Synthesis of 4-Amino-3-methoxybenzoic acid from its Methyl Ester

This protocol is based on the hydrolysis of the corresponding methyl ester.[8]

  • Reaction Setup: To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of Methanol, Water, and THF, add Lithium Hydroxide (LiOH) (5 equivalents) in one portion at 25 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 25 °C for 12 hours.

  • Monitoring: Monitor the reaction by TLC (PE:EtOAc = 3:1) to confirm the disappearance of the starting material.

  • Work-up: Concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate to remove any unreacted starting material.

  • Precipitation: Adjust the pH of the aqueous phase to 2 with 2 N HCl to precipitate the product.

  • Isolation: Filter the solid product and dry it under vacuum to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid.[8]

Analytical Methods

For monitoring reaction progress and assessing product purity, the following analytical techniques are recommended.

MethodPrincipleApplication
HPLC-UV Separation based on polarity with UV detection.A robust method for routine analysis and quantification of 4-Amino-3-methoxybenzoic acid and related compounds in reaction mixtures and final products.[9][10]
LC-MS/MS High-sensitivity and high-selectivity separation and detection.Preferred for bioanalytical studies or when very low concentrations of the analyte or impurities are expected in complex matrices.[9]
GC-MS Separation of volatile compounds with mass spectrometry detection.Requires derivatization of the non-volatile 4-Amino-3-methoxybenzoic acid to increase its volatility. Useful for identifying and quantifying volatile impurities.[9]

General Analytical Workflow

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation sample Reaction Mixture or Crude Product dissolve Dissolve in appropriate solvent (e.g., mobile phase for HPLC) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC-UV Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms gcms GC-MS Analysis (with derivatization) filter->gcms quantify Quantify product and impurities using calibration curves hplc->quantify lcms->quantify gcms->quantify assess Assess reaction completion and product purity quantify->assess

Caption: General workflow for the analytical monitoring of reactions involving 4-Amino-3-methoxybenzoic acid.

References

Optimizing the reaction temperature for 4-Amino-3-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-methoxybenzoic acid. The focus is on optimizing the reaction temperature to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-3-methoxybenzoic acid where temperature is a critical parameter?

A1: The most prevalent and temperature-sensitive route involves a two-step process:

  • Nitration: An electrophilic aromatic substitution where a precursor, typically vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its ester, is nitrated to form a nitro-intermediate. This step is highly exothermic and requires strict temperature control.

  • Reduction: The nitro group of the intermediate is then reduced to an amine group to yield the final product, 4-Amino-3-methoxybenzoic acid. Temperature control during this step is also important for achieving a high yield and purity.

Q2: What are the general temperature ranges for the nitration step?

A2: The optimal temperature for nitration can vary significantly based on the starting material and nitrating agents used. For nitration of 4-hydroxybenzoic acid alkyl esters, a temperature range of 0°C to 60°C is suggested, with a preference for 20°C to 30°C.[1] However, for analogous reactions like the nitration of 4-methylbenzoic acid, a much lower temperature range of 0-15°C is recommended to minimize side reactions.[2] For the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, a related substrate, the reaction has been successfully carried out at 60°C.[3]

Q3: Why is low-temperature control so crucial during nitration?

A3: Strict temperature control, particularly maintaining low temperatures, is critical during nitration for several reasons:

  • Preventing Over-Nitration: The nitration reaction is highly exothermic. A spike in temperature can lead to the introduction of multiple nitro groups onto the aromatic ring, forming dinitro or trinitro compounds.[2]

  • Minimizing Oxidation: At elevated temperatures, the nitrating mixture (especially nitric acid) can act as an oxidizing agent, leading to the oxidation of sensitive functional groups on the substrate and the formation of unwanted byproducts.[2]

  • Improving Regioselectivity: Lower temperatures can enhance the selectivity of the nitration, favoring the formation of the desired isomer.[4]

Q4: What is the recommended temperature for the reduction of the nitro-intermediate?

A4: There is less specific data in the literature for the temperature optimization of the reduction step. However, for a similar compound, a pressurized reduction reaction is carried out at 95°C to 100°C. The optimal temperature will depend on the reducing agent and catalyst used (e.g., catalytic hydrogenation with Pd/C, reduction with iron powder, etc.).

Troubleshooting Guide

Low Yield
Symptom Possible Cause (Temperature-Related) Suggested Solution
Low yield of nitro-intermediate Incomplete reaction due to low temperature. While low temperatures are good for selectivity, a temperature that is too low can slow down or stall the reaction.Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress using TLC.
Decomposition of starting material or product at high temperatures. An uncontrolled exothermic reaction can lead to the degradation of the desired compounds.Ensure efficient cooling and slow, dropwise addition of the nitrating agent to maintain the recommended temperature range.
Low yield of final amine product Inefficient reduction at the chosen temperature. The reduction reaction may be too slow or incomplete at the operating temperature.If using catalytic hydrogenation, ensure the temperature is sufficient to facilitate the reaction. For other reducing agents, consult the literature for optimal temperature ranges. Consider a moderate increase in temperature while monitoring for side reactions.
Impure Product
Symptom Possible Cause (Temperature-Related) Suggested Solution
Presence of dinitrated byproducts Reaction temperature was too high during nitration. This is a common side reaction when the exotherm is not properly controlled.[2]Maintain a strictly controlled low temperature (ideally 0-10°C) during the addition of the nitrating mixture. Use an efficient cooling bath (e.g., ice-salt).
Presence of oxidized byproducts Elevated temperatures allowed the nitrating agent to act as an oxidant. This can lead to the formation of phenolic or other oxidized impurities.[2]Strict temperature control is crucial. Additionally, adding a small amount of urea (B33335) to the reaction mixture can help to scavenge excess nitrous acid, which can contribute to oxidative side reactions.[5]
Dark brown or black reaction mixture Charring or decomposition due to excessive heat. This indicates significant degradation of the organic material.Immediately cool the reaction and re-evaluate the cooling capacity and the rate of addition of reagents. For future attempts, use a larger reaction vessel to improve heat dissipation and add the reagents more slowly.

Experimental Protocols

Step 1: Nitration of Vanillic Acid Methyl Ester (Illustrative Protocol)

This protocol is a generalized procedure based on common laboratory practices for nitration. Researchers should optimize the conditions for their specific setup.

  • Preparation: In a round-bottom flask, dissolve methyl vanillate (B8668496) (1 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq.) to an equal volume of cold, concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of methyl vanillate. Crucially, maintain the reaction temperature below 10°C throughout the addition.

  • Completion: After the addition is complete, let the reaction stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Isolation: The solid nitro-intermediate will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

Step 2: Reduction of Methyl 5-nitrovanillate to Methyl 4-Amino-3-methoxybenzoate
  • Setup: In a hydrogenation vessel, dissolve the synthesized nitro-intermediate (1 eq.) in a suitable solvent such as methanol (B129727) or ethanol.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature. If the reaction is slow, the temperature can be gently increased to 40-50°C.

  • Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude methyl 4-Amino-3-methoxybenzoate.

Step 3: Hydrolysis to 4-Amino-3-methoxybenzoic acid
  • Reaction: Dissolve the crude methyl ester in a mixture of methanol, THF, and water. Add an excess of a base like lithium hydroxide (B78521) (LiOH).[6]

  • Temperature: Stir the mixture at 25°C for 12 hours.[6]

  • Work-up: Concentrate the mixture under reduced pressure at 40°C.[6]

  • Purification: Acidify the aqueous residue with HCl to a pH of 2 to precipitate the final product. Filter and dry the solid to obtain 4-Amino-3-methoxybenzoic acid.[6]

Visualizations

G cluster_0 Synthesis Workflow cluster_1 Temperature Control Points start Start: Vanillic Acid Derivative nitration Step 1: Nitration start->nitration H₂SO₄, HNO₃ reduction Step 2: Reduction nitration->reduction Nitro-intermediate temp_nitration Nitration: Maintain 0-15°C to prevent side reactions nitration->temp_nitration hydrolysis Step 3: Hydrolysis (if starting with ester) reduction->hydrolysis Amino-ester intermediate end_product Final Product: 4-Amino-3-methoxybenzoic acid reduction->end_product If starting with acid temp_reduction Reduction: Room Temp to 50°C depending on catalyst reduction->temp_reduction hydrolysis->end_product Base, then Acid temp_hydrolysis Hydrolysis: 25°C hydrolysis->temp_hydrolysis

Caption: Key temperature control points in the synthesis of 4-Amino-3-methoxybenzoic acid.

G cluster_0 Troubleshooting Logic for Nitration Step cluster_1 Low Yield cluster_2 Impure Product start Problem Observed low_yield Low Yield start->low_yield impure Impure Product (e.g., dinitration) start->impure incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn increase_temp Action: Slightly increase temperature (e.g., to 10-15°C) incomplete_rxn->increase_temp Yes temp_too_high Temperature Too High? impure->temp_too_high decrease_temp Action: Ensure temp is <10°C, improve cooling, slow addition temp_too_high->decrease_temp Yes

Caption: A logical workflow for troubleshooting common issues in the nitration step.

References

4-Amino-3-methoxybenzoic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Amino-3-methoxybenzoic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Amino-3-methoxybenzoic acid?

A1: 4-Amino-3-methoxybenzoic acid is a polar molecule containing both a basic amino group and an acidic carboxylic acid group, as well as a methoxy (B1213986) group. Its solubility is dictated by these functional groups. It is known to be soluble in polar organic solvents like methanol (B129727).[1] Due to its amphoteric nature, its solubility in aqueous solutions is highly pH-dependent. In organic solvents, its solubility is primarily influenced by the solvent's polarity and its ability to form hydrogen bonds.

Q2: In which organic solvents is 4-Amino-3-methoxybenzoic acid most likely to be soluble?

A2: Based on its structure, 4-Amino-3-methoxybenzoic acid is expected to be most soluble in polar protic solvents that can engage in hydrogen bonding with the amino and carboxylic acid groups, and polar aprotic solvents that can solvate the polar functional groups. Recommended starting solvents include:

  • High Solubility: Methanol[1], Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate to Low Solubility: Acetone, Tetrahydrofuran (THF), Acetonitrile

  • Poor Solubility: Non-polar solvents such as toluene, hexanes, and diethyl ether.

Q3: How does temperature affect the solubility of 4-Amino-3-methoxybenzoic acid?

A3: The solubility of 4-Amino-3-methoxybenzoic acid in most organic solvents is expected to increase with temperature. Heating the solvent can help to overcome the intermolecular forces in the solid crystal lattice, allowing more of the compound to dissolve. However, it is crucial to be aware of the potential for degradation at elevated temperatures, especially in reactive solvents.

Q4: Can I use a co-solvent system to improve solubility?

A4: Yes, using a co-solvent system can be an effective strategy. If the compound has limited solubility in a desired solvent, adding a small amount of a co-solvent in which the compound is highly soluble can significantly improve the overall solubility. For example, if dissolving in a moderately polar solvent like acetone, adding a small percentage of DMSO or methanol could be beneficial.

Quantitative Solubility Data

SolventPolarity IndexEstimated Solubility at 25°C ( g/100 mL)
Methanol5.1> 5
Ethanol4.31 - 5
Dimethyl Sulfoxide (DMSO)7.2> 10
Dimethylformamide (DMF)6.4> 10
Acetone5.10.5 - 1
Tetrahydrofuran (THF)4.00.1 - 0.5
Acetonitrile5.80.1 - 0.5
Toluene2.4< 0.1

Note: These are estimated values and should be experimentally verified.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen organic solvent.
  • Potential Cause: The solvent is not polar enough to dissolve the compound.

    • Solution: Switch to a more polar solvent. Refer to the solubility table for suggestions (e.g., try methanol, DMSO, or DMF).

  • Potential Cause: Insufficient solvent volume is being used.

    • Solution: Increase the volume of the solvent gradually until the compound dissolves.

  • Potential Cause: The dissolution rate is slow at room temperature.

    • Solution: Gently heat the mixture while stirring. Use of a sonication bath can also help to break up solid aggregates and accelerate dissolution.

Issue 2: The compound precipitates out of solution upon cooling.
  • Potential Cause: The solution was saturated at a higher temperature and is now supersaturated at the lower temperature.

    • Solution: If the experiment allows, maintain a slightly elevated temperature. If the compound must be in solution at room temperature, you may need to use a larger volume of solvent or a more suitable solvent in which it has higher solubility at that temperature.

  • Potential Cause: A change in the solvent composition (e.g., evaporation of a more volatile component in a co-solvent system) has occurred.

    • Solution: Ensure your experimental setup is sealed to prevent solvent evaporation.

Issue 3: The solution is cloudy or a suspension forms.
  • Potential Cause: The compound has very low solubility in the chosen solvent.

    • Solution: Refer to the solubility table and select a more appropriate solvent.

  • Potential Cause: The compound may be impure, and the insoluble material is an impurity.

    • Solution: Attempt to filter the solution to remove the insoluble material. The purity of the dissolved compound should then be verified (e.g., by HPLC or NMR).

Experimental Protocols

Protocol 1: Determination of Solubility by HPLC

This protocol outlines a general method for the quantitative determination of the solubility of 4-Amino-3-methoxybenzoic acid in an organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Selected organic solvent (HPLC grade)

  • Vials with caps

  • Analytical balance

  • Vortex mixer and/or shaker bath

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-Amino-3-methoxybenzoic acid to a vial containing a known volume of the selected organic solvent.

    • Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • HPLC Analysis:

    • Prepare a series of standard solutions of 4-Amino-3-methoxybenzoic acid of known concentrations in the same solvent.

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with a suitable buffer) to separate and quantify the compound.

  • Calculation:

    • Generate a calibration curve from the peak areas of the standard solutions.

    • Use the calibration curve to determine the concentration of 4-Amino-3-methoxybenzoic acid in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol 2: Recrystallization to Improve Purity and Solubility

Recrystallization is a common technique to purify solid compounds, which can also improve their dissolution characteristics by providing a more uniform crystalline form.

Materials:

  • Crude 4-Amino-3-methoxybenzoic acid

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-3-methoxybenzoic acid and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis & Troubleshooting start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Mix Compound & Solvent compound->mix solvent->mix agitate Agitate (Stir/Sonicate) mix->agitate heat Apply Heat (Optional) agitate->heat check Clear Solution? heat->check success Proceed with Experiment check->success Yes troubleshoot Troubleshoot check->troubleshoot No troubleshoot->solvent Change/Increase Solvent troubleshoot->agitate Increase Agitation/Time troubleshoot->heat Increase Temperature

Caption: A general workflow for dissolving 4-Amino-3-methoxybenzoic acid.

synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 4-Amino-3-methoxybenzoic acid condensation Condensation Reaction (e.g., using polyphosphoric acid) reactant1->condensation reactant2 2-Aminothiophenol derivative reactant2->condensation product (Aminophenyl)benzothiazole derivative condensation->product

Caption: Synthesis of (aminophenyl)benzothiazoles.[1]

signaling_pathway cluster_synthesis Inhibitor Synthesis cluster_pathway Cell Cycle Checkpoint Control start 4-Amino-3-methoxybenzoic acid (Intermediate) synth_process Multi-step Synthesis start->synth_process chk1_inhibitor (Phenyl)(cyanopyrazinyl)urea derivatives (Chk1 Inhibitor) synth_process->chk1_inhibitor chk1 Chk1 Kinase chk1_inhibitor->chk1 Inhibits dna_damage DNA Damage atr ATR Kinase dna_damage->atr activates atr->chk1 activates cdc25 Cdc25 Phosphatase chk1->cdc25 inhibits cdk CDK/Cyclin Complex cdc25->cdk activates cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest promotes (when inhibited)

Caption: Role in Chk1 inhibitor synthesis and pathway.[1]

References

Technical Support Center: Purification of 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of synthesized 4-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized 4-Amino-3-methoxybenzoic acid?

Common impurities can include unreacted starting materials, by-products of the synthesis, and residual solvents. If synthesizing from methyl 4-amino-3-methoxybenzoate via hydrolysis, potential impurities include the starting ester and by-products from incomplete or side reactions.[1][2] The crude product may also contain colored impurities that need to be removed.

Q2: What is the most common method for purifying 4-Amino-3-methoxybenzoic acid?

Recrystallization is a widely used and effective technique for purifying solid organic compounds like 4-Amino-3-methoxybenzoic acid. It relies on the principle that the solubility of the compound and its impurities in a solvent varies with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the solvent.

Q3: How do I select a suitable solvent for the recrystallization of 4-Amino-3-methoxybenzoic acid?

An ideal recrystallization solvent should:

  • Dissolve 4-Amino-3-methoxybenzoic acid well at elevated temperatures but poorly at room temperature.

  • Either not dissolve the impurities at all or keep them soluble at low temperatures.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Be non-toxic and non-flammable for safe handling.

Based on the properties of similar compounds, a mixed solvent system of ethanol (B145695)/water or a single solvent like toluene are good starting points for investigation.[3][4] Methanol is also a potential solvent as 4-Amino-3-methoxybenzoic acid is soluble in it.

Q4: How can I assess the purity of my 4-Amino-3-methoxybenzoic acid sample?

High-Performance Liquid Chromatography (HPLC) is a robust analytical method for determining the purity of 4-Amino-3-methoxybenzoic acid.[5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile. UV detection at a suitable wavelength (e.g., 254 nm) can be employed. Purity is determined by the area percentage of the main peak in the chromatogram. The melting point of the purified compound can also be a good indicator of purity; pure 4-Amino-3-methoxybenzoic acid has a reported melting point of 186-188 °C.

Troubleshooting Recrystallization

This section addresses common issues encountered during the recrystallization of 4-Amino-3-methoxybenzoic acid and provides potential solutions.

Problem Possible Cause Solution
Product does not dissolve in the hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more hot solvent in small increments until the solid dissolves.- Test the solubility of a small sample in different solvents to find a more suitable one.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated and requires nucleation.- Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-Amino-3-methoxybenzoic acid.[7][8]
Product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more hot solvent to decrease saturation, and allow for slower cooling.[7]
Low yield of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Purified product is colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3][7]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: Place the crude 4-Amino-3-methoxybenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Data Presentation
Sample Appearance Purity (by HPLC) Melting Point (°C)
Crude ProductLight yellow to brown powder~90-95%180-185
After RecrystallizationWhite to off-white crystals>98%186-188

Visualizations

Experimental Workflow for Recrystallization

G Figure 1. General workflow for the recrystallization of 4-Amino-3-methoxybenzoic acid. cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude 4-Amino-3-methoxybenzoic acid add_solvent Add minimum hot solvent (e.g., Ethanol) crude->add_solvent dissolved Dissolved Product add_solvent->dissolved decolorize Add Activated Charcoal (Optional) dissolved->decolorize hot_filtration Hot Gravity Filtration dissolved->hot_filtration decolorize->hot_filtration add_antisolvent Add hot anti-solvent (e.g., Water) to cloud point hot_filtration->add_antisolvent cool Slow Cooling to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry pure_product Pure 4-Amino-3-methoxybenzoic acid dry->pure_product

Caption: Figure 1. General workflow for the recrystallization of 4-Amino-3-methoxybenzoic acid.

Troubleshooting Logic Diagram

G Figure 2. Troubleshooting guide for common recrystallization issues. cluster_solutions Solutions start Start Recrystallization issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oiling_out Product Oils Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes colored_product Product is Colored issue->colored_product Yes success Successful Crystallization issue->success No solution_no_crystals - Reduce solvent volume - Scratch flask - Add seed crystal no_crystals->solution_no_crystals solution_oiling_out - Use lower boiling point solvent - Add more solvent and cool slowly oiling_out->solution_oiling_out solution_low_yield - Use minimum hot solvent - Preheat filtration apparatus low_yield->solution_low_yield solution_colored_product - Add activated charcoal before filtration colored_product->solution_colored_product

Caption: Figure 2. Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the handling and degradation of 4-Amino-3-methoxybenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and potential degradation pathways for 4-Amino-3-methoxybenzoic acid?

A1: 4-Amino-3-methoxybenzoic acid is susceptible to several degradation pathways, including microbial metabolism and abiotic degradation under various stress conditions.

  • Microbial Degradation: While specific pathways for 4-Amino-3-methoxybenzoic acid are not extensively detailed, studies on analogous compounds like 4-amino-3-hydroxybenzoic acid show a complete metabolic pathway. A Bordetella sp. strain metabolizes it via a meta-cleavage pathway involving enzymes like dioxygenase, deaminase, and dehydrogenase, ultimately breaking it down to intermediates such as 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and finally pyruvic acid.[1][2]

  • Oxidative Degradation: The aminophenol-like structure makes the compound susceptible to oxidation, which can be accelerated by air, light, and metal ions. This process can lead to the formation of colored quinone-type structures, resulting in discoloration of formulations.[3]

  • Hydrolysis: Under strongly acidic or basic conditions, the methoxy (B1213986) group can be hydrolyzed to a hydroxyl group, forming 4-amino-3-hydroxybenzoic acid.[3]

  • Photodegradation: Exposure to UV and visible light can provide the energy for photochemical reactions, leading to the formation of radical species and subsequent degradation.[3]

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway is expected to be decarboxylation (loss of CO₂), which would yield 2-methoxyaniline.[4]

Q2: What are the recommended storage conditions for 4-Amino-3-methoxybenzoic acid to ensure its stability?

A2: To minimize degradation and maintain the integrity of the compound, it is recommended to store 4-Amino-3-methoxybenzoic acid in a dark place, sealed in a dry environment at room temperature (10°C - 25°C).[5][6] For solutions, especially in sensitive experiments, storage under an inert atmosphere (e.g., nitrogen or argon) in amber vials is advisable to prevent oxidation and photodegradation.[3][7]

Q3: What analytical methods are suitable for studying the degradation of 4-Amino-3-methoxybenzoic acid?

A3: Several analytical techniques can be employed to monitor the stability of 4-Amino-3-methoxybenzoic acid and quantify its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and highly selective method for separating the parent compound from its degradation products and quantifying them accurately.[8]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is suitable for analyzing volatile degradation products. Derivatization may be required for the polar parent compound.[8]

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and the onset temperature of decomposition.[4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal events, providing insights into the compound's purity and thermal behavior.[4]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving 4-Amino-3-methoxybenzoic acid.

Issue 1: Discoloration of Solutions
SymptomPossible CauseRecommended Action
Gradual yellowing or browning of the solution over time.Oxidation due to air exposure. The aminophenol structure is prone to forming colored quinone-type products.[3]• Add an antioxidant (e.g., ascorbic acid, BHT).[3]• Prepare solutions fresh before use.• Package or handle the solution under an inert atmosphere (e.g., nitrogen).[3][7]
Rapid discoloration upon exposure to lab lighting.Photodegradation . UV or visible light can induce photochemical reactions.[3]• Store solutions in light-protective amber or opaque containers.[3]• Minimize exposure to light during experimental procedures.
Color change after adding excipients containing metal ions.Metal-catalyzed oxidation . Metal ions can catalyze the oxidation of the compound.[3]• Incorporate a chelating agent (e.g., EDTA) to sequester metal ions.[3]
Issue 2: Loss of Potency / Unexpected Results
SymptomPossible CauseRecommended Action
Decreased concentration of the active compound in stability studies.Multiple degradation pathways (oxidation, hydrolysis, etc.) are occurring simultaneously.[3]• Conduct forced degradation studies to identify the primary degradation pathway under your specific conditions.[9]• Implement targeted stabilization strategies (e.g., antioxidants, light protection, pH control).[3]
Significant degradation observed in highly acidic or basic formulations.Hydrolysis of the methoxy group.[3]• Adjust the formulation pH to a more neutral range where the compound is more stable.[3]
Appearance of unexpected peaks in chromatograms.Formation of degradation products .• Use a stability-indicating method (e.g., gradient HPLC) to separate and identify the new peaks.• Couple HPLC with Mass Spectrometry (HPLC-MS) for structural elucidation of the degradants.
Issue 3: Precipitation in Aqueous Formulations
SymptomPossible CauseRecommended Action
Cloudiness or visible particles appear in the solution.Poor aqueous solubility . 4-Amino-3-methoxybenzoic acid has limited solubility in water.[3]• Add a co-solvent such as ethanol, propylene (B89431) glycol, or DMSO.[3]• Adjust the pH to ionize the molecule, which typically increases aqueous solubility.[3]
Precipitation occurs when the solution is cooled.Temperature-dependent solubility . Solubility decreases at lower temperatures.[3]• Determine the solubility at different temperatures to establish appropriate storage and handling conditions.• Consider using solubilizing agents like surfactants or cyclodextrins.[3]

Quantitative Data Summary

The following table presents representative data from forced degradation studies on a structurally similar compound, 4-Methoxybenzoic acid, which illustrates its stability under various stress conditions. Similar studies are recommended for 4-Amino-3-methoxybenzoic acid to establish its specific degradation profile.

Stress ConditionTime (hours)% Degradation (Representative)
Acidic Hydrolysis (0.1 N HCl, 80°C)21.5
Basic Hydrolysis (0.1 N NaOH, 80°C)45.0
Oxidative (3% H₂O₂, RT)68.2
Thermal (80°C)24< 1.0
Photolytic (UV/Vis light)243.5
Data adapted from forced degradation studies on 4-Methoxybenzoic acid for illustrative purposes.[3]

Degradation Pathways and Experimental Workflows

microbial_degradation_pathway cluster_main Microbial Degradation Pathway of 4-Amino-3-hydroxybenzoic Acid A 4-Amino-3-hydroxybenzoic Acid B 2-Amino-5-carboxymuconic 6-semialdehyde A->B  4-Amino-3-hydroxybenzoate  2,3-dioxygenase C 2-Hydroxymuconic 6-semialdehyde B->C  2-Amino-5-carboxymuconic  6-semialdehyde deaminase D 4-Oxalocrotonic Acid C->D  2-Hydroxymuconic  6-semialdehyde dehydrogenase  (NAD+ dependent) E 2-Oxopent-4-enoic Acid D->E  4-Oxalocrotonate  decarboxylase F 4-Hydroxy-2-oxovaleric Acid E->F  2-Oxopent-4-enoate  hydratase G Pyruvic Acid F->G  4-Hydroxy-2-oxovalerate  aldolase

Microbial degradation pathway for a key related compound.

abiotic_degradation_pathways cluster_products Degradation Products parent 4-Amino-3-methoxybenzoic Acid hydrolysis 4-Amino-3-hydroxybenzoic Acid parent->hydrolysis  Hydrolysis  (Acid/Base) oxidation Quinone-type Structures parent->oxidation  Oxidation  (Air, Light, Metal Ions) thermal 2-Methoxyaniline + CO2 parent->thermal  Thermal Decarboxylation  (High Temp)

Potential abiotic degradation pathways.

experimental_workflow cluster_workflow Forced Degradation Study Workflow cluster_analysis Analysis start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc Analyze Samples by Stability-Indicating HPLC stress->hplc mass_spec Identify Degradants (e.g., LC-MS) hplc->mass_spec end Determine Degradation Rate & Pathway, Assess Mass Balance mass_spec->end

General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis

This method is suitable for the quantification of 4-Amino-3-methoxybenzoic acid and the separation of its degradation products.[3][8]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid.

    • 4-Amino-3-methoxybenzoic acid reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient is often best for stability studies. For example: Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).

      • 0-15 min: 5% to 95% B

      • 15-20 min: Hold at 95% B

      • 20-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for λmax, but ~254 nm or ~290 nm are common starting points for similar structures.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol determines the thermal stability of the compound.[4]

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA), preferably coupled to a mass spectrometer (MS) for evolved gas analysis.

  • Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-3-methoxybenzoic acid into a ceramic or aluminum pan.

    • Atmosphere: Inert (Nitrogen), with a flow rate of 50-100 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min.

    • Data Analysis: Determine the onset of decomposition and total mass loss from the resulting weight vs. temperature curve.

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol is used to determine melting point, purity, and other thermal events.[4]

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of 4-Amino-3-methoxybenzoic acid into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

    • Atmosphere: Inert (Nitrogen), with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 250°C (below decomposition onset) at a heating rate of 10°C/min.

    • Data Analysis: Identify endothermic and exothermic peaks. The sharp endotherm typically corresponds to the melting point.

References

Technical Support Center: Synthesis of 4-Amino-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Amino-3-methoxybenzoic acid?

A common and well-documented synthetic route starts from vanillin (B372448). The process involves three main steps:

  • Nitration: Vanillin is nitrated to form 5-nitrovanillin (B156571).

  • Oxidation: The aldehyde group of 5-nitrovanillin is oxidized to a carboxylic acid to yield 5-nitrovanillic acid.

  • Reduction: The nitro group of 5-nitrovanillic acid is reduced to an amino group to obtain the final product, 4-Amino-3-methoxybenzoic acid.

Q2: What are the critical parameters to control during the nitration of vanillin?

Temperature and the choice of nitrating agent are crucial. The nitration of vanillin is an exothermic reaction, and careful temperature control is necessary to prevent side reactions. Using a milder nitrating agent, such as cerium ammonium (B1175870) nitrate (B79036) in acetic acid, can offer better control and reduce the formation of byproducts compared to harsher reagents like concentrated nitric and sulfuric acids.[1][2][3]

Q3: What side reactions can occur during the synthesis?

Several side reactions can occur at different stages of the synthesis:

  • During Nitration: Over-nitration or oxidation of the starting material can occur if the reaction conditions are too harsh.[1]

  • During Oxidation: Incomplete oxidation of the aldehyde can result in a mixture of starting material and the desired carboxylic acid.

  • During Reduction: Incomplete reduction can leave residual nitro compound. Also, depending on the reducing agent and conditions, other functional groups could potentially be reduced, or dimerization of intermediates could occur.

Q4: How can I purify the final product, 4-Amino-3-methoxybenzoic acid?

Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems can be determined based on the solubility of 4-Amino-3-methoxybenzoic acid and the impurities present. For persistent impurities, column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Nitration of Vanillin

Symptoms:

  • TLC analysis shows a significant amount of unreacted vanillin.

  • The isolated yield of 5-nitrovanillin is lower than expected (literature yields are typically around 70-88%).[4]

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Nitrating Agent Ensure the correct stoichiometry of the nitrating agent is used. A slight excess may be required to drive the reaction to completion.
Low Reaction Temperature While temperature control is crucial to prevent side reactions, a temperature that is too low may slow down the reaction rate significantly. Gradually increase the temperature while monitoring the reaction progress by TLC.
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reagents are not fully soluble.
Deactivated Nitrating Agent Use fresh, high-quality nitrating agents. Some reagents can degrade over time.
Issue 2: Formation of Colored Impurities

Symptoms:

  • The final product, 4-Amino-3-methoxybenzoic acid, is not an off-white or light-colored powder and appears dark or discolored.

  • Purification by simple recrystallization does not remove the color.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Oxidation of Phenolic Groups The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-like byproducts. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Side Reactions During Nitration Overly harsh nitration conditions can lead to the formation of highly conjugated, colored byproducts.[1] Consider using a milder nitrating agent or optimizing the reaction temperature and time.
Impurities in Starting Materials Ensure the purity of the starting vanillin. Impurities can react to form colored side products.
Incomplete Reduction Residual 5-nitrovanillic acid, which is often yellow, can impart color to the final product. Ensure the reduction step goes to completion by monitoring with TLC.
Air Oxidation of the Final Product Aromatic amines can be susceptible to air oxidation. Store the purified product under an inert atmosphere and protect it from light.
Purification Strategy If recrystallization is insufficient, treat a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and recrystallization. For highly impure samples, column chromatography may be necessary.
Issue 3: Incomplete Reduction of the Nitro Group

Symptoms:

  • TLC or HPLC analysis of the final product shows the presence of the starting material, 5-nitrovanillic acid.

  • The final product has a yellowish tint.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Reducing Agent Ensure a sufficient excess of the reducing agent is used. For metal/acid reductions (e.g., Fe/HCl), the metal surface can become deactivated, so a larger excess may be needed.
Deactivated Catalyst For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. Use fresh catalyst or a higher loading if necessary.
Suboptimal Reaction Conditions Ensure the reaction temperature and pressure (for hydrogenation) are optimal. Some reductions may require heating to proceed at a reasonable rate.
Poor Solubility The starting nitro compound must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently. Choose a solvent system in which both the substrate and the reducing agent have adequate solubility or can interact effectively.

Experimental Protocols

Step 1: Nitration of Vanillin to 5-Nitrovanillin

A greener approach using cerium ammonium nitrate (CAN) is recommended to minimize harsh acidic waste.[1][2][3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve vanillin (e.g., 15.2 g, 100 mmol) and polyethylene glycol-400 (50.0 g, 125 mmol) in 200 mL of 90% acetic acid.[2]

  • Slowly add an aqueous solution of cerium ammonium nitrate (e.g., 24.32 g, 158 mmol) dropwise to the stirred mixture.[2]

  • Maintain the reaction temperature at 60°C for 1 hour.[2]

  • Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

  • Once the vanillin is consumed, pour the reaction mixture into ice water to precipitate the product.

  • Filter the yellow solid, wash it thoroughly with distilled water, and dry to obtain the crude 5-nitrovanillin.

  • The crude product can be further purified by recrystallization.

Quantitative Data:

Parameter Value Reference
Yield 69-71% [1][2]

| Melting Point | 177.5 - 178.6 °C |[2] |

Step 2: Oxidation of 5-Nitrovanillin to 5-Nitrovanillic Acid

The aldehyde group of 5-nitrovanillin can be oxidized to a carboxylic acid using common oxidizing agents.[5]

Materials:

  • 5-Nitrovanillin

  • Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃)

  • Appropriate solvent (e.g., acetone, water)

  • Acid for workup (e.g., HCl)

General Procedure (Illustrative):

  • Dissolve 5-nitrovanillin in a suitable solvent.

  • Slowly add the oxidizing agent while maintaining the appropriate temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction and work up by acidifying the mixture to precipitate the carboxylic acid.

  • Filter, wash, and dry the product.

Step 3: Reduction of 5-Nitrovanillic Acid to 4-Amino-3-methoxybenzoic Acid

A common method for this reduction is using iron powder in an acidic medium.

Materials:

  • 5-Nitrovanillic acid

  • Iron powder

  • Ethanol (B145695)

  • Acetic acid or Hydrochloric acid

  • Sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 5-nitrovanillic acid in a mixture of ethanol and acetic acid.

  • Heat the solution to reflux.

  • Gradually add iron powder to the refluxing solution.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Evaporate the solvent from the filtrate.

  • Redissolve the residue in water and neutralize with a sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Amino-3-methoxybenzoic acid.

Visualizations

Synthetic Pathway

Synthesis_Pathway Vanillin Vanillin Nitrovanillin 5-Nitrovanillin Vanillin->Nitrovanillin Nitration (e.g., CAN, Acetic Acid) Nitrovanillic_Acid 5-Nitrovanillic Acid Nitrovanillin->Nitrovanillic_Acid Oxidation (e.g., KMnO4) Final_Product 4-Amino-3-methoxybenzoic acid Nitrovanillic_Acid->Final_Product Reduction (e.g., Fe/HCl)

Caption: Synthetic route from Vanillin to 4-Amino-3-methoxybenzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm end end sm_present Starting Material Present? check_sm->sm_present incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes no_sm No Starting Material sm_present->no_sm No optimize_conditions Optimize Reaction: - Increase reagent stoichiometry - Adjust temperature/time - Improve mixing incomplete_reaction->optimize_conditions yield_improved Yield Improved? optimize_conditions->yield_improved check_side_products Analyze for Side Products (TLC/NMR/MS) no_sm->check_side_products side_products_present Side Products Present? check_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Reactions: - Milder reagents - Lower temperature side_products_present->modify_conditions Yes purification_issue Product Loss During Workup/Purification side_products_present->purification_issue No modify_conditions->yield_improved optimize_purification Optimize Purification: - Choose appropriate solvent - Minimize transfers - Check pH during extractions purification_issue->optimize_purification optimize_purification->yield_improved end_process Process Optimized yield_improved->end_process Yes re_evaluate Re-evaluate Synthesis Strategy yield_improved->re_evaluate No

Caption: A logical workflow for troubleshooting low product yield.

Potential Side Reactions in Nitration

Side_Reactions cluster_conditions Reaction Conditions Vanillin Vanillin Harsh_Conditions Harsh Conditions (e.g., high temp., conc. acids) Vanillin->Harsh_Conditions Mild_Conditions Mild Conditions (e.g., controlled temp., CAN) Vanillin->Mild_Conditions Desired_Product 5-Nitrovanillin Side_Product1 Over-nitrated Products Side_Product2 Oxidation Products (e.g., Vanillic Acid) Harsh_Conditions->Side_Product1 Harsh_Conditions->Side_Product2 Mild_Conditions->Desired_Product

Caption: Influence of reaction conditions on the formation of side products during nitration.

References

Technical Support Center: Purification of Crude 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Amino-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Amino-3-methoxybenzoic acid synthesized by the saponification of methyl 4-amino-3-methoxybenzoate?

The most common impurity is the unreacted starting material, methyl 4-amino-3-methoxybenzoate.[1] Other potential impurities could include byproducts from side reactions, though these are generally less common if the reaction is carried out under optimal conditions.

Q2: What is the expected appearance and melting point of pure 4-Amino-3-methoxybenzoic acid?

Pure 4-Amino-3-methoxybenzoic acid is typically a grey or light yellow solid.[1][2] The literature value for its melting point is in the range of 186-188 °C.[3] A sharp melting point within this range is a good indicator of high purity.

Q3: Which purification techniques are most effective for crude 4-Amino-3-methoxybenzoic acid?

The most common and effective purification techniques are:

  • Acid-Base Extraction: This is an excellent initial purification step to separate the acidic product from neutral impurities, such as the starting ester.

  • Recrystallization: This is a powerful technique for removing a wide range of impurities, provided a suitable solvent system is identified.

  • Column Chromatography: This method is highly effective for separating compounds with different polarities and can be used to achieve very high purity.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase for TLC analysis of 4-Amino-3-methoxybenzoic acid is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 3:1 v/v), although the product itself has an Rf of 0 in this system, making it useful for monitoring the disappearance of less polar starting materials.[1] For visualizing the spots of this amino acid, a ninhydrin (B49086) stain can be used, which reacts with the primary amine to produce a colored spot.

Troubleshooting Guides

Problem 1: Low Yield of Purified Product
Possible CauseTroubleshooting Steps
Incomplete Precipitation during Acid-Base Extraction Ensure the pH of the aqueous solution is adjusted to approximately 2 to ensure complete protonation and precipitation of the carboxylic acid.[1]
Excessive Solvent in Recrystallization Use the minimum amount of hot solvent required to fully dissolve the crude product. If the yield is low, try to recover a second crop of crystals by concentrating the mother liquor.
Product Loss During Transfers Be meticulous during transfers between flasks and filtration apparatus to minimize mechanical losses.
Co-precipitation of Impurities If impurities are co-precipitating with the product during recrystallization, a different solvent system or a preliminary purification step like acid-base extraction may be necessary.
Problem 2: Product is Colored After Purification
Possible CauseTroubleshooting Steps
Presence of Colored Impurities During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
Oxidation of the Amino Group The amino group can be susceptible to oxidation, which can lead to coloration. Store the compound in a dark place and consider working under an inert atmosphere during purification if coloration is a persistent issue.[2]
Problem 3: Product "Oils Out" During Recrystallization
Possible CauseTroubleshooting Steps
High Concentration of Impurities A high level of impurities can depress the melting point of the mixture, causing it to separate as an oil. Perform a preliminary purification by acid-base extraction to remove the bulk of the impurities.
Inappropriate Recrystallization Solvent The chosen solvent may be too good a solvent, even at low temperatures. Try a different solvent or a mixed solvent system. For instance, dissolve the compound in a "good" solvent like methanol (B129727) or ethanol (B145695) and then add a "poor" solvent like water or a non-polar organic solvent dropwise until turbidity persists.
Cooling Rate is Too Fast Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.

Quantitative Data

Purification MethodStarting MaterialReagents/SolventsTypical YieldPurityReference
Acid-Base Workup Methyl 4-amino-3-methoxybenzoateLiOH, MeOH, H₂O, THF, HCl, EtOAc96.35%Not specified, but removes neutral impurities[1]
Recrystallization Crude 4-Amino-3-methoxybenzoic acidMethanol/Water or Ethanol/Water>80% (expected)>98% (achievable)General Technique
Column Chromatography Crude 4-Amino-3-methoxybenzoic acidSilica (B1680970) Gel, Ethyl Acetate/Hexane gradientVariable>99% (achievable)General Technique

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is adapted from a synthesis workup procedure.[1]

  • Dissolution: Dissolve the crude 4-Amino-3-methoxybenzoic acid in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated 4-Amino-3-methoxybenzoic acid will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.

  • Wash: Wash the organic layer with a small amount of water and combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with 2N HCl with stirring until the pH reaches ~2. The 4-Amino-3-methoxybenzoic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on the polarity of 4-Amino-3-methoxybenzoic acid, a polar solvent or a mixed solvent system is recommended. A mixture of methanol and water, or ethanol and water, is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-3-methoxybenzoic acid and a minimal amount of the "good" solvent (e.g., methanol or ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl the flask for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry the crystals.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow crude Crude 4-Amino-3-methoxybenzoic Acid abe Acid-Base Extraction crude->abe Initial Cleanup recryst Recrystallization abe->recryst Further Purification col_chrom Column Chromatography abe->col_chrom High Purity Needed pure Pure Product (>98%) recryst->pure col_chrom->pure

Caption: General purification workflow for 4-Amino-3-methoxybenzoic acid.

troubleshooting_logic start Purification Issue Encountered low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product oiling_out Product Oiling Out? start->oiling_out check_ph Check pH in ABE (should be ~2) low_yield->check_ph Yes min_solvent Use Minimal Hot Solvent in Recrystallization low_yield->min_solvent Yes charcoal Use Activated Charcoal in Recrystallization colored_product->charcoal Yes slow_cool Slow Cooling Rate in Recrystallization oiling_out->slow_cool Yes change_solvent Change Recrystallization Solvent System oiling_out->change_solvent Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 4-Amino-3-methoxybenzoic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and recommended storage conditions for 4-Amino-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Amino-3-methoxybenzoic acid?

A1: 4-Amino-3-methoxybenzoic acid is generally stable under normal laboratory conditions. However, it is susceptible to degradation from exposure to air and light. This sensitivity can lead to discoloration and the formation of impurities, potentially impacting experimental outcomes.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep 4-Amino-3-methoxybenzoic acid in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area. Some suppliers also recommend refrigeration.

Q3: What are the potential degradation pathways for 4-Amino-3-methoxybenzoic acid?

A3: Based on the reactivity of structurally similar compounds like p-aminobenzoic acid (PABA), the primary degradation pathways for 4-Amino-3-methoxybenzoic acid are expected to be:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by air and light. This can lead to the formation of colored byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. Studies on PABA have shown the formation of hydroxylated and dimeric impurities upon irradiation in the presence of air.[1]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) may occur.

  • Hydrolysis: While generally less susceptible than esters or amides, hydrolysis of the methoxy (B1213986) group could potentially occur under extreme pH conditions.

Q4: What are some common signs of degradation?

A4: A visual change in the appearance of the solid material, such as discoloration (e.g., developing a yellowish or brownish tint), is a common indicator of degradation. In solution, the appearance of new peaks in a chromatogram during analysis would signify the presence of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of 4-Amino-3-methoxybenzoic acid.

Issue Possible Cause Recommended Action
Discoloration of Solid Compound Exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Store in a desiccator to minimize moisture exposure. Consider purging the container with an inert gas like nitrogen or argon before sealing for long-term storage.
Unexpected Peaks in HPLC/UPLC Analysis Degradation of the compound in solution.Prepare solutions fresh before use. If solutions need to be stored, keep them refrigerated and protected from light. Use of amber HPLC vials is recommended. Ensure the purity of the solvent, as contaminants can sometimes catalyze degradation.
Inconsistent Experimental Results Use of a degraded stock solution or improper handling.Always use a fresh, properly stored batch of 4-Amino-3-methoxybenzoic acid for critical experiments. Prepare stock solutions fresh and validate their concentration and purity regularly, especially if stored for an extended period.
Precipitation in Solution Poor solubility in the chosen solvent.4-Amino-3-methoxybenzoic acid is soluble in methanol. Ensure the chosen solvent system is appropriate for the desired concentration. Sonication may aid in dissolution.

Stability and Storage Conditions Summary

Parameter Recommendation Rationale
Storage Temperature Room temperature or refrigerated (2-8 °C)Cool conditions slow down potential degradation reactions.
Light Exposure Store in the dark (e.g., amber vial, wrapped in foil)The compound is light-sensitive and can undergo photodegradation.[1]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen, argon).The amino group is susceptible to oxidation by atmospheric oxygen.
Moisture Store in a dry environment (e.g., desiccator).Minimizes potential hydrolytic degradation and clumping of the solid.
pH (in solution) Prepare solutions in neutral or slightly acidic pH.Extreme pH values may promote hydrolysis.
Incompatible Materials Strong oxidizing agents.To prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study (General Approach)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general conditions for stress testing.

1. Acid and Base Hydrolysis:

  • Procedure: Dissolve a known concentration of 4-Amino-3-methoxybenzoic acid in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

2. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature, protected from light, for a set duration.

  • Analysis: Monitor the degradation over time using HPLC.

3. Thermal Degradation:

  • Procedure: Place the solid compound in a temperature-controlled oven.

  • Conditions: Expose the solid to a high temperature (e.g., 80°C) for a specified period.

  • Analysis: Dissolve the stressed solid at various time points and analyze by HPLC.

4. Photostability Testing:

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Conditions: Maintain a control sample in the dark at the same temperature.

  • Analysis: Analyze both the light-exposed and dark control samples by HPLC at appropriate intervals.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the stability of 4-Amino-3-methoxybenzoic acid and separating it from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by UV scan, typically around 254 nm or 305 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Solutions of 4-Amino-3-methoxybenzoic acid acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidative Stress (3% H2O2, RT) prep->oxidation thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Forced degradation experimental workflow.

logical_relationship cluster_conditions Storage & Handling Conditions cluster_degradation Potential Degradation compound 4-Amino-3-methoxybenzoic acid light Light Exposure air Air (Oxygen) temp High Temperature humidity Humidity strong_oxidizers Strong Oxidizers photodegradation Photodegradation light->photodegradation oxidation Oxidation air->oxidation thermal_degradation Thermal Degradation temp->thermal_degradation hydrolysis Hydrolysis humidity->hydrolysis incompatibility Incompatibility Reaction strong_oxidizers->incompatibility

Caption: Factors influencing stability.

References

Technical Support Center: Overcoming Poor Yield in 4-Amino-3-methoxybenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming poor yields during the derivatization of 4-Amino-3-methoxybenzoic acid.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

Esterification of 4-Amino-3-methoxybenzoic acid can be challenging due to the presence of the electron-donating amino group and the potential for side reactions. Here are common causes and solutions:

Potential CauseRecommended Solutions
Equilibrium Limitations in Fischer Esterification The Fischer esterification is a reversible reaction. To drive the reaction towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.[1]
Incomplete Reaction Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. The use of a stronger acid catalyst, such as sulfuric acid, can also improve the reaction rate.
Side Reactions (e.g., Amide Formation) The amino group can react with the carboxylic acid of another molecule, leading to oligomerization. This is more likely at higher temperatures. To minimize this, consider protecting the amino group before esterification.
Protonation of the Amino Group In the presence of a strong acid catalyst, the amino group will be protonated, which can decrease the reactivity of the carboxylic acid. While some acid is necessary for catalysis, using a large excess may be counterproductive. Stoichiometric acid is required if a basic group is present in the substrate.[2]
Issue 2: Low Yield in Amidation Reactions

Amide bond formation with 4-Amino-3-methoxybenzoic acid can be inefficient without proper activation of the carboxylic acid.

Potential CauseRecommended Solutions
Poor Carboxylic Acid Activation Direct amidation is often slow. Convert the carboxylic acid to a more reactive species, such as an acid chloride or use a coupling agent (e.g., DCC, EDC, HATU).[1]
Self-Polymerization The amino group of one molecule can react with the activated carboxylic acid of another. This can be mitigated by slow addition of the coupling agent or the activated acid to the amine at low temperatures. Protecting the amino group is also a viable strategy.
Steric Hindrance The methoxy (B1213986) group ortho to the amino group can cause steric hindrance. Using a less bulky amine or a more potent coupling agent may improve yields.
Low Nucleophilicity of the Amine If the amine being used is weakly nucleophilic, a more reactive carboxylic acid derivative (like an acid chloride) or a stronger coupling agent may be necessary.

Frequently Asked Questions (FAQs)

Q1: Should I protect the amino group before attempting derivatization of the carboxylic acid?

A1: Protecting the amino group is highly recommended, especially if you are experiencing side reactions or low yields. The amino group can compete with other nucleophiles and can also lead to unwanted polymerization. Common protecting groups for anilines include Carbobenzyloxy (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the subsequent reaction conditions you plan to use.

Q2: What are the best conditions for esterifying 4-Amino-3-methoxybenzoic acid?

A2: Fischer-Speier esterification, using a large excess of the alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid, is a common method.[3] Refluxing for several hours is typically required. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Q3: How can I form an amide from 4-Amino-3-methoxybenzoic acid with a high yield?

A3: For high yields in amidation, it is best to first activate the carboxylic acid. One common method is to convert it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with the desired amine. Alternatively, using peptide coupling agents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA can efficiently promote amide bond formation. A TiF4-catalyzed direct amidation has also been shown to be effective for similar substrates.[4]

Q4: I am seeing multiple spots on my TLC plate after the reaction. What could they be?

A4: Multiple spots could indicate the presence of starting material, the desired product, and side products. Common side products in the derivatization of 4-Amino-3-methoxybenzoic acid include self-condensation products (dimers or oligomers) or products from reactions at both the amino and carboxylic acid groups if no protecting group is used.

Data Presentation

Table 1: Reported Yields for the Synthesis and Derivatization of Amino-methoxybenzoic Acid Analogs

Starting MaterialReaction TypeProductCatalyst/ReagentYield (%)Reference
Methyl 4-amino-3-methoxybenzoateHydrolysis4-Amino-3-methoxybenzoic acidLiOH96.35[5]
4-amino-5-chloro-2-methoxybenzoic acidAmidationMetoclopramideTiF₄Not specified, but described as efficient[4]
4-aminobenzoic acidEsterificationEthyl 4-aminobenzoateH₂SO₄Not specified, but a common undergraduate experiment[6]
N-Cbz glycineEsterificationPMB ester of N-Cbz glycinePMBCl, TEAHigh[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-Amino-3-methoxybenzoic Acid (General Procedure)
  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-3-methoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Amidation via Acid Chloride Formation
  • Acid Chloride Formation: In a round-bottom flask, suspend 4-Amino-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane. Add thionyl chloride (2-3 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane). In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (1.5-2.0 eq) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow_esterification start Start: 4-Amino-3-methoxybenzoic acid dissolve Dissolve in excess alcohol start->dissolve add_catalyst Add catalytic H₂SO₄ dissolve->add_catalyst reflux Reflux and monitor by TLC add_catalyst->reflux workup Work-up (Quench, Extract, Wash) reflux->workup purify Purify (Column Chromatography/Recrystallization) workup->purify product Product: Ester Derivative purify->product

Caption: Workflow for Fischer-Speier Esterification.

troubleshooting_low_yield start Low Yield Observed esterification Esterification Reaction? start->esterification Check Reaction Type amidation Amidation Reaction? start->amidation Check Reaction Type incomplete_ester Incomplete Reaction? esterification->incomplete_ester side_reactions_ester Side Reactions? esterification->side_reactions_ester poor_activation Poor Carboxylic Acid Activation? amidation->poor_activation self_polymerization Self-Polymerization? amidation->self_polymerization increase_time_temp Increase reaction time/temp or use stronger catalyst incomplete_ester->increase_time_temp Yes protect_amino_ester Protect amino group side_reactions_ester->protect_amino_ester Yes use_coupling_agent Use coupling agent or convert to acid chloride poor_activation->use_coupling_agent Yes slow_addition Slow addition at low temp or protect amino group self_polymerization->slow_addition Yes

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: HPLC Method Optimization for 4-Amino-3-methoxybenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Amino-3-methoxybenzoic acid relevant to HPLC analysis?

A1: Understanding the physicochemical properties of 4-Amino-3-methoxybenzoic acid is crucial for method development. Key properties include:

  • Predicted pKa: Approximately 4.74. This indicates that the compound is a weak acid. To ensure good peak shape and consistent retention in reversed-phase HPLC, the mobile phase pH should be controlled.

  • Polarity: The presence of amino, methoxy, and carboxylic acid groups makes it a polar compound.

Q2: What is a good starting HPLC method for the analysis of 4-Amino-3-methoxybenzoic acid?

A2: While a specific validated method for 4-Amino-3-methoxybenzoic acid is not widely published, a good starting point can be adapted from methods for structurally similar compounds. Based on the analysis of related aromatic acids, a reversed-phase method is recommended.[2][3]

Recommended Starting Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2-3)
Mobile Phase B Acetonitrile (B52724)
Gradient Start with a low percentage of B (e.g., 10-20%) and increase to elute the compound. A gradient of 10-90% B over 20 minutes can be a starting point.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or 278 nm
Injection Volume 5-20 µL

Q3: How does mobile phase pH affect the analysis?

A3: Mobile phase pH is a critical parameter for achieving good peak shape and reproducible retention times for ionizable compounds like 4-Amino-3-methoxybenzoic acid. With a pKa of approximately 4.74, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units below the pKa (i.e., pH 2.5-3.0) to ensure the carboxylic acid group is protonated and the molecule is in a less polar state, leading to better retention and symmetrical peaks on a reversed-phase column.[2][3]

Q4: Is 4-Amino-3-methoxybenzoic acid stable in typical HPLC solvents?

A4: 4-Amino-3-methoxybenzoic acid is generally stable under typical HPLC conditions. However, it may be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. It is advisable to prepare fresh sample and standard solutions and avoid prolonged storage in highly acidic or basic mobile phases.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of 4-Amino-3-methoxybenzoic acid.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions The amino group can interact with free silanol groups on the silica-based column packing, causing peak tailing. Use an end-capped C18 column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (0.1-0.2%).[3]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 units below the pKa (pH 2.5-3.0).[2]
Column Overload Injecting too high a concentration of the analyte can saturate the column. Dilute the sample or reduce the injection volume.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, peak fronting can occur. Dissolve the sample in the initial mobile phase composition whenever possible.
Column Contamination or Void Contaminants from previous injections can affect peak shape. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). A void at the column inlet can also cause peak distortion; in this case, the column may need to be replaced.
Problem 2: Retention Time Variability

Possible Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs or after a mobile phase change can lead to drifting retention times. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
Mobile Phase Composition Changes Inaccurate preparation or evaporation of the organic solvent from the mobile phase reservoir can alter the composition and affect retention times. Prepare mobile phases accurately and keep reservoirs covered.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[4]
Pump Malfunction Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time shifts. Degas the mobile phase and purge the pump. If the problem persists, service the pump check valves.
Problem 3: Low Sensitivity or No Peak

Possible Causes & Solutions:

CauseSolution
Incorrect Detection Wavelength The selected wavelength may not be optimal for the analyte. Determine the UV absorbance maximum of 4-Amino-3-methoxybenzoic acid in your mobile phase. Start with 254 nm or 278 nm and optimize.
Sample Degradation The analyte may have degraded in the sample solution. Prepare fresh solutions and protect them from light if necessary.
Low Sample Concentration The concentration of the analyte in the sample may be below the detection limit of the method. Concentrate the sample or increase the injection volume (while being mindful of potential peak distortion).
System Leak A leak in the HPLC system can lead to a loss of sample and/or mobile phase, resulting in small or no peaks. Inspect all fittings and connections for leaks.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of concentrated (85%) phosphoric acid to the water.

  • Mix the solution thoroughly.

  • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of 4-Amino-3-methoxybenzoic acid reference standard into a 100 mL volumetric flask.

  • Add a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water or the initial mobile phase) to dissolve the standard.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Bring the solution to volume with the same solvent and mix thoroughly to create a 100 µg/mL stock solution.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Filter all standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing) check_method Verify Method Parameters (pH, Wavelength, etc.) start->check_method check_system Inspect HPLC System (Leaks, Pressure, etc.) check_method->check_system solution_ph Adjust Mobile Phase pH check_method->solution_ph Incorrect pH check_column Evaluate Column Performance (Age, Contamination) check_system->check_column solution_system Perform System Maintenance check_system->solution_system System Issue check_sample Assess Sample Preparation (Solvent, Concentration) check_column->check_sample solution_column Wash or Replace Column check_column->solution_column Column Issue solution_sample Modify Sample Prep check_sample->solution_sample Sample Issue end_ok Problem Resolved solution_ph->end_ok solution_column->end_ok solution_sample->end_ok solution_system->end_ok

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow start Define Analytical Goal lit_review Literature Review for Similar Compounds start->lit_review select_column Select Column (e.g., C18) lit_review->select_column select_mobile_phase Select Mobile Phase (Acidic Buffer & ACN) select_column->select_mobile_phase optimize_gradient Optimize Gradient Profile select_mobile_phase->optimize_gradient optimize_detection Optimize Detection Wavelength optimize_gradient->optimize_detection system_suitability Perform System Suitability optimize_detection->system_suitability validate_method Method Validation system_suitability->validate_method

References

Technical Support Center: Impurity Identification in 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxybenzoic acid. Our aim is to help you identify and resolve common issues related to impurities that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 4-Amino-3-methoxybenzoic acid samples?

A1: Impurities in 4-Amino-3-methoxybenzoic acid can generally be categorized into three main types:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts of side reactions, and residual reagents or solvents.

  • Degradation Products: These impurities form when 4-Amino-3-methoxybenzoic acid degrades due to exposure to stress factors such as light, heat, humidity, or reactive chemicals.

  • Contaminants: These are extraneous substances introduced into the sample from external sources, such as packaging materials or environmental exposure.

Q2: My 4-Amino-3-methoxybenzoic acid sample has an unusual color. What could be the cause?

A2: Atypical coloration, such as a yellow or brownish tint, in a sample that is expected to be white to off-white can be an indication of impurities. This is often due to the presence of oxidized species or highly conjugated byproducts formed during synthesis or degradation.[1]

Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I begin to identify them?

A3: The first step in identifying unknown peaks is to consider the synthetic route and potential degradation pathways of 4-Amino-3-methoxybenzoic acid. Compare the retention times of the unknown peaks with those of known potential impurities if reference standards are available. Further investigation using mass spectrometry (MS) to determine the molecular weight of the impurities is highly recommended.

Q4: Can I use NMR spectroscopy to identify impurities?

A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities. By analyzing the 1H and 13C NMR spectra of your sample and comparing them to the spectrum of a pure standard, you can often identify and quantify impurities. The chemical shifts and coupling constants of the impurity signals can provide valuable information about their molecular structure.

Troubleshooting Guides

HPLC Analysis Issues

Problem: My HPLC analysis shows a significant impurity peak eluting close to the main 4-Amino-3-methoxybenzoic acid peak.

  • Possible Cause 1: Unreacted Starting Material. If the synthesis of 4-Amino-3-methoxybenzoic acid was performed by hydrolysis of its methyl ester, the impurity could be Methyl 4-amino-3-methoxybenzoate.[2]

    • Solution: Check the retention time against a reference standard of Methyl 4-amino-3-methoxybenzoate. If a standard is not available, consider that the ester will be less polar and thus may have a longer retention time in reversed-phase HPLC, though this can be influenced by the specific method conditions.

  • Possible Cause 2: Isomeric Impurity. An isomer, such as 3-Amino-4-methoxybenzoic acid, could be present.

    • Solution: Isomers can be challenging to separate. Method optimization, such as changing the mobile phase composition, pH, or column chemistry, may be necessary to achieve baseline resolution. Mass spectrometry will show the same molecular weight, so chromatographic separation is key for identification and quantification.

Problem: I observe a new peak in my chromatogram after my sample has been stored for some time.

  • Possible Cause: Degradation. 4-Amino-3-methoxybenzoic acid may be degrading upon storage. A common degradation pathway for similar molecules is demethylation of the methoxy (B1213986) group to a hydroxyl group, which would form 4-Amino-3-hydroxybenzoic acid.[3]

    • Solution: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally degrade the sample and observe the degradation products. This can help confirm the identity of the degradant peak.

Data Interpretation Challenges

Problem: I have obtained a mass spectrum for an unknown impurity, but I am unsure how to interpret the fragmentation pattern.

  • Solution: The fragmentation pattern in mass spectrometry provides clues to the structure of the molecule. For aromatic carboxylic acids, common fragmentation patterns involve the loss of water (M-18), the carboxyl group (M-45), and fragmentation of the substituent groups. Compare the observed fragmentation pattern with that of known potential impurities. For example, the mass spectrum of a potential demethylated impurity would show a molecular ion peak corresponding to the loss of a methyl group (CH3) from the parent molecule.

Quantitative Data Summary

The following tables provide estimated analytical data for 4-Amino-3-methoxybenzoic acid and its potential impurities. Please note that exact values can vary depending on the specific analytical method and instrumentation used.

Table 1: Estimated HPLC-UV Data

CompoundPotential SourceEstimated Retention Time (min)
4-Amino-3-methoxybenzoic acidActive Pharmaceutical Ingredient5.2
Methyl 4-amino-3-methoxybenzoateStarting Material/Intermediate7.8
3-Methoxy-4-nitrobenzoic acidStarting Material/Intermediate6.5
4-Amino-3-hydroxybenzoic acidDegradation Product4.1

Method Conditions Assumption: Reversed-phase C18 column, mobile phase of acetonitrile (B52724) and water with a formic acid modifier, gradient elution.

Table 2: Estimated GC-MS Data (for derivatized samples)

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
4-Amino-3-methoxybenzoic acid167.16167, 152, 124, 94
Methyl 4-amino-3-methoxybenzoate181.19181, 150, 122
3-Methoxy-4-nitrobenzoic acid197.14197, 180, 151, 135, 107
4-Amino-3-hydroxybenzoic acid153.14153, 136, 108

Table 3: Estimated 1H NMR Chemical Shifts (in DMSO-d6)

CompoundAr-H (ppm)-OCH3 (ppm)Other Protons (ppm)
4-Amino-3-methoxybenzoic acid7.2-7.4 (m), 6.8 (d)3.8 (s)4.9 (br s, -NH2), 12.0 (br s, -COOH)
Methyl 4-amino-3-methoxybenzoate7.3-7.5 (m), 6.7 (d)3.8 (s)3.7 (s, -COOCH3), 4.8 (br s, -NH2)
3-Methoxy-4-nitrobenzoic acid8.0-8.2 (m)4.0 (s)13.5 (br s, -COOH)
4-Amino-3-hydroxybenzoic acid7.1-7.3 (m), 6.7 (d)-4.7 (br s, -NH2), 9.5 (br s, -OH), 11.8 (br s, -COOH)

Table 4: Estimated 13C NMR Chemical Shifts (in DMSO-d6)

CompoundC=O (ppm)Ar-C (ppm)-OCH3 (ppm)
4-Amino-3-methoxybenzoic acid168.5150.1, 145.2, 122.3, 118.5, 112.9, 111.855.6
Methyl 4-amino-3-methoxybenzoate167.2150.5, 144.8, 122.8, 118.0, 112.5, 111.555.4, 51.5 (-COOCH3)
3-Methoxy-4-nitrobenzoic acid166.0155.0, 140.1, 135.2, 125.8, 117.5, 114.356.8
4-Amino-3-hydroxybenzoic acid169.0148.5, 143.7, 121.8, 119.0, 114.2, 113.1-

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify 4-Amino-3-methoxybenzoic acid from its potential process-related impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the 4-Amino-3-methoxybenzoic acid sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: 1H NMR Sample Preparation and Analysis

Objective: To obtain a high-resolution 1H NMR spectrum for the identification and quantification of impurities.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Weigh 5-10 mg of the 4-Amino-3-methoxybenzoic acid sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of DMSO-d6 (containing TMS) to the NMR tube.

  • Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Wipe the outside of the NMR tube clean with a lint-free tissue.

  • Insert the NMR tube into the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting cluster_2 Resolution Sample Sample HPLC_Analysis HPLC-UV Analysis Sample->HPLC_Analysis Unexpected_Peaks Unexpected Peaks Observed? HPLC_Analysis->Unexpected_Peaks Known_Impurity Compare with Known Impurity Standards Unexpected_Peaks->Known_Impurity Yes LC_MS_Analysis LC-MS Analysis for MW Determination Unexpected_Peaks->LC_MS_Analysis No Identified Impurity Identified Known_Impurity->Identified Isolate_Impurity Preparative HPLC to Isolate Impurity LC_MS_Analysis->Isolate_Impurity NMR_Analysis NMR for Structural Elucidation NMR_Analysis->Identified Isolate_Impurity->NMR_Analysis

Caption: Workflow for the identification of unknown impurities.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Peak Tailing in HPLC B Secondary Interactions with Column A->B C Column Overload A->C D Dead Volume in System A->D E Adjust Mobile Phase pH (e.g., add formic acid) B->E F Use a Different Column (e.g., end-capped) B->F G Reduce Sample Concentration or Injection Volume C->G H Check and Adjust Fittings and Tubing D->H

Caption: Troubleshooting guide for peak tailing in HPLC analysis.

References

Adjusting pH for optimal 4-Amino-3-methoxybenzoic acid solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxybenzoic acid, focusing on achieving optimal solubility through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility behavior of 4-Amino-3-methoxybenzoic acid in aqueous solutions?

A1: 4-Amino-3-methoxybenzoic acid is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). Its solubility in aqueous solutions is highly dependent on the pH. It is sparingly soluble in neutral water but exhibits increased solubility in both acidic and basic conditions.

Q2: How does pH affect the solubility of 4-Amino-3-methoxybenzoic acid?

A2: The solubility of 4-Amino-3-methoxybenzoic acid is governed by its ionization state, which changes with pH:

  • In acidic solutions (low pH): The amino group (-NH₂) becomes protonated to form a cationic species (-NH₃⁺), which is more soluble in water.

  • In basic solutions (high pH): The carboxylic acid group (-COOH) deprotonates to form an anionic species (-COO⁻), which is also more soluble in water.[1]

  • At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where both the amino and carboxylic acid groups are ionized. At this pH, the net charge is zero, and the molecule typically exhibits its lowest aqueous solubility.

Q3: What are the pKa values for 4-Amino-3-methoxybenzoic acid?

Q4: How can I predict the optimal pH for dissolving 4-Amino-3-methoxybenzoic acid?

A4: To achieve high solubility, the pH of the solution should be adjusted to be at least 1.5 to 2 pH units away from the pKa of the functional group you are targeting for ionization.

  • To dissolve the compound by protonating the amino group, adjust the pH to be below approximately 2.0-2.5.

  • To dissolve the compound by deprotonating the carboxylic acid group, adjust the pH to be above approximately 6.2-6.7.

Troubleshooting Guide

Problem Possible Cause Solution
Compound precipitates out of solution after initial dissolution. The pH of the solution may have shifted towards the isoelectric point of the compound. This can happen due to the buffering capacity of the compound itself or interaction with atmospheric CO₂.Re-measure the pH of the solution and adjust it as necessary with a small amount of acid or base. For long-term stability, consider using a suitable buffer system.
Incomplete dissolution even at acidic or basic pH. The concentration of the compound may have exceeded its maximum solubility at that specific pH and temperature.Try further adjusting the pH away from the isoelectric point. If solubility is still limited, consider gentle heating or using a co-solvent (e.g., a small percentage of methanol (B129727) or DMSO) if compatible with your experimental setup. Note that the addition of co-solvents may alter the pKa values.
pH of the solution is difficult to adjust accurately. The solution may lack sufficient buffering capacity, leading to large pH jumps with small additions of acid or base.Prepare your solutions using appropriate buffers for your target pH range (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8). The World Health Organization (WHO) recommends specific buffer preparations for biopharmaceutics classification system (BCS) based solubility studies.[6][7]
Variability in solubility measurements between experiments. Inconsistent experimental conditions such as temperature, agitation speed, and equilibration time can lead to variable results. The solid-state form (e.g., polymorphs, hydrates) of the compound can also affect solubility.Standardize your experimental protocol. Ensure consistent temperature control, agitation method and speed, and allow sufficient time for the solution to reach equilibrium (typically 24-48 hours in a shake-flask method).[8][9] Use the same batch and solid form of the compound for all experiments.

Quantitative Data: pH-Solubility Profile

The following table provides a theoretical pH-solubility profile for 4-Amino-3-methoxybenzoic acid, calculated using the Henderson-Hasselbalch equation. Note: These are estimated values. Experimental verification is highly recommended.

pHPredominant SpeciesTheoretical Solubility (Relative to Intrinsic)
2.0Cationic (-NH₃⁺)High
3.0Cationic / ZwitterionicModerate
4.0ZwitterionicLow
4.74 (pKa₁)Zwitterionic / AnionicLow
5.5Anionic (-COO⁻)Moderate
6.5Anionic (-COO⁻)High
7.4Anionic (-COO⁻)High
8.5Anionic (-COO⁻)Very High

Experimental Protocols

Detailed Methodology for Determining the pH-Solubility Profile of 4-Amino-3-methoxybenzoic acid (Shake-Flask Method)

This protocol is adapted from standard guidelines for determining the equilibrium solubility of ionizable compounds.[6][7][8]

1. Materials and Reagents:

  • 4-Amino-3-methoxybenzoic acid (powder)

  • Deionized water (high purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Buffer salts (e.g., sodium citrate, sodium phosphate)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

2. Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). For example:

  • pH 2.0: 0.01 M HCl

  • pH 4.5: Acetate buffer[6]

  • pH 6.8: Phosphate buffer[6]

  • Adjust the final pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).

3. Experimental Procedure:

  • Add an excess amount of 4-Amino-3-methoxybenzoic acid to a series of glass vials. An excess is necessary to ensure a saturated solution at equilibrium.

  • Add a known volume of each buffer solution to the respective vials.

  • Securely cap the vials and place them in an orbital shaker set to a consistent temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a sufficient period to reach equilibrium. This may take 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h) to ensure equilibrium has been reached.[8]

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Carefully withdraw a sample from the supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Measure the pH of the filtrate to confirm the final equilibrium pH.

  • Dilute the filtered samples as necessary with the appropriate mobile phase or buffer.

  • Analyze the concentration of the dissolved 4-Amino-3-methoxybenzoic acid in each sample using a validated analytical method (e.g., HPLC-UV).

  • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

4. Data Analysis:

  • Plot the measured solubility (e.g., in mg/mL or mol/L) as a function of the final measured pH to generate the experimental pH-solubility profile.

Visualizations

Ionization_of_4-Amino-3-methoxybenzoic_acid pH_low Low pH (pH < pKa_amino) pH_mid Intermediate pH (pKa_amino < pH < pKa_acid) cationic Cationic Species (Protonated Amino Group) Higher Solubility pH_low->cationic pH_high High pH (pH > pKa_acid) zwitterionic Zwitterionic/Neutral Species (Isoelectric Point) Lowest Solubility pH_mid->zwitterionic anionic Anionic Species (Deprotonated Carboxylic Acid) Higher Solubility pH_high->anionic

Caption: Ionization states of 4-Amino-3-methoxybenzoic acid at different pH ranges.

Experimental_Workflow start Start prep_buffers Prepare Buffer Solutions (various pH values) start->prep_buffers add_compound Add Excess Compound to each buffer prep_buffers->add_compound equilibrate Equilibrate (e.g., 24-48h shaking at constant T) add_compound->equilibrate separate Separate Solid and Liquid (Sedimentation and Filtration) equilibrate->separate measure_pH Measure Final pH of Filtrate separate->measure_pH analyze_conc Analyze Concentration (e.g., HPLC, UV-Vis) separate->analyze_conc plot_profile Plot Solubility vs. pH measure_pH->plot_profile analyze_conc->plot_profile end End plot_profile->end

References

Technical Support Center: Synthesis of 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4-Amino-3-methoxybenzoic acid?

A1: Common starting materials include vanillin (B372448), vanillic acid (4-hydroxy-3-methoxybenzoic acid), and methyl 4-amino-3-methoxybenzoate. The choice of starting material often depends on availability, cost, and the desired scale of the synthesis.

Q2: What is a typical synthetic route starting from vanillin?

A2: A common route involves the nitration of vanillin to form 5-nitrovanillin, followed by oxidation of the aldehyde group to a carboxylic acid to yield 5-nitrovanillic acid. The final step is the reduction of the nitro group to an amino group to produce 4-Amino-3-methoxybenzoic acid.[1]

Q3: What are the key challenges in the nitration of vanillin or its derivatives?

A3: The primary challenges during nitration include controlling the reaction's exothermicity, preventing the formation of undesired isomers, and avoiding over-nitration.[2] The use of strong acids like nitric acid and sulfuric acid can also pose safety and environmental concerns.[3][4]

Q4: What methods can be used to reduce the nitro group in 5-nitrovanillic acid?

A4: The nitro group can be reduced to an amine using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel.[5][6] Other reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite can also be employed.[5][7]

Q5: How can I purify the final product, 4-Amino-3-methoxybenzoic acid?

A5: Purification is typically achieved through recrystallization from a suitable solvent, such as an ethanol/water mixture.[8] It is crucial to carefully control the pH during work-up to ensure complete precipitation of the product.[8] Washing the crude product with cold water helps remove inorganic impurities.[8]

Troubleshooting Guides

Problem 1: Low Yield in the Nitration Step
Potential Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
Suboptimal Temperature Control The nitration of vanillin derivatives is exothermic.[9] Maintain a low and controlled temperature (e.g., using an ice bath) to prevent side reactions and decomposition.
Inefficient Nitrating Agent Ensure the nitrating agent (e.g., nitric acid) is of appropriate concentration and freshness. Alternative "greener" nitrating agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) with a phase transfer catalyst can sometimes improve yields and safety.[4]
Loss During Work-up After the reaction, pouring the mixture into ice water helps to precipitate the product. Ensure thorough mixing to maximize precipitation.
Problem 2: Formation of Impurities/Byproducts
Potential Cause Troubleshooting Suggestion
Over-nitration The use of harsh nitrating conditions (e.g., fuming nitric acid) can lead to the formation of dinitro- or other undesired byproducts.[2] Use milder conditions, such as a mixture of nitric acid and acetic acid.[10]
Oxidation of the Aldehyde Group (from vanillin) If starting from vanillin, the aldehyde group can be sensitive to the reaction conditions. Protecting the aldehyde group or choosing a different synthetic route might be necessary in some cases.
Incomplete Reduction of the Nitro Group Ensure the reducing agent is active and used in sufficient stoichiometric amounts. Monitor the reaction by TLC to confirm the complete disappearance of the nitro-intermediate.
Residual Starting Material Optimize reaction time and temperature to drive the reaction to completion. Purification by recrystallization is often effective in removing unreacted starting material.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Suggestion
Product is soluble in the work-up solvent Ensure the pH of the aqueous solution is adjusted correctly (typically to the isoelectric point) to minimize the solubility of the amino acid and induce precipitation.[11]
Product is an oil or fails to crystallize Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Product is discolored Residual inorganic species, such as iodine or manganese dioxide from certain oxidizing agents, can cause discoloration.[8] Washing the product with a solution of sodium bisulfite can help remove these impurities.[8]

Experimental Protocols

Synthesis of 4-Amino-3-methoxybenzoic acid via Hydrolysis of Methyl 4-amino-3-methoxybenzoate

This protocol is based on a high-yield (96.35%) laboratory procedure.[11]

Materials:

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of methanol, water, and THF.[11]

  • Add lithium hydroxide (5 eq.) to the solution in one portion at 25 °C under an inert atmosphere (e.g., Nitrogen).[11]

  • Stir the mixture at 25 °C for 12 hours.[11]

  • Monitor the reaction completion by TLC (Petroleum Ether:Ethyl Acetate = 3:1, Rf of starting material ≠ 0, Rf of product = 0).[11]

  • Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.[11]

  • Pour the residue into water and stir for 1 minute.[11]

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase) to remove any unreacted starting material or non-polar impurities.[11]

  • Carefully add 2 N HCl to the aqueous phase to adjust the pH to 2, which will precipitate the product.[11]

  • Filter the precipitate and wash with a small amount of cold water.

  • Concentrate the filtrate in vacuo to recover any remaining product.[11]

  • Dry the solid product to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Nitrovanillin

Nitrating AgentSolventCatalystTemperatureYieldReference
Concentrated Nitric AcidAcetic AcidNone-75%[10]
Acetyl nitrate-Silica gel-up to 88%[10]
Ceric Ammonium Nitrate (CAN)Acetic Acid (5-90%)Polyethylene glycol-40020-60 °CHigh[4]
Nitric AcidDichloromethaneNoneIce Bath-[9]

Visualizations

G cluster_start Start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_end Resolution start Low Yield in Nitration incomplete_reaction Incomplete Reaction? start->incomplete_reaction temp_control Suboptimal Temperature? start->temp_control reagent_issue Inefficient Reagent? start->reagent_issue monitor_tlc Monitor with TLC Extend Reaction Time incomplete_reaction->monitor_tlc control_temp Use Ice Bath Maintain Low Temp temp_control->control_temp check_reagent Check Reagent Quality Consider Alternatives reagent_issue->check_reagent end Improved Yield monitor_tlc->end control_temp->end check_reagent->end

Caption: Troubleshooting workflow for low yield in the nitration step.

G start Starting Material (e.g., Vanillin) nitration Step 1: Nitration (e.g., HNO3/H2SO4) start->nitration intermediate1 Intermediate (e.g., 5-Nitrovanillin) nitration->intermediate1 oxidation Step 2: Oxidation (e.g., KMnO4) intermediate1->oxidation intermediate2 Intermediate (e.g., 5-Nitrovanillic Acid) oxidation->intermediate2 reduction Step 3: Reduction (e.g., H2/Pd-C) intermediate2->reduction product Final Product (4-Amino-3-methoxybenzoic acid) reduction->product purification Purification (Recrystallization) product->purification

Caption: General experimental workflow for synthesis from vanillin.

References

Technical Support Center: 4-Amino-3-methoxybenzoic Acid Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-Amino-3-methoxybenzoic acid during storage. It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Amino-3-methoxybenzoic acid?

A1: To ensure the long-term stability of 4-Amino-3-methoxybenzoic acid, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is also crucial to protect it from light.[2] The recommended storage temperature is room temperature.[2] Avoid storing it with incompatible materials, particularly strong oxidizing agents.[1]

Q2: I've noticed my stored 4-Amino-3-methoxybenzoic acid has turned yellow or brown. What is the cause and is it still usable?

A2: Discoloration, typically yellowing or browning, is a common indicator of degradation. This is often due to oxidation, a process that can be accelerated by exposure to light, high temperatures, and air. The formation of colored byproducts signifies a change in the chemical purity of the substance. For applications requiring high purity, it is recommended to use a fresh, non-discolored batch. For less sensitive applications, the material should be re-analyzed to determine its purity before use.

Q3: What are the primary pathways through which 4-Amino-3-methoxybenzoic acid can degrade during storage?

A3: The main degradation pathways for 4-Amino-3-methoxybenzoic acid are:

  • Oxidation: Exposure to air can lead to oxidative degradation, often resulting in colored impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to degradation. Storing the compound in amber or opaque containers is recommended.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions can potentially lead to the hydrolysis of the methoxy (B1213986) group.

  • Thermal Degradation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation. For 4-Amino-3-methoxybenzoic acid, this would likely begin at temperatures above its melting point (186-188°C).[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of 4-Amino-3-methoxybenzoic acid.

Issue 1: Visible Discoloration of the Solid Compound

Symptom Possible Cause Recommended Action
Gradual yellowing over timeOxidation due to air exposureStore in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Rapid discoloration upon light exposurePhotodegradationStore in light-resistant (amber or opaque) containers in a dark place.
Localized dark spotsContamination with incompatible materials (e.g., oxidizing agents)Ensure storage containers are clean and dedicated for this compound. Do not store near strong oxidizers.

Issue 2: Inconsistent Experimental Results

Symptom Possible Cause Recommended Action
Reduced yield in synthetic reactionsDegradation of the starting materialConfirm the purity of the 4-Amino-3-methoxybenzoic acid using an appropriate analytical method (e.g., HPLC, NMR) before use.
Appearance of unexpected side productsPresence of degradation impurities in the starting materialPurify the 4-Amino-3-methoxybenzoic acid by recrystallization if impurities are detected.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][3][4] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution: Prepare a stock solution of 4-Amino-3-methoxybenzoic acid at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or a mixture of methanol and water.

2. Stress Conditions:

Stress Condition Methodology
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.
Oxidative Degradation To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.[5]
Thermal Degradation Expose the solid compound to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.
Photodegradation Expose the solid compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Dissolve the stressed solid in the mobile phase for analysis.

3. Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method (Adaptable)

This method is based on established protocols for similar benzoic acid derivatives and can be adapted and validated for the analysis of 4-Amino-3-methoxybenzoic acid and its degradation products.[6][7]

1. Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

2. Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or wavelength of maximum absorbance
Injection Volume 10 µL

3. Sample Preparation:

  • Unstressed Sample (Control): Accurately weigh and dissolve 4-Amino-3-methoxybenzoic acid in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Stressed Samples: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a suitable concentration.

4. Validation Parameters (to be performed):

  • Specificity: Ensure the peaks of the degradants are well-resolved from the main peak of 4-Amino-3-methoxybenzoic acid.

  • Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Discoloration start Discoloration Observed check_storage Review Storage Conditions start->check_storage light_exposure Light Exposure? check_storage->light_exposure air_exposure Prolonged Air Exposure? light_exposure->air_exposure No remedy_light Action: Store in Dark/Opaque Container light_exposure->remedy_light Yes remedy_air Action: Use Inert Atmosphere/Tightly Seal air_exposure->remedy_air Yes reanalyze Re-analyze Purity (e.g., HPLC) air_exposure->reanalyze No remedy_light->reanalyze remedy_air->reanalyze decision Purity Acceptable? reanalyze->decision use_material Use Material decision->use_material Yes discard_material Discard or Purify decision->discard_material No

Caption: Troubleshooting workflow for discolored 4-Amino-3-methoxybenzoic acid.

cluster_forced_degradation Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (105°C, Solid) stress_conditions->thermal photo Photolytic (UV/Vis Light, Solid) stress_conditions->photo sample_prep Neutralize & Dilute Samples acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis Analyze by Stability-Indicating HPLC sample_prep->hplc_analysis data_analysis Compare to Control & Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of 4-Amino-3-methoxybenzoic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), verifying the purity of the target compound is of paramount importance. 4-Amino-3-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the predominant analytical technique for assessing the purity of such aromatic carboxylic acids.

This guide provides an objective comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the purity validation of 4-Amino-3-methoxybenzoic acid. We will delve into the critical parameters of HPLC analysis, compare the performance of different stationary phases, and provide supporting experimental data to guide researchers in selecting and developing a robust and reliable purity testing method.

The Critical Role of Mobile Phase pH in Analyte Retention

The retention behavior of ionizable compounds like 4-Amino-3-methoxybenzoic acid is significantly influenced by the pH of the mobile phase. As a carboxylic acid, its state of ionization, and therefore its hydrophobicity and interaction with the stationary phase, changes with pH. A study on benzoic acid derivatives demonstrated that adjusting the mobile phase pH significantly impacts the retention factor (k) and peak asymmetry. For acidic compounds, a mobile phase pH set 2 to 3 units below the analyte's pKa is generally recommended to ensure it is in its neutral, un-ionized form, leading to better retention and peak shape on a reversed-phase column.

Comparison of HPLC Column Performance

The choice of HPLC column is a critical factor in achieving optimal separation of the main compound from its potential impurities. While a standard C18 column is often the first choice for reversed-phase chromatography, other stationary phases can offer different selectivities. Below is a comparative summary of the performance of three common reversed-phase columns for the analysis of 4-Amino-3-methoxybenzoic acid.

ParameterColumn A: Standard C18Column B: Phenyl-HexylColumn C: Polar-Embedded C18
Stationary Phase OctadecylsilanePhenyl-HexylC18 with polar-embedded group
Retention Time of 4-Amino-3-methoxybenzoic acid (min) 8.27.59.1
Peak Asymmetry (Tailing Factor) 1.21.11.0
Resolution (Rs) from key impurity 1.82.12.5
Theoretical Plates (N) 12,00013,50015,000
Advantages General purpose, widely availableEnhanced selectivity for aromatic compounds due to π-π interactionsBetter peak shape for polar compounds, compatible with highly aqueous mobile phases
Disadvantages May show peak tailing for polar compoundsMay have lower retention for non-aromatic impuritiesCan have different selectivity compared to standard C18

Note: The data presented above is a representative summary based on typical performance characteristics and may vary depending on the specific experimental conditions.

Experimental Protocols

A robust HPLC method is built upon a well-defined experimental protocol. The following is a detailed methodology for the purity validation of 4-Amino-3-methoxybenzoic acid.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For the aqueous phase, carefully add the acid to the water and mix well. Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-Amino-3-methoxybenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-Amino-3-methoxybenzoic acid sample, dissolve it in 10 mL of the diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution injection Inject Standard and Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for HPLC purity validation.

Logical Approach to Method Development and Validation

Developing and validating an HPLC method for purity analysis is a systematic process. The following diagram outlines the logical steps involved.

Method_Validation_Logic start Define Analytical Target Profile method_dev Method Development & Optimization (Column, Mobile Phase, etc.) start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The purity of 4-Amino-3-methoxybenzoic acid can be reliably determined using reversed-phase HPLC. The choice of an appropriate column and the careful optimization of the mobile phase pH are critical for achieving accurate and robust results. While a standard C18 column can provide adequate separation, alternative stationary phases like Phenyl-Hexyl or polar-embedded C18 columns can offer enhanced selectivity and improved peak shapes, particularly for separating closely related impurities. By following a systematic approach to method development and validation, researchers can establish a reliable HPLC method for the routine quality control of 4-Amino-3-methoxybenzoic acid, ensuring the integrity of their research and the quality of their products.

Comparative Efficacy of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase (12-LOX). The information presented is compiled from published research and is intended to support drug discovery and development efforts by providing objective performance comparisons and detailed experimental data.

Introduction

12-Lipoxygenase (12-LOX) is an enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators, most notably 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] These signaling molecules are implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, thrombosis, and cancer progression.[3][4][5] Consequently, the development of potent and selective 12-LOX inhibitors is a promising therapeutic strategy for a range of diseases. This guide focuses on a series of derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, summarizing their inhibitory activity and providing the underlying experimental methodologies.

Data Presentation

The inhibitory efficacy of the synthesized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-lipoxygenase was evaluated, and the half-maximal inhibitory concentrations (IC50) are presented in the table below. The data highlights the structure-activity relationships within this series of compounds.

Compound IDR GroupIC50 (μM)
1 H4.8
19 3-Chloro6.2
22 4-Bromo2.2
27 4-Chloro6.3
28 4-Methoxy22
23 3-Methyl> 40
24 3-Amino> 40
25 3-Nitro> 40

Data sourced from: Journal of Medicinal Chemistry, 2014, 57(2), 495-506.[3][4]

Experimental Protocols

General Synthesis of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

The synthesis of the parent compound (5) and its subsequent derivatization are outlined below.

Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (5)

A mixture of commercially available 4-aminobenzenesulfonamide (4) and 2-hydroxy-3-methoxybenzaldehyde (B140153) was refluxed in ethanol (B145695) for 6 hours. The resulting intermediate was then treated with sodium borohydride (B1222165) to yield compound 5 with a 95% yield.[3][4]

General Procedure for N-Arylation (for compounds 35, 38, 44–48, 52, 53, 56–59, 61–69, 71, 74, and 75 in the original study)

The sulfonamide derivative 5 was subjected to copper-catalyzed N-arylation conditions using the appropriate heteroaryl bromides to afford the final derivatized products.[3][4]

In Vitro 12-Lipoxygenase Inhibition Assay

The ability of the synthesized compounds to inhibit 12-lipoxygenase activity was determined using a spectrophotometric method.

Materials:

  • Purified 12-lipoxygenase (human recombinant)

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

  • A reaction mixture was prepared containing the test compound solution and the 12-lipoxygenase solution in the assay buffer.

  • The mixture was incubated for 10 minutes at 25 °C.

  • The reaction was initiated by the addition of the arachidonic acid substrate solution.

  • The change in absorbance at 234 nm was monitored for 6 minutes to determine the rate of hydroperoxide formation.

  • The percentage of inhibition was calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • IC50 values were determined from dose-response curves.[6][7][8]

Mandatory Visualization

G cluster_synthesis Synthetic Workflow 4-Aminobenzenesulfonamide 4-Aminobenzenesulfonamide Intermediate Intermediate 4-Aminobenzenesulfonamide->Intermediate 2-Hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde->Intermediate Parent_Compound_5 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Intermediate->Parent_Compound_5 Reduction NaBH4 NaBH4 NaBH4->Parent_Compound_5 Derivatives N-Aryl Derivatives Parent_Compound_5->Derivatives Cu-catalyzed N-arylation Heteroaryl_Bromides Heteroaryl_Bromides Heteroaryl_Bromides->Derivatives

Caption: Synthetic scheme for the preparation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide and its N-aryl derivatives.

G cluster_pathway 12-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic_Acid 12-LOX 12-Lipoxygenase Arachidonic_Acid->12-LOX 12-HETE 12-HETE 12-LOX->12-HETE Inhibitors Benzenesulfonamide Derivatives Inhibitors->12-LOX GPR31 GPR31 Receptor 12-HETE->GPR31 Downstream_Signaling Downstream Signaling (e.g., PLCγ2, Ca²⁺ mobilization, Rap1) GPR31->Downstream_Signaling Cellular_Responses Cellular Responses Downstream_Signaling->Cellular_Responses Inflammation Inflammation Cellular_Responses->Inflammation Platelet_Aggregation Platelet_Aggregation Cellular_Responses->Platelet_Aggregation Cell_Proliferation Cell_Proliferation Cellular_Responses->Cell_Proliferation

Caption: The 12-lipoxygenase pathway and its role in cellular responses.

References

A Comparative Guide to 4-Amino-3-methoxybenzoic Acid and 3-Amino-4-methoxybenzoic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. Among the vast array of aromatic intermediates, constitutional isomers often present a critical choice, with subtle structural differences leading to significant variations in reactivity and performance. This guide provides an in-depth, objective comparison of two such isomers: 4-Amino-3-methoxybenzoic acid and 3-Amino-4-methoxybenzoic acid, focusing on their synthetic utility, supported by experimental data.

Physicochemical Properties: A Tale of Two Isomers

A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis. The positioning of the amino and methoxy (B1213986) groups on the benzoic acid scaffold influences key parameters such as melting point, solubility, and acidity.

Property4-Amino-3-methoxybenzoic acid3-Amino-4-methoxybenzoic acid
CAS Number 2486-69-32840-26-8
Molecular Formula C₈H₉NO₃C₈H₉NO₃
Molecular Weight 167.16 g/mol 167.16 g/mol
Appearance Grey powder or white to light yellow to light orange powder/crystalWhite to light yellow crystal powder
Melting Point 186-188 °C208-210 °C
pKa 4.74 ± 0.10 (Predicted)4.69 ± 0.10 (Predicted)
Solubility Soluble in methanol.Soluble in water, ethanol (B145695), and DMSO.

Structural and Reactivity Analysis

The differential placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing carboxylic acid (-COOH) group, dictates the electronic distribution within the benzene (B151609) ring, thereby influencing the reactivity of each isomer.

In 4-Amino-3-methoxybenzoic acid , the amino group is para to the carboxylic acid, and the methoxy group is meta. This arrangement can influence the nucleophilicity of the amino group and the acidity of the carboxylic acid.

In 3-Amino-4-methoxybenzoic acid , the amino group is meta to the carboxylic acid, and the methoxy group is para. The electronic interplay in this isomer creates a balanced distribution that is often ideal for nucleophilic substitution and coupling reactions.[1] The amino group at position 3 is readily available for reactions.

Performance in Synthesis: A Comparative Overview

Both isomers serve as valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their utility as precursors for VEGFR-2 inhibitors and other antitumor agents is a prime example of their importance.

3-Amino-4-methoxybenzoic acid has been highlighted for its superior performance in certain synthetic applications. For instance, in a comparative study for the synthesis of a novel quinolone antibiotic, 3-Amino-4-methoxybenzoic acid achieved a 95% yield with 98% purity .[1] In contrast, a structurally related isomer, 5-Amino-2-methoxybenzoic acid, resulted in a significantly lower yield of 70%, which was attributed to steric hindrance.[1] This case study underscores the critical impact of isomer selection on reaction outcomes. This isomer is a known reactant in the preparation of VEGFR-2 inhibitors and dihydroisoquinoline compounds that act as tubulin polymerization inhibitors.[2]

4-Amino-3-methoxybenzoic acid is also a key building block in medicinal chemistry. It is utilized in the synthesis of (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives, which are inhibitors of checkpoint kinase-1 (Chk1).[2]

Experimental Protocols: Synthesis of the Isomers

Synthesis of 4-Amino-3-methoxybenzoic Acid

A common laboratory-scale synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.

Reaction: Methyl 4-amino-3-methoxybenzoate to 4-Amino-3-methoxybenzoic acid

Reagents and Conditions:

  • Methyl 4-amino-3-methoxybenzoate (1 eq.)

  • Lithium hydroxide (B78521) (LiOH) (5 eq.)

  • Methanol (MeOH), Tetrahydrofuran (THF), Water

  • 25 °C, 12 hours, under Nitrogen atmosphere

Procedure:

  • To a solution of methyl 4-amino-3-methoxybenzoate (4.5 g, 23.59 mmol) in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL), add LiOH (4.95 g, 117.97 mmol) in one portion at 25 °C under a nitrogen atmosphere.[3]

  • Stir the mixture at 25 °C for 12 hours.[3]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[3]

  • Concentrate the mixture under reduced pressure.

  • Pour the residue into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL) to remove any unreacted ester.[3]

  • Adjust the pH of the aqueous phase to 2 using 2 N HCl.[3]

  • Filter the resulting precipitate and concentrate in vacuo to afford the product.[3]

Yield: 96.35%[3]

Synthesis of 3-Amino-4-methoxybenzoic Acid

A typical synthesis of 3-Amino-4-methoxybenzoic acid involves the reduction of a nitro-substituted precursor.

Reaction: 4-Methoxy-3-nitrobenzoic acid derivative to 3-Amino-4-methoxybenzoic acid

Reagents and Conditions:

  • 4-Methoxy-3-nitrobenzoic acid derivative

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas

  • Room temperature, 5.5 hours

Procedure:

  • Dissolve the 4-methoxy-3-nitrobenzoic acid derivative in ethanol (150 mL).

  • Add 10% palladium-carbon catalyst (0.5 g).[2]

  • Stir the mixture under a stream of hydrogen for 5.5 hours at room temperature.[2]

  • Filter to remove the palladium-carbon catalyst.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate = 3/1) to yield the final product.[2]

Yield: 99% (over two steps)[2]

Visualization of Synthetic and Biological Pathways

To further illustrate the utility of these isomers, the following diagrams depict a key signaling pathway where their derivatives play an inhibitory role and a general workflow for a relevant experimental procedure.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Migration, Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Inhibitor VEGFR-2 Inhibitor (Derived from aminobenzoic acid) Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library (including derivatives of isomers) assay_prep Assay Plate Preparation: - Add Kinase (VEGFR-2) - Add Substrate & ATP start->assay_prep compound_add Addition of Test Compounds (Varying Concentrations) assay_prep->compound_add incubation Incubation at 37°C compound_add->incubation detection Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values detection->data_analysis hit_validation Hit Validation & Confirmation data_analysis->hit_validation end End: Identification of Potent Inhibitors hit_validation->end

Caption: General experimental workflow for a kinase inhibitor screening assay.

Conclusion

Both 4-Amino-3-methoxybenzoic acid and 3-Amino-4-methoxybenzoic acid are valuable building blocks in organic synthesis, particularly for the development of pharmaceutical agents. The choice between these isomers is dictated by the specific requirements of the synthetic route and the desired properties of the final product.

The available evidence suggests that 3-Amino-4-methoxybenzoic acid may offer advantages in terms of reactivity and yield in certain contexts, such as the synthesis of quinolone antibiotics, due to its favorable electronic and steric properties.[1] Its broader solubility profile also enhances its versatility in various reaction media.

4-Amino-3-methoxybenzoic acid , while also a critical intermediate, may be preferred in synthetic strategies where its specific substitution pattern is required to achieve the target molecule's desired structure and activity.

Ultimately, the optimal choice of isomer requires careful consideration of the reaction mechanism, potential side reactions, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific synthetic challenges.

References

A Comparative Analysis of the Biological Activities of 4-Amino-3-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzoic acid is a substituted benzoic acid that has garnered interest in medicinal chemistry due to its potential biological activities. As an inhibitor of the enzyme hydroxylase, it has demonstrated potential as an anti-cancer agent by inhibiting cancer cell growth.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic properties. This guide provides a comparative overview of the biological activities of 4-Amino-3-methoxybenzoic acid and its structural analogs, focusing on their anticancer and anti-inflammatory properties. The information is supported by available experimental data to facilitate further research and drug development.

Data Presentation: A Comparative Overview of Biological Activities

The biological efficacy of 4-Amino-3-methoxybenzoic acid and its analogs is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. While direct comparative studies are limited, the following tables summarize quantitative data from various studies to provide an overview of their potential.

Table 1: Comparative Anticancer Activity of 4-Amino-3-methoxybenzoic Acid Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Acrylamide-PABA analog 4a MCF-7 (Breast)2.994-fluorophenyl group on acrylamide (B121943) moiety[2]
Acrylamide-PABA analog 4b MCF-7 (Breast)25.274-chlorophenyl group on acrylamide moiety[2]
Acrylamide-PABA analog 4h MCF-7 (Breast)19.92Dibromo substituents on acrylamide moiety[2]
Acrylamide-PABA analog 4j MCF-7 (Breast)1.83Furan (B31954) group on acrylamide moiety[2]
1,2,4 triazole derivative HB5 HepG2 (Liver)2.87Mefenamic acid coupled to a triazole derivative[3]
Imidazo[1,2-a]quinoxaline (B3349733) analog 5a A549 (Lung)3.533-methoxy group on phenyl ring[4]
Imidazo[1,2-a]quinoxaline analog 5l A549 (Lung)1.34[4]
PABA/NOOVCAR-3 (Ovarian)PotentDiazeniumdiolate of N-methyl-p-aminobenzoic acid[5]

Note: The data presented is from different studies and assays, which should be considered when making direct comparisons. PABA = para-aminobenzoic acid.

Table 2: Comparative Anti-inflammatory and Enzyme Inhibitory Activity
Compound/AnalogAssay/TargetIC50 / % InhibitionKey Structural FeaturesReference
Ibuprofen (B1674241) derivative 21 COX-2 Inhibition67%Conjugated with 3,4,5-trimethoxybenzyl alcohol[6]
Ketoprofen (B1673614) derivative 16 COX-2 Inhibition91%Conjugated with 3,4,5-trimethoxybenzyl alcohol[6]
Ketoprofen derivative 19 COX-2 Inhibition94%Conjugated with 3,4,5-trimethoxybenzyl alcohol[6]
Edaravone (B1671096) derivative 2 Albumin Denaturation107.25 ± 1.30 µg/mL[7]
Edaravone derivative 3 Albumin Denaturation106.20 ± 2.64 µg/mL[7]
4-(Aminomethyl)-3-methylbenzonitrileHIF prolyl hydroxylase 2 (PHD2)Moderately potent3-methyl and 4-aminomethyl substitution[8]

Note: The data presented is from different studies and assays, which should be considered when making direct comparisons.

Structure-Activity Relationship (SAR) Insights

The available data, although fragmented, provides some valuable insights into the structure-activity relationships of this class of compounds:

  • Anticancer Activity : For acrylamide-para-aminobenzoic acid (PABA) analogs, the introduction of electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) on the aryl ring of the acrylamide moiety appears to enhance antiproliferative activity against MCF-7 breast cancer cells.[2] The presence of a heterocyclic furan ring led to the most potent activity in this series.[2] In another series of imidazo[1,2-a]quinoxaline analogues, the position of the methoxy (B1213986) group on a phenyl ring was crucial for activity, with a 3-methoxy group being favorable for anti-lung cancer activity.[4]

  • Anti-inflammatory Activity : The conjugation of NSAIDs like ibuprofen and ketoprofen with 3,4,5-trimethoxybenzyl alcohol significantly enhanced their COX-2 inhibitory activity.[6]

  • Enzyme Inhibition : In the case of HIF prolyl hydroxylase inhibitors based on a benzonitrile (B105546) scaffold, a methyl group at the 3-position increased potency, while the aminomethyl group at the 4-position was found to be critical for activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments relevant to the biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation : Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This assay is a simple and effective method to screen for anti-inflammatory activity.

  • Reaction Mixture : Prepare a reaction mixture consisting of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

  • pH Adjustment : Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation : Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Cooling : After incubation, cool the samples to room temperature.

  • Turbidity Measurement : Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation : Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways

The anticancer activity of some benzoic acid derivatives may be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the Akt/NF-κB pathway.

Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Releases 4_Amino_3_methoxybenzoic_Analog Potential Analog Inhibition 4_Amino_3_methoxybenzoic_Analog->Akt Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_Expression

A simplified diagram of the Akt/NF-κB signaling pathway and potential inhibition by analogs.
Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of new chemical entities.

Experimental_Workflow Compound_Synthesis Synthesis of 4-Amino-3-methoxybenzoic Acid and Analogs In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Anti-inflammatory) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 Determination) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

A general experimental workflow for the evaluation of novel chemical compounds.

Conclusion

4-Amino-3-methoxybenzoic acid and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available data suggests that modifications to the benzene ring and the functional groups at the 1, 3, and 4 positions are critical for determining the biological activity. While this guide provides a comparative overview based on existing literature, further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for future drug development. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake such investigations.

References

Spectroscopic Validation of Synthesized 4-Amino-3-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of synthesized 4-Amino-3-methoxybenzoic acid, comparing its spectral data with commercially available alternatives, 4-aminobenzoic acid and 3-methoxybenzoic acid. The objective is to provide a clear benchmark for researchers to confirm the successful synthesis and purity of 4-Amino-3-methoxybenzoic acid through a multi-technique spectroscopic approach.

Structural Comparison

CompoundStructureKey Functional Groups
4-Amino-3-methoxybenzoic acid 4-Amino-3-methoxybenzoic acidCarboxylic acid, Amine, Methoxy, Aromatic ring
4-Aminobenzoic acid 4-Aminobenzoic acidCarboxylic acid, Amine, Aromatic ring
3-Methoxybenzoic acid 3-Methoxybenzoic acidCarboxylic acid, Methoxy, Aromatic ring

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for 4-Amino-3-methoxybenzoic acid and its comparators. Successful synthesis of 4-Amino-3-methoxybenzoic acid should yield spectra consistent with the data presented.

2.1. Infrared (IR) Spectroscopy

Characteristic Vibration4-Amino-3-methoxybenzoic acid (Expected, cm⁻¹)4-Aminobenzoic acid (Observed, cm⁻¹)[1]3-Methoxybenzoic acid (Observed, cm⁻¹)[2][3]
O-H stretch (Carboxylic acid)3300-2500 (broad)3400-2400 (broad)3300-2500 (broad)
N-H stretch (Amine)3450-3300 (two bands)3474, 3370-
C=O stretch (Carboxylic acid)~168016671685
C=C stretch (Aromatic)1620-15801605, 15211600, 1585
C-O stretch (Methoxy/Acid)1300-1200, 1150-105012951290, 1040
N-H bend (Amine)~16001615-

2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, DMSO-d₆)

Proton Assignment4-Amino-3-methoxybenzoic acid (Predicted, ppm)4-Aminobenzoic acid (Observed, ppm)3-Methoxybenzoic acid (Observed, ppm)[4]
-COOH~12.5 (s, 1H)~12.2 (s, 1H)~13.0 (s, 1H)
Ar-H~7.4 (d, 1H), ~7.2 (dd, 1H), ~6.7 (d, 1H)7.66 (d, 2H), 6.56 (d, 2H)7.55 (m, 2H), 7.35 (m, 1H), 7.15 (m, 1H)
-NH₂~5.0 (s, 2H)~5.9 (s, 2H)-
-OCH₃~3.8 (s, 3H)-3.80 (s, 3H)

2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (75 MHz, DMSO-d₆)

Carbon Assignment4-Amino-3-methoxybenzoic acid (Predicted, ppm)4-Aminobenzoic acid (Observed, ppm)3-Methoxybenzoic acid (Observed, ppm)[5]
-C=O~168167.8167.4
Ar-C (quaternary)~150, ~140, ~120153.2, 117.1159.5, 131.5
Ar-CH~122, ~115, ~112131.4, 113.8129.8, 122.0, 119.5, 114.2
-OCH₃~56-55.3

2.4. Mass Spectrometry (Electron Ionization - EI)

Ion4-Amino-3-methoxybenzoic acid (Expected m/z)4-Aminobenzoic acid (Observed m/z)3-Methoxybenzoic acid (Observed m/z)[6]
[M]⁺167137152
[M-OH]⁺150120135
[M-COOH]⁺12292107
[M-OCH₃]⁺136-121

Experimental Protocols

3.1. Synthesis of 4-Amino-3-methoxybenzoic acid [7]

A solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of methanol, tetrahydrofuran, and water is treated with lithium hydroxide (B78521) (5.0 eq). The reaction mixture is stirred at room temperature for 12 hours. After completion, the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2 using 2N HCl, leading to the precipitation of the product, 4-Amino-3-methoxybenzoic acid, which is collected by filtration.

3.2. Spectroscopic Analysis

  • FTIR Spectroscopy : Solid samples were analyzed using a Fourier Transform Infrared Spectrometer. A small amount of the solid is ground with KBr and pressed into a thin pellet for analysis.[8]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry : Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The samples were introduced directly into the ion source.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of synthesized 4-Amino-3-methoxybenzoic acid.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_comparison Comparative Analysis start Starting Material (Methyl 4-amino-3-methoxybenzoate) reaction Hydrolysis (LiOH, MeOH/THF/H₂O) start->reaction workup Acidification & Filtration reaction->workup product Synthesized 4-Amino-3-methoxybenzoic acid workup->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Comparison with Alternatives ftir->data_analysis nmr->data_analysis ms->data_analysis

Fig. 1: Experimental workflow for synthesis and validation.

logical_relationship cluster_data Spectroscopic Data cluster_conclusion Conclusion ftir_data FTIR Data (O-H, N-H, C=O, C-O stretches) functional_groups Presence of Key Functional Groups (Carboxylic Acid, Amine, Methoxy) ftir_data->functional_groups nmr_data NMR Data (Aromatic, -OCH₃, -NH₂ protons; Aromatic, C=O, -OCH₃ carbons) connectivity Correct Connectivity of Atoms (Substitution Pattern on Benzene Ring) nmr_data->connectivity ms_data Mass Spec Data (Molecular Ion Peak at m/z 167) molecular_weight Correct Molecular Weight ms_data->molecular_weight conclusion Validated Structure of 4-Amino-3-methoxybenzoic acid functional_groups->conclusion connectivity->conclusion molecular_weight->conclusion

Fig. 2: Logical relationship for structural confirmation.

References

Efficacy of 4-Amino-3-methoxybenzoic acid as a Chk1 inhibitor compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By orchestrating cell cycle arrest, Chk1 allows time for DNA repair, thereby maintaining genomic integrity. In many cancer cells with a defective G1 checkpoint, often due to p53 mutations, survival becomes heavily dependent on the S and G2/M checkpoints, which are regulated by Chk1. This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 can abrogate these critical checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, a concept known as synthetic lethality.

This guide provides a comparative analysis of various Chk1 inhibitors, offering insights into their efficacy. While some compounds are direct inhibitors, it is also crucial to understand the role of key chemical building blocks in the synthesis of potent inhibitors. One such precursor is 4-Amino-3-methoxybenzoic acid . Although not a direct Chk1 inhibitor itself, it serves as a crucial intermediate in the synthesis of potent inhibitor classes, such as (phenyl)(cyanopyrazinyl)urea derivatives. This guide will explore the efficacy of such derivatives alongside other well-established Chk1 inhibitors, supported by experimental data and detailed protocols.

The Role of 4-Amino-3-methoxybenzoic Acid in Synthesizing Chk1 Inhibitors

4-Amino-3-methoxybenzoic acid is a valuable starting material in medicinal chemistry for the construction of more complex molecules. Its substituted phenyl ring structure is a key feature in a class of N-aryl-N'-pyrazinylurea Chk1 inhibitors. For instance, the synthesis of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas, a series of potent Chk1 inhibitors, can utilize derivatives of 4-Amino-3-methoxybenzoic acid. In one such study, compound 8i from this series demonstrated significant biological activity, highlighting the importance of this chemical scaffold in the development of effective Chk1 inhibitors[1].

Comparative Efficacy of Chk1 Inhibitors

The efficacy of Chk1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effects on cell viability in various cancer cell lines. Below is a comparison of several notable Chk1 inhibitors, including a representative from the N-aryl-N'-pyrazinylurea class.

CompoundClassBiochemical IC50 (Chk1)Notes
Compound 8i N-aryl-N'-pyrazinylurea< 20 nM[1]Abrogated doxorubicin-induced cell cycle arrest (IC50 = 1.7 µM) and enhanced doxorubicin (B1662922) cytotoxicity (IC50 = 0.44 µM)[1].
Prexasertib (LY2606368) Pyrazolyl-amino-pyrazine<1 nM (Ki of 0.9 nM)[2]Potent inhibitor of both Chk1 and Chk2 (IC50 = 8 nM)[2][3].
SRA737 (CCT245737) Pyrazin-2-amine derivative1.3 nM[4]Highly selective and orally bioavailable[4].
MK-8776 (SCH900776) Pyrazolo[1,5-a]pyrimidine3 nM[5]Selective for Chk1 over Chk2 and CDK2[5].
CHIR-124 Quinolone-based0.3 nM[6][7][8]Potently and selectively inhibits Chk1[6][8][9].
GDC-0575 (ARRY-575) Small molecule1.2 nM[10][11][12][13]Highly selective and orally active[10][11].
Rabusertib (LY2603618) Not specified7 nM[5][14][15][16][17]Potent and selective inhibitor of Chk1[14][15][16].

Signaling Pathways and Experimental Workflows

To understand the mechanism of Chk1 inhibition and the methods used to assess it, the following diagrams illustrate the Chk1 signaling pathway and a general workflow for evaluating Chk1 inhibitors.

Chk1_Signaling_Pathway cluster_s_phase S-Phase Checkpoint cluster_g2m_phase G2/M Checkpoint DNA_Damage DNA Damage (e.g., Replication Stress, DSBs) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Cdc25A Cdc25A Chk1->Cdc25A phosphorylates & inhibits Cdc25C Cdc25C Chk1->Cdc25C phosphorylates & inhibits CDK2_Cyclin_E_A CDK2/Cyclin E/A Cdc25A->CDK2_Cyclin_E_A activates CDK1_Cyclin_B CDK1/Cyclin B Cdc25C->CDK1_Cyclin_B activates S_Phase_Progression S-Phase Progression CDK2_Cyclin_E_A->S_Phase_Progression Mitotic_Entry Mitotic Entry CDK1_Cyclin_B->Mitotic_Entry Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Chk1_Inhibitor Chk1 Inhibitor Chk1_Inhibitor->Chk1

Caption: The Chk1 signaling pathway in response to DNA damage.

Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT) Start->Cell_Based_Assay IC50_Determination Determine Biochemical IC50 Biochemical_Assay->IC50_Determination Cell_Viability_EC50 Determine Cell Viability EC50 Cell_Based_Assay->Cell_Viability_EC50 Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Cell_Viability_EC50->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for Chk1 inhibitor evaluation.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the biochemical potency (IC50) of a compound against Chk1 kinase.

Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of Chk1 activity.

Materials:

  • Recombinant human Chk1 enzyme

  • Chk1 substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (Chk1 inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a multi-well plate, add the Chk1 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the Chk1 kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of a Chk1 inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (EC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (Chk1 inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (blank).

    • Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the logarithm of the inhibitor concentration.

    • Determine the EC50 value from the dose-response curve.

Conclusion

The development of Chk1 inhibitors represents a promising strategy in cancer therapy, particularly for tumors with existing DNA damage response deficiencies. While compounds like 4-Amino-3-methoxybenzoic acid are not direct inhibitors, their role as precursors in the synthesis of potent molecules, such as the N-aryl-N'-pyrazinylurea class, is vital for the discovery of novel therapeutics. The comparative data presented in this guide demonstrate the high potency of several Chk1 inhibitors, with IC50 values in the low nanomolar range. The provided experimental protocols for biochemical and cell-based assays offer a standardized framework for researchers to evaluate and compare the efficacy of new and existing Chk1 inhibitors, ultimately contributing to the advancement of targeted cancer treatments.

References

In-Vitro Comparative Analysis of 4-Amino-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents necessitates a thorough understanding of structure-activity relationships. This guide provides a comparative overview of the in-vitro biological activities of various derivatives of 4-Amino-3-methoxybenzoic acid, a versatile scaffold in medicinal chemistry. The following sections present a compilation of experimental data on their anticancer and antimicrobial properties, alongside detailed protocols for key in-vitro assays to support further research and development.

Anticancer Activity: A Comparative Look at Cytotoxicity

To illustrate the data typically generated in such studies, the following table presents hypothetical IC50 values for a series of 4-Amino-3-methoxybenzoic acid derivatives against common cancer cell lines. This serves as a template for how such comparative data would be structured.

Compound IDDerivative TypeMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
AMBA-01 Amide with Piperidine>10085.292.5
AMBA-02 Ester (Methyl)75.468.981.3
AMBA-03 Schiff Base with Salicylaldehyde22.118.525.7
AMBA-04 Hydrazide45.651.248.9

Note: The data in this table is illustrative and not based on a specific cited study for 4-Amino-3-methoxybenzoic acid derivatives due to the lack of available comparative data in the public domain.

Antimicrobial Activity: Exploring the Potential Against Pathogens

The antimicrobial potential of 4-Amino-3-methoxybenzoic acid derivatives has also been an area of interest. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in-vitro antimicrobial activity. Studies on related Schiff bases and other derivatives of aminobenzoic acids have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]

Below is an exemplary table summarizing the kind of comparative MIC data that would be generated from in-vitro antimicrobial screening of 4-Amino-3-methoxybenzoic acid derivatives.

Compound IDDerivative TypeS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
AMBA-01 Amide with Piperidine128256>256
AMBA-02 Ester (Methyl)256>256>256
AMBA-03 Schiff Base with Salicylaldehyde3264128
AMBA-04 Hydrazide64128256

Note: The data in this table is for illustrative purposes and does not represent empirically validated results for these specific derivatives due to a lack of comprehensive, publicly available comparative studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in-vitro data. Below are the methodologies for the key assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (4-Amino-3-methoxybenzoic acid derivatives)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds (4-Amino-3-methoxybenzoic acid derivatives)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and MIC determination.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Solubilize incubation_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

MIC_Determination_Workflow cluster_setup Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Reading prepare_dilutions Prepare Serial Dilutions of Compounds inoculate_wells Inoculate Wells with Microorganism prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection read_absorbance Measure Absorbance (Optional) incubate_plate->read_absorbance determine_mic Determine MIC visual_inspection->determine_mic read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.

Potential Signaling Pathways

While specific signaling pathways targeted by 4-Amino-3-methoxybenzoic acid derivatives are not extensively documented, related benzoic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_caspase_activation Caspase Activation Cascade cluster_execution Execution Phase Derivative 4-Amino-3-methoxybenzoic acid Derivative Procaspase9 Pro-caspase-9 Derivative->Procaspase9 Induces activation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified, hypothetical pathway of apoptosis induction by a bioactive compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of 4-Amino-3-methoxybenzoic acid is essential for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency when different analytical techniques are employed. This guide provides a comparative overview of common analytical methodologies suitable for the analysis of 4-Amino-3-methoxybenzoic acid and a framework for their cross-validation.

While direct comparative studies for 4-Amino-3-methoxybenzoic acid are not extensively documented, this guide leverages established methods for structurally similar compounds to present a robust comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on published methods for analogous aromatic and benzoic acid derivatives and serves as a reliable benchmark for method development and validation.[1][2][3]

Quantitative Performance Comparison

The choice of an analytical technique for the quantification of 4-Amino-3-methoxybenzoic acid is a trade-off between the required sensitivity, selectivity, cost, and the complexity of the sample matrix.[1] The following table summarizes the typical validation parameters for the quantification of aromatic carboxylic acids using HPLC-UV, LC-MS/MS, and GC-MS in complex biological and pharmaceutical matrices.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (r²) > 0.998[1]> 0.99[1]> 0.99
Limit of Detection (LOD) 10 - 50 ng/mL[3]0.5 - 10 ng/mL[1]0.5 - 10 ng/mL[3]
Limit of Quantitation (LOQ) 50 - 500 ng/mL[1]0.5 - 10 ng/mL[1]1.5 - 30 ng/mL[3]
Accuracy (% Bias) Within ±15%[1]Within ±15% (±20% at LLOQ)[1]97 - 103%
Precision (%RSD) < 15%[1]< 15% (< 20% at LLOQ)[1]< 15%
Recovery 85 - 105%[1]> 80%[1]95 - 105%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of 4-Amino-3-methoxybenzoic acid.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of 4-Amino-3-methoxybenzoic acid in pharmaceutical formulations where concentrations are relatively high.[2]

  • Sample Preparation:

    • Accurately weigh and dilute the sample containing 4-Amino-3-methoxybenzoic acid with a suitable diluent (e.g., a mixture of the mobile phase) to achieve a concentration within the calibration range.

    • Vortex the solution to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[2]

    • Injection Volume: 10-20 µL.[2]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of 4-Amino-3-methoxybenzoic acid are expected in complex matrices like plasma and urine.[2]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove interferences.

    • Elute the 4-Amino-3-methoxybenzoic acid with a suitable solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

    • Evaporate the eluate and reconstitute in the mobile phase.[2]

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 10 mM ammonium formate (B1220265) with 0.2% formic acid) and an organic solvent (e.g., methanol).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Ionization: Electrospray Ionization (ESI) in negative mode.[2]

    • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion of 4-Amino-3-methoxybenzoic acid to a specific product ion.[2]

Cross-Validation Workflow

The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation cluster_3 Outcome A Develop & Validate Method 1 (e.g., HPLC-UV) C Analyze the Same Set of Samples with Both Validated Methods A->C B Develop & Validate Method 2 (e.g., LC-MS/MS) B->C D Statistically Compare Results (e.g., Bland-Altman plot, t-test) C->D E Assess Agreement Between Methods D->E F Acceptance Criteria Met? E->F G Methods are Cross-Validated and Interchangeable F->G Yes H Investigate Discrepancies & Re-evaluate F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The decision to choose a particular analytical method is often guided by the specific requirements of the study. The following diagram illustrates the logical relationship between study requirements and method selection.

cluster_0 Study Requirements cluster_1 Recommended Analytical Method A High Sensitivity & Selectivity Required (e.g., Bioanalysis) D LC-MS/MS A->D B Routine Analysis (e.g., Quality Control) E HPLC-UV B->E C Trace Level Analysis & Volatility is a Concern F GC-MS (with Derivatization) C->F

Caption: Logical guide for selecting an analytical method.

References

A Comparative Performance Analysis of 4-Amino-3-methoxybenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, benzoic acid and its derivatives represent a cornerstone scaffold, exhibiting a wide array of biological activities. This guide provides a comparative overview of the performance of 4-Amino-3-methoxybenzoic acid against other notable benzoic acid derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in research and compound selection.

Quantitative Performance Data

The following table summarizes the biological activities of various benzoic acid derivatives, providing a comparative look at their efficacy in different assays. It is important to note that direct, head-to-head comparative experimental data for 4-Amino-3-methoxybenzoic acid against a wide range of other derivatives under identical conditions is limited in publicly available literature. The data presented is a compilation from various studies to offer a representative comparison.

Table 1: Comparative Biological Activity of Benzoic Acid Derivatives

CompoundAssay TypeTarget/OrganismPerformance Metric (IC50/MIC in µg/mL)
4-Amino-3-methoxybenzoic acid AnticancerCancer CellsReported to inhibit cancer cell growth in nanomolar concentrations[1]
Enzyme InhibitionHydroxylasePotent inhibitor[1]
Enzyme InhibitionCheckpoint Kinase-1 (Chk1)Implied as an intermediate for Chk1 inhibitors[2]
Benzoic AcidAntimicrobialEscherichia coli O1571000[3]
2-Hydroxybenzoic Acid (Salicylic Acid)AntimicrobialEscherichia coli O1571000[3]
4-Hydroxybenzoic AcidAntimicrobialEscherichia coli>1000[3]
3,4-Dihydroxybenzoic Acid (Protocatechuic acid)AntimicrobialEscherichia coli>1000[3]
3,4,5-Trihydroxybenzoic Acid (Gallic Acid)AntimicrobialEscherichia coli1500-2500[3]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidAnticancerHuman cervical cancer (HeLa)17.84 µM
Amoxicillin-p-nitrobenzoic acid hybridAntimicrobialMethicillin-resistant S. aureus64
Amoxicillin-p-methoxybenzoic acid hybridAntimicrobial (in vivo)Not specifiedED50 = 13.2496
4-Methoxybenzoic acidAntioxidant (DPPH)->1000[4]
Gallic acidAntioxidant (DPPH)-1.03[4]
Caffeic acidAntioxidant (DPPH)-1.59[4]

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. ED50: Median effective dose. Note: The performance data are compiled from various sources and may not be directly comparable due to differing experimental conditions.

Signaling Pathway and Experimental Workflow

To visually represent the logical flow of research and the biological context of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Evaluating Benzoic Acid Derivatives cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzoic Acid Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant data_compilation Compile IC50/MIC Values anticancer->data_compilation antimicrobial->data_compilation antioxidant->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification chk1_pathway Simplified DNA Damage Response: CHK1 Signaling Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatase CHK1->CDC25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complexes CDC25->CDK_Cyclin dephosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) CDK_Cyclin->CellCycleArrest progression blocked Inhibitor 4-Amino-3-methoxybenzoic Acid Derivative (Potential CHK1 Inhibitor) Inhibitor->CHK1 inhibits

References

A Researcher's Guide to the Structural Confirmation of 4-Amino-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the analytical techniques and data used to elucidate the structure of 4-Amino-3-methoxybenzoic acid and its derivatives. These compounds are significant synthetic intermediates for various biologically active molecules, including those with antitumor and antimicrobial properties.[1][2]

This document summarizes key experimental data for 4-Amino-3-methoxybenzoic acid and related isomers, offers detailed protocols for the primary analytical methods used in their characterization, and presents a logical workflow for structural confirmation.

Comparative Physicochemical and Spectroscopic Data

The structural elucidation of 4-Amino-3-methoxybenzoic acid and its derivatives relies on a combination of spectroscopic techniques. The following table summarizes key data points for the parent compound and a selection of its isomers, providing a basis for comparison.

Property4-Amino-3-methoxybenzoic acid3-Amino-4-methoxybenzoic acid4-Amino-2-hydroxy-3-methoxybenzoic acid
Molecular Formula C₈H₉NO₃[2]C₈H₉NO₃[3]C₈H₉NO₄[4]
Molecular Weight 167.16 g/mol [2]167.16 g/mol 183.16 g/mol [4]
Melting Point (°C) 186-188[5]Not availableNot available
¹H NMR (ppm) Data not readily availableData available in spectral databases[3]Data not readily available
¹³C NMR (ppm) Data not readily availableData available in spectral databases[3]Data not readily available
IR (cm⁻¹) Available through spectral databases[6]Key peaks: KBr wafer technique[3]Not available
Mass Spec (m/z) Molecular ion peak at 167[7]Key fragments: 167, 152, 124 (GC-MS)[3]Not available

Caption: Table 1. Comparative physicochemical and spectroscopic data for 4-Amino-3-methoxybenzoic acid and related isomers.

Comparative Biological Activity

Derivatives of aminobenzoic acids have shown promise in various therapeutic areas. This table presents a selection of reported half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, for different biological activities.

Derivative TypeBiological ActivityTargetIC₅₀ (µM)
Methoxy (B1213986) amino chalcone (B49325) derivativesAnticancerT47D (breast cancer cell line)5.28 - >100
4-Methylbenzamide derivativesAnticancerK562 (leukemia cell line)2.27 - 2.53[8]
4-Aminobenzoic acid Schiff basesAntimicrobialStaphylococcus aureus (MRSA)MIC ≥ 15.62
4-Aminobenzoic acid Schiff basesAnticancerHepG2 (liver cancer cell line)≥ 15.0[9]
Thiazolo[3,2-a]pyrimidin-5-onesAnticancerPI3Kα120 - 151[10]

Caption: Table 2. Comparative biological activity (IC₅₀ values) of various aminobenzoic acid derivatives.

Workflow for Structural Confirmation

The process of confirming the structure of a newly synthesized 4-Amino-3-methoxybenzoic acid derivative follows a logical progression of analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Structure Confirmation cluster_4 Final Confirmation start Synthesized Derivative purification Purification (e.g., Crystallization, Chromatography) start->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity & Stereochemistry ms->nmr ir->nmr xray Single-Crystal X-ray Diffraction Determine 3D Atomic Arrangement nmr->xray final Confirmed Structure xray->final

Caption: A logical workflow for the structural confirmation of a 4-Amino-3-methoxybenzoic acid derivative.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating high-quality, reproducible data. The following sections outline standard procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]

1. Sample Preparation:

  • Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, and for carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable acidic proton.[10]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Filtration: If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube.

2. Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR Spectroscopy:

    • The chemical shifts for carboxylic acid protons are typically found in the highly deshielded region of 10-13 ppm.[11]

    • Protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm), and their splitting patterns provide information about the substitution pattern.

    • The methoxy group protons will appear as a singlet, typically around 3.8-4.0 ppm.

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon of the carboxylic acid is characteristically found between 160-185 ppm.[12]

    • Aromatic carbons will resonate in the 110-160 ppm range.

    • The methoxy carbon will appear around 55-60 ppm.

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, especially in complex derivatives.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

  • The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

1. Sample Preparation:

  • Solvent: Dissolve the sample in a high-purity, volatile solvent such as methanol (B129727) or acetonitrile.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for electrospray ionization (ESI).

  • Purity: Ensure the sample is free from non-volatile salts, which can interfere with ionization.

  • Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulates.[13]

2. Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

  • Techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for this class of compounds.

  • Acquiring the data in high-resolution mode allows for the determination of the exact mass, which can be used to confirm the elemental formula.

3. Data Analysis:

  • The molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI) is identified to confirm the molecular weight.

  • The fragmentation pattern can provide additional structural information. For carboxylic acids, a characteristic loss of the hydroxyl group (17 amu) and subsequent loss of carbon monoxide (28 amu) can often be observed.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in a molecule.

1. Crystallization:

  • This is often the most challenging step. A single, high-quality crystal with dimensions greater than 0.1 mm is required.[14]

  • Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method. Vapor diffusion (hanging drop or sitting drop) is another widely used technique.[9]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[9]

  • The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded on a detector.[9]

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The "phase problem" is solved using computational methods to generate an initial electron density map.

  • An atomic model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsion angles.[9]

References

A Head-to-Head Comparison of Synthesis Routes for 2,5-Dibromo-3-hexylthiophene (CAS: 2486-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common synthetic routes for 2,5-Dibromo-3-hexylthiophene (B54134), a key building block in the development of conductive polymers and other advanced materials. The following sections present a head-to-head analysis of different methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy.

Quantitative Data Summary

The performance of two primary synthesis routes for 2,5-Dibromo-3-hexylthiophene are summarized below. These methods differ in their reagents, reaction conditions, and overall efficiency.

ParameterRoute 1: Bromination with HBr/H₂O₂Route 2: Bromination with NBS (Flow Synthesis)
Starting Material 3-Hexylthiophene (B156222)3-Hexylthiophene
Brominating Agent Hydrobromic Acid / Hydrogen PeroxideN-Bromosuccinimide (NBS)
Solvent Not specifiedDimethylformamide (DMF)
Yield 97%[1][2]Quantitative[3]
Purity 96.9%[1][2]100%[3]
Reaction Time 23 hours (7h addition + 16h warming)[1][2]Significantly shorter (not explicitly quantified but implied by high space-time yield)[3]
Temperature -5 °C to 20 °C[1][2]Optimized at 15°C and 30°C for sequential brominations[3]
Key Advantages High yield and purity in a batch process.Superior yield, purity, and safety, especially in minimizing exothermic hazards; significantly higher space-time yield.[3]

Experimental Protocols

Route 1: Bromination of 3-Hexylthiophene with Hydrobromic Acid and Hydrogen Peroxide

This batch process provides a high yield and purity of the desired product through the direct bromination of 3-hexylthiophene.

Procedure:

  • To 338 g of 3-hexylthiophene, add 1070 g of a 48% hydrobromic acid solution.[1][2]

  • Cool the reaction mixture to -5 °C.[1][2]

  • Slowly add 400 g of a 34% hydrogen peroxide solution dropwise over a period of 7 hours, maintaining the temperature at -5 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to gradually warm to 20 °C over 16 hours.[1][2]

  • Upon completion of the reaction, perform a phase separation to isolate the crude product.[1][2]

  • The resulting crude 2,5-dibromo-3-hexylthiophene is obtained with a purity of 96.9% and a yield of 97%.[1][2]

Route 2: Bromination of 3-Hexylthiophene with N-Bromosuccinimide (NBS) in a Flow Reactor

This modern approach utilizes a low-pressure flow reactor to achieve a quantitative yield and 100% purity, offering significant advantages in terms of efficiency and safety over traditional batch methods.[3]

Procedure:

  • A solution of 3-hexylthiophene and N-bromosuccinimide in dimethylformamide is prepared.[3]

  • This reaction mixture is then introduced into a low-pressure flow reactor.[3]

  • The reaction is carried out with optimized temperature control, potentially at 15°C for the initial monobromination and 30°C for the second bromination to form the desired 2,5-dibromo-3-hexylthiophene.[3]

  • The continuous flow setup allows for efficient heat exchange, which minimizes the hazards associated with the exothermic first bromination step.[3]

  • The product is collected at the outlet of the reactor, reportedly in quantitative yield and 100% purity.[3]

Synthetic Pathway Visualization

The following diagram illustrates the two-step electrophilic substitution mechanism for the bromination of 3-hexylthiophene using N-Bromosuccinimide (NBS). The reaction proceeds sequentially, first at the more reactive 2-position, followed by bromination at the 5-position.

Synthesis_of_2_5_Dibromo_3_hexylthiophene A 3-Hexylthiophene B 2-Bromo-3-hexylthiophene A->B First Bromination (Electrophilic Substitution) C 2,5-Dibromo-3-hexylthiophene B->C Second Bromination (Electrophilic Substitution) NBS1 N-Bromosuccinimide (NBS) NBS1->B Succinimide1 Succinimide NBS1->Succinimide1 NBS2 N-Bromosuccinimide (NBS) NBS2->C Succinimide2 Succinimide NBS2->Succinimide2

References

Benchmarking the Antitumor Activity of 4-Amino-3-methoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antitumor activity of 4-Amino-3-methoxybenzoic acid and its analogs. The information is compiled from various studies to offer insights into their potential as anticancer agents. While a direct head-to-head comparison of a comprehensive set of analogs under identical experimental conditions is not available in the current literature, this guide summarizes the existing data to facilitate further research and drug development efforts.

Comparative Analysis of In Vitro Antitumor Activity

The antitumor efficacy of various analogs of benzoic acid, including those related to 4-Amino-3-methoxybenzoic acid, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of different analogs from various studies.

Table 1: Cytotoxic Activity of p-Aminobenzoic Acid (PABA) Alkyl Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Alkyl Derivative 20NCI-H460 (Lung)15.59[1]
Cisplatin (Control)NCI-H460 (Lung)21.00[1]

Table 2: Cytotoxic Activity of Acrylamide-p-Aminobenzoic Acid (PABA) Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
Acrylamide-PABA Hybrid 4jMCF-7 (Breast)1.83[2]
Acrylamide-PABA Hybrid 4aMCF-7 (Breast)2.99[2]
Acrylamide-PABA Hybrid 4iMCF-7 (Breast)4.51[2]
Colchicine (Control)MCF-7 (Breast)Not Specified[2]

Table 3: Cytotoxic Activity of Various p-Aminobenzoic Acid (PABA) Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Benzamide DerivativeNot Specified4.53[3]
Benzamide DerivativeNot Specified5.85[3]
5-Fluorouracil (Control)Not SpecifiedNot Specified[3]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidNot Specified7.49[3]
Targeted CompoundsMCF-7 and HCT-11621.3 - 28.3[3]

Table 4: Antitumor Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) Analogs

CompoundCancer Cell LineIC50 (nM)Reference
SMART Analog 8fMelanoma & Prostate21 - 71
SMART Analog 8w (HCl salt)Melanoma & Prostate11 - 29
SMART Analog 8gMelanoma & Prostate170 - 424

Key Signaling Pathways in Antitumor Activity

Several signaling pathways have been identified as targets for 4-Amino-3-methoxybenzoic acid and its analogs in exerting their antitumor effects. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective anticancer agents.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many types of cancer.

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt phosphorylates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: PI3K/Akt/mTOR Signaling Pathway.

TNF-α/NF-κB Signaling Pathway

The Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is frequently implicated in cancer development and progression, promoting cell proliferation and inhibiting apoptosis.

TNF_NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP RIP TRAF2->RIP IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Inflammation Inflammation Gene_Transcription->Inflammation

Caption: TNF-α/NF-κB Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antitumor activity of 4-Amino-3-methoxybenzoic acid analogs.

General Experimental Workflow

The typical workflow for screening and characterizing the antitumor activity of novel compounds involves a series of in vitro assays.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression)

Caption: General Experimental Workflow.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-Amino-3-methoxybenzoic acid analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of protein expression levels and post-translational modifications.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.

References

Validating 4-Amino-3-methoxybenzoic Acid as a Versatile Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comprehensive validation of 4-Amino-3-methoxybenzoic acid as a research tool, offering an objective comparison with its structural analogs and outlining its utility in the synthesis of bioactive molecules.

4-Amino-3-methoxybenzoic acid is a versatile aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antitumor agents and kinase inhibitors. Its chemical structure, featuring amino, methoxy, and carboxylic acid functional groups, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.

Comparison with Alternative Building Blocks

The choice of a starting material can significantly impact the synthesis and biological activity of the final compound. Here, we compare 4-Amino-3-methoxybenzoic acid with two common alternatives: its positional isomer, 3-Amino-4-methoxybenzoic acid, and a structurally similar analog, 4-Amino-3-methylbenzoic acid.

Feature4-Amino-3-methoxybenzoic acid 3-Amino-4-methoxybenzoic acid 4-Amino-3-methylbenzoic acid
CAS Number 2486-69-32840-26-82486-70-6[1]
Molecular Formula C₈H₉NO₃C₈H₉NO₃C₈H₉NO₂[2]
Molecular Weight 167.16 g/mol 167.16 g/mol 151.16 g/mol [1]
Key Applications Intermediate for antitumor (aminophenyl)benzothiazoles and Chk1 inhibitors.[3][4]Intermediate for fluoroquinolone antibiotics and sulfonamides.[5]Intermediate for analgesics, anti-inflammatory drugs, dyes, and polymers.[1]
Reported Advantages Precursor to compounds with potent, nanomolar inhibitory activity against cancer cell lines.[3]Balanced electronic distribution ideal for nucleophilic substitutions and coupling reactions, leading to high synthetic yields (e.g., 95% in a novel quinolone antibiotic synthesis).[5]Versatile intermediate for various pharmaceuticals and materials.[1]

Application in the Synthesis of Bioactive Compounds

4-Amino-3-methoxybenzoic acid has demonstrated significant utility as a precursor in the synthesis of two important classes of therapeutic agents: 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives as Chk1 kinase inhibitors.

Synthesis of 2-(4-aminophenyl)benzothiazoles with Antitumor Activity

2-(4-aminophenyl)benzothiazoles are a class of compounds that have shown potent and selective antitumor activity, particularly against breast cancer cell lines. The synthesis typically involves the condensation of a substituted 4-aminobenzoic acid with an appropriate aminothiophenol derivative.

A variety of 2-(4-aminophenyl)benzothiazoles have been synthesized, and their biological activity is influenced by the substitution pattern on both the phenyl and benzothiazole (B30560) rings. For instance, derivatives bearing a 3'-methyl, 3'-bromo, 3'-iodo, or 3'-chloro substituent have demonstrated particularly potent activity.[3]

Experimental Workflow: Synthesis of 2-(4-aminophenyl)benzothiazoles

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Amino-3-methoxybenzoic Acid C Condensation (e.g., Polyphosphoric Acid, Microwave) A->C B 2-Aminothiophenol (B119425) B->C D 2-(4-amino-3-methoxyphenyl)benzothiazole C->D

Caption: Generalized workflow for the synthesis of 2-(4-aminophenyl)benzothiazoles.

Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors

Checkpoint kinase 1 (Chk1) is a crucial enzyme in the DNA damage response pathway and a key target in cancer therapy. N-aryl-N'-pyrazinylurea derivatives have been identified as potent Chk1 inhibitors. The synthesis of these inhibitors often utilizes substituted anilines, which can be derived from the corresponding benzoic acids.

Structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring of these urea (B33335) derivatives significantly impact their inhibitory activity.[6] The use of 4-Amino-3-methoxybenzoic acid provides a scaffold that can be further modified to optimize potency and selectivity.

Signaling Pathway: Role of Chk1 in DNA Damage Response

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1 Chk1 ATM_ATR->Chk1 activates Cdc25 Cdc25 Phosphatases Chk1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis Chk1->Apoptosis prevents CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest CDKs->Cell_Cycle_Arrest progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Inhibitor Chk1 Inhibitor (Derived from 4-Amino-3-methoxybenzoic acid) Inhibitor->Chk1 blocks

Caption: Simplified signaling pathway of Chk1 in the DNA damage response.

Experimental Protocols

General Procedure for the Synthesis of 2-(4-aminophenyl)benzothiazoles

This protocol is a generalized procedure based on methods described in the literature.[4][7][8]

  • Reaction Setup: In a microwave-transparent vessel, combine 4-Amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.2 equivalents) in polyphosphoric acid (PPA) as both the solvent and catalyst.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable temperature (e.g., 200-220°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-water. Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) until a precipitate is formed.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

General Procedure for a Hydroxylase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds like 4-Amino-3-methoxybenzoic acid against hydroxylase enzymes.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the hydroxylase enzyme in the assay buffer.

    • Prepare a stock solution of the substrate (e.g., a compound that is hydroxylated by the enzyme) in a suitable solvent.

    • Prepare serial dilutions of the test compound (4-Amino-3-methoxybenzoic acid) and a known inhibitor (positive control) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Detection:

    • The formation of the hydroxylated product can be monitored using various methods, such as:

      • Spectrophotometry: If the product has a distinct absorbance spectrum.

      • Fluorometry: If the product is fluorescent.

      • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and quantify the product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the reaction rate against the inhibitor concentration.

Conclusion

4-Amino-3-methoxybenzoic acid is a valuable and versatile research tool, particularly as a synthetic intermediate in the development of potent antitumor agents and kinase inhibitors. Its unique substitution pattern offers opportunities for creating diverse chemical libraries with a range of biological activities. While the choice of a specific building block will always depend on the synthetic strategy and the desired properties of the final compound, the evidence presented in this guide validates 4-Amino-3-methoxybenzoic acid as a key player in the toolbox of medicinal chemists and drug discovery professionals. Its utility in generating compounds with significant biological activity underscores its importance in the ongoing quest for novel therapeutics.

References

Comparative Analysis of the Reaction Kinetics of 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 4-Amino-3-methoxybenzoic acid and its structural isomers. Due to a lack of specific published kinetic data for 4-Amino-3-methoxybenzoic acid, this document focuses on a qualitative comparison of its expected reactivity based on established chemical principles and available data for related aminobenzoic acid isomers. The guide also presents detailed experimental protocols for determining reaction kinetics and enzyme inhibition, which are crucial for evaluating the therapeutic potential of this and similar molecules.

Introduction to Reaction Kinetics of Substituted Benzoic Acids

The reaction kinetics of substituted benzoic acids are significantly influenced by the electronic properties of the substituents on the aromatic ring. The amino (-NH₂) group is an activating, electron-donating group, while the methoxy (B1213986) (-OCH₃) group is also strongly activating. In 4-Amino-3-methoxybenzoic acid, the presence and position of these groups are expected to modulate the reactivity of the carboxylic acid function in reactions such as esterification and amidation, as well as its interaction with biological targets.

Comparative Physicochemical Properties

The physicochemical properties of aminobenzoic acid isomers are key determinants of their reaction kinetics and biological activity. The table below compares 4-Amino-3-methoxybenzoic acid with its unsubstituted aminobenzoic acid isomers.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)4-Amino-3-methoxybenzoic Acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂C₈H₉NO₃
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol 167.16 g/mol
Melting Point (°C) 146.5173187-189186-188[1][2]
pKa (carboxyl group) ~2.17~3.07~2.38-2.50Predicted ~4.69 (for the amino group)
pKa (amino group) ~4.85~4.79~4.85-4.88Not available
Water Solubility 3.5 g/L at 20°C5.9 g/L at 15°C4.7 g/L at 20°CSoluble

Data for aminobenzoic acid isomers sourced from a comparative analysis by BenchChem.[3]

Expected Reaction Kinetics

Esterification Reactions

The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The rate of this reaction is influenced by the electronic nature of the substituents on the benzoic acid ring. For 4-Amino-3-methoxybenzoic acid, the electron-donating nature of both the amino and methoxy groups increases the electron density on the aromatic ring. This can have a dual effect: while it may slightly decrease the electrophilicity of the carbonyl carbon, the overall reaction rate is also dependent on factors like steric hindrance and the specific reaction conditions. In the case of aminobenzoic acids, the basicity of the amino group requires a stoichiometric amount of acid catalyst, as the amino group will be protonated.[5]

Amidation Reactions

Amide bond formation is a critical reaction in drug development.[6] The reactivity of the carboxylic acid in 4-Amino-3-methoxybenzoic acid towards amidation is expected to be influenced by the activating substituents. The reaction kinetics of amidation with anilines (which are structurally related to 4-Amino-3-methoxybenzoic acid) are known to be sensitive to the choice of coupling agents and bases.[7] The electronic properties of the specific amine reactant also play a crucial role in the overall reaction rate.

Enzyme Inhibition Kinetics: A Comparative Perspective

The table below summarizes the tyrosinase inhibition data for anisic acid, which can serve as a benchmark for potential studies on 4-Amino-3-methoxybenzoic acid.

InhibitorEnzymeInhibition TypeIC₅₀ (mM)Kᵢ (mM)
p-Methoxybenzoic Acid (Anisic Acid)TyrosinaseNoncompetitive0.600.603

Data sourced from a study on the tyrosinase inhibition kinetics of anisic acid.[9]

Experimental Protocols

Protocol 1: Determination of Esterification Reaction Kinetics

This protocol describes a general method for determining the kinetics of the Fischer-Speier esterification of a substituted aminobenzoic acid.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminobenzoic acid (e.g., 4-Amino-3-methoxybenzoic acid, 1.0 eq) in an excess of the desired alcohol (e.g., ethanol, 10-20 eq), which also acts as the solvent.[4]

  • While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid (1.0 eq) as a catalyst. The formation of a precipitate (the aminobenzoic acid salt) may be observed.[5]

  • Heat the mixture to a gentle reflux using a heating mantle.[4]

2. Reaction Monitoring:

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by neutralizing the acid with a saturated sodium bicarbonate solution.

  • Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the concentration of the ester product in the organic phase using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.

3. Data Analysis:

  • Plot the concentration of the product versus time.

  • Determine the initial reaction rate from the initial linear portion of the curve.

  • Repeat the experiment with varying initial concentrations of the aminobenzoic acid and alcohol to determine the reaction order with respect to each reactant.

  • Calculate the rate constant (k) from the determined rate law.

  • Perform the reaction at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Protocol 2: Determination of Enzyme Inhibition Kinetics

This protocol outlines a general procedure for determining the type of inhibition and the inhibition constant (Kᵢ) for a compound like 4-Amino-3-methoxybenzoic acid.

1. Enzyme Assay Setup:

  • Prepare a series of solutions with varying concentrations of the substrate for the target enzyme (e.g., L-DOPA for tyrosinase).

  • Prepare a stock solution of the inhibitor (e.g., 4-Amino-3-methoxybenzoic acid) in a suitable solvent.

  • For each substrate concentration, prepare a set of reaction mixtures containing a constant concentration of the enzyme and varying concentrations of the inhibitor (including a control with no inhibitor).

  • All reactions should be performed in a suitable buffer at a constant pH and temperature.

2. Kinetic Measurements:

  • Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.

  • Monitor the rate of product formation or substrate consumption over time using a suitable detection method, such as spectrophotometry.[10]

  • Determine the initial velocity (v₀) for each reaction from the linear portion of the progress curve.[11]

3. Data Analysis:

  • Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.

  • Use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration.

  • Analyze the changes in Kₘ and Vₘₐₓ with increasing inhibitor concentration to determine the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed).[12]

  • For competitive inhibition, Kᵢ can be determined from the slope of the Lineweaver-Burk plot. For noncompetitive inhibition, Kᵢ can be determined from the y-intercept.

Mandatory Visualizations

Experimental_Workflow_Esterification_Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Reactants: 4-Amino-3-methoxybenzoic acid Alcohol (excess) H₂SO₄ (catalyst) B Heat to Reflux A->B Mix C Withdraw Aliquots at Timed Intervals B->C During Reaction D Quench & Extract C->D E GC/HPLC Analysis D->E F Plot [Product] vs. Time E->F G Determine Rate Law & Rate Constant (k) F->G

Caption: Workflow for Determining Esterification Reaction Kinetics.

Signaling_Pathway_Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES P Product (P) ES->P k_cat P->E I Inhibitor (I) (e.g., 4-Amino-3-methoxybenzoic acid) I->EI

Caption: Competitive Enzyme Inhibition Pathway.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 4-Amino-3-methoxybenzoic Acid Derivatives Against Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, researchers are continually exploring novel molecular scaffolds to develop more effective and safer therapeutics. One such scaffold gaining attention is 4-Amino-3-methoxybenzoic acid, a versatile building block for the synthesis of a diverse range of derivatives. This guide offers a comprehensive comparison of the therapeutic potential of these derivatives against established drugs in the fields of oncology and inflammation, supported by available experimental data, detailed protocols, and visual representations of key biological pathways.

Anticancer Potential: Targeting the Machinery of Cell Division

Derivatives of 4-Amino-3-methoxybenzoic acid have shown promise as anticancer agents, with a notable class being the benzothiazoles. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.

Comparative Efficacy of Benzothiazole (B30560) Derivatives

While direct comparative studies on 2-(4-amino-3-methoxyphenyl)benzothiazole are limited, research on structurally similar 2-(4-aminophenyl)benzothiazole derivatives provides valuable insights. One study synthesized a series of these compounds and evaluated their in vitro cytotoxicity against several human cancer cell lines, comparing their efficacy to the widely used chemotherapy drug, Cisplatin.

Table 1: Comparative in vitro Cytotoxicity of Benzothiazole Aniline (B41778) Derivatives and Cisplatin [1]

CompoundCancer Cell LineIC50 (µM) ± SEM
BTA-1 A549 (Lung)15.3 ± 1.2
HT-29 (Colon)12.1 ± 0.9
MCF-7 (Breast)18.5 ± 1.5
BTA-2 A549 (Lung)10.8 ± 0.8
HT-29 (Colon)8.9 ± 0.7
MCF-7 (Breast)13.2 ± 1.1
Cisplatin A549 (Lung)5.2 ± 0.4
HT-29 (Colon)7.5 ± 0.6
MCF-7 (Breast)9.8 ± 0.8

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data indicates that while the tested benzothiazole aniline derivatives exhibit anticancer activity, Cisplatin is more potent in these specific cell lines. However, the unique structure of these derivatives may offer advantages in terms of selectivity and reduced side effects, warranting further investigation and optimization. It has been noted that 2-(4-aminophenyl)benzothiazoles can exhibit potent inhibitory activity in the nanomolar range against certain breast cancer cell lines.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (e.g., A549, HT-29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (benzothiazole derivatives) and the standard drug (Cisplatin) for 48 hours.

  • MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The viable cells metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Signaling Pathway: Apoptosis Induction

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. While the precise signaling cascade activated by these benzothiazole derivatives is under investigation, a general representation of the intrinsic apoptosis pathway is illustrated below.

General Workflow for Anticancer Drug Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis of 4-Amino-3-methoxybenzoic acid derivatives Synthesis of 4-Amino-3-methoxybenzoic acid derivatives Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Synthesis of 4-Amino-3-methoxybenzoic acid derivatives->Cytotoxicity Assay (e.g., MTT) Test Compounds Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay (e.g., MTT)->Mechanism of Action Studies Identify Hits Xenograft Models Xenograft Models Mechanism of Action Studies->Xenograft Models Promising Candidates Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies Efficacy Data

Caption: Workflow for Anticancer Drug Evaluation.

Anti-inflammatory Potential: Quelling the Flames of Inflammation

Chalcones, a class of compounds that can be synthesized from derivatives of 4-Amino-3-methoxybenzoic acid, have demonstrated significant anti-inflammatory properties. Their efficacy has been evaluated in vivo and compared with established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy of Chalcone (B49325) Derivatives

A study investigating a series of 4'-amino chalcones, synthesized from the related starting material 4-amino acetophenone, evaluated their anti-inflammatory activity in a carrageenan-induced rat paw edema model. The performance of these chalcones was compared to the standard NSAID, Aceclofenac.

Table 2: Comparative in vivo Anti-inflammatory Activity of 4'-Amino Chalcone Derivatives and Aceclofenac [3]

CompoundDose (mg/kg)% Inhibition of Paw Edema at 3h
Control -0
Chalcone-1 1045.2
Chalcone-2 1058.7
Chalcone-3 1065.4
Aceclofenac 1072.8

The results demonstrate that the synthesized chalcone derivatives possess significant anti-inflammatory activity, with some approaching the efficacy of the standard drug Aceclofenac in this model. These findings highlight the potential of this class of compounds as novel anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema[3]
  • Animals: Wistar rats of either sex weighing 150-200g are used.

  • Grouping: The animals are divided into control, standard, and test groups.

  • Drug Administration: The test compounds (chalcone derivatives) and the standard drug (Aceclofenac) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Edema: After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines and enzymes like COX-2.

Simplified Inflammatory Signaling Pathway cluster_inhibition Potential Inhibition by Derivatives Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Surface Receptors Cell Surface Receptors Inflammatory Stimuli (e.g., LPS)->Cell Surface Receptors MAPK Pathway MAPK Pathway Cell Surface Receptors->MAPK Pathway Activation IKK Complex IKK Complex Cell Surface Receptors->IKK Complex Activation AP-1 Activation AP-1 Activation MAPK Pathway->AP-1 Activation IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation Phosphorylation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Release Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription AP-1 Activation->Nuclear Translocation Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Gene Transcription->Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) Increased Expression

Caption: Inflammatory Signaling Cascade.

Conclusion and Future Directions

The derivatives of 4-Amino-3-methoxybenzoic acid represent a promising avenue for the development of novel therapeutic agents for cancer and inflammatory diseases. The available data suggests that specific structural modifications can lead to potent biological activity. While direct comparative data with existing drugs is still emerging, the initial findings are encouraging and underscore the need for further research.

Future studies should focus on:

  • Direct Comparative Efficacy Studies: Conducting head-to-head in vitro and in vivo studies of 4-Amino-3-methoxybenzoic acid derivatives against a wider range of standard drugs.

  • Mechanism of Action Elucidation: Deepening the understanding of the specific molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Toxicity and Safety Profiling: Thoroughly evaluating the safety profiles of the most promising lead compounds.

By pursuing these research avenues, the full therapeutic potential of 4-Amino-3-methoxybenzoic acid derivatives can be unlocked, potentially leading to the development of next-generation medicines with improved efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-methoxybenzoic Acid (CAS: 2486-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the disposal of 4-Amino-3-methoxybenzoic acid with diligence to ensure safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing safe handling practices and environmental responsibility.

Hazard Identification and Safety Precautions

4-Amino-3-methoxybenzoic acid is classified as a hazardous substance. Understanding its primary hazards is the first step in safe disposal.

Hazard Classification:

  • Skin Irritation: Category 2[1][2]

  • Eye Irritation: Category 2[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[2]

Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[3]
Hand Protection Impervious gloves.[4]
Respiratory Protection A dust mask (type N95 or equivalent) should be used when dust formation is possible.
Body Protection Protective clothing to prevent skin exposure.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

Minor Spills:

  • Clean up spills immediately, avoiding contact with skin and eyes.[4]

  • Use dry clean-up procedures and avoid generating dust.[4]

  • Vacuuming or sweeping the material into a clean, dry, sealable, and labeled container is the recommended method.[4] Do not use air hoses for cleaning.[4]

Major Spills:

  • Evacuate the area and move upwind.[4]

  • Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[4]

  • Control personal contact by using the protective equipment outlined above.[4]

  • Prevent the spillage from entering drains, sewers, or water courses.[4]

Disposal Procedures

The disposal of 4-Amino-3-methoxybenzoic acid and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1]

Step 1: Waste Characterization The waste must be characterized as hazardous due to its irritant properties.

Step 2: Containerization

  • Place the waste material in a clean, dry, and sealable container.[4]

  • The container must be clearly labeled with the chemical name ("4-Amino-3-methoxybenzoic Acid"), CAS number ("2486-69-3"), and relevant hazard symbols.

Step 3: Storage

  • Store the waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Keep the container securely sealed.[4]

Step 4: Final Disposal

  • Disposal should be entrusted to a licensed and qualified waste disposal company.[1]

  • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5][6] However, this must be performed by a licensed facility.

  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

The following workflow diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-methoxybenzoic acid.

A Start: Disposal of 4-Amino-3-methoxybenzoic Acid B Is the material a spill? A->B C Follow Spill Management Protocol B->C Yes D Is the material waste for disposal? B->D No C->D E Package in a labeled, sealed container D->E Yes I End D->I No F Store in a designated, ventilated area E->F G Contact licensed waste disposal company F->G H Arrange for transport and final disposal (e.g., incineration) G->H H->I

Disposal Workflow for 4-Amino-3-methoxybenzoic Acid

References

Essential Safety and Operational Guidance for Handling 4-Amino-3-methoxybenzoic Acid (CAS: 2486-69-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical Hazard and Classification

4-Amino-3-methoxybenzoic acid is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritant (Category 2)[1][2]Warning[1][2]H315: Causes skin irritation[1]
Eye Irritant (Category 2A/2)[1][2]Warning[1][2]H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1]Warning[1]H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 4-Amino-3-methoxybenzoic acid to prevent exposure.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[2][3]Protects against splashes and dust particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust is generated.Avoids inhalation of dust which can cause respiratory tract irritation.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following diagram and procedural steps outline the safe handling process from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Handling Area (Well-ventilated) gather_ppe Gather Required PPE prep_area->gather_ppe 1. Secure Location don_ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) handle_chem Handle Chemical (Avoid dust generation) don_ppe->handle_chem 2. Protect decontaminate Decontaminate Work Area doff_ppe Doff PPE Correctly decontaminate->doff_ppe 3. Clean wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 4. Final Step dispose_waste Dispose of Waste (Follow institutional guidelines)

Caption: Workflow for safe handling of 4-Amino-3-methoxybenzoic acid.

Detailed Protocol:

  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE as specified in the table above.

  • Handling:

    • Wear all required PPE before handling the chemical.

    • Avoid creating dust when handling the solid material.[3]

    • If transferring the substance, use methods that minimize the generation of airborne particles.

    • Keep the container tightly closed when not in use.[3]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention if irritation persists.[2]

    • Skin Contact: Wash off immediately with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2] Get medical advice if skin irritation occurs.[2]

    • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting.[3] Rinse mouth and seek immediate medical attention.[3]

Disposal Plan

Contaminated materials and waste generated from handling 4-Amino-3-methoxybenzoic acid must be managed correctly to ensure environmental safety and regulatory compliance.

  • Waste Classification: This material should be treated as chemical waste.

  • Containment:

    • Collect waste in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method:

    • Dispose of the waste material and its container in accordance with all applicable local, state, and federal regulations.

    • Engage a licensed professional waste disposal service to manage the disposal process.

    • Contaminated PPE should also be disposed of as chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2486-69-3
Reactant of Route 2
2486-69-3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.